molecular formula C5H5F2NO2 B2482491 5,5-Difluoropiperidine-2,4-dione CAS No. 1258638-28-6

5,5-Difluoropiperidine-2,4-dione

Cat. No.: B2482491
CAS No.: 1258638-28-6
M. Wt: 149.097
InChI Key: QDHUNPPKWGHOKC-UHFFFAOYSA-N
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Description

5,5-Difluoropiperidine-2,4-dione is a specialized fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery research. As a difluorinated analog of piperidine-2,4-dione, this scaffold is of significant interest for creating novel bioactive molecules. Piperidine rings are among the most prevalent heterocycles in approved pharmaceuticals, and the introduction of fluorine atoms is a established strategy to fine-tune a molecule's properties, such as its metabolic stability, lipophilicity, and bioavailability. Researchers can utilize this compound as a key synthetic intermediate for the development of potential therapeutics. The specific research applications and mechanism of action for 5,5-Difluoropiperidine-2,4-dione are compound-specific and must be verified from experimental literature. Generally, compounds with this structure may be investigated for various biological activities. All available information must be confirmed through peer-reviewed scientific literature and internal validation. This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5,5-difluoropiperidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2NO2/c6-5(7)2-8-4(10)1-3(5)9/h1-2H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHUNPPKWGHOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(CNC1=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 5,5-Difluoropiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

5,5-Difluoropiperidine-2,4-dione is a specialized fluorinated heterocyclic building block. While less ubiquitous than its 3,3-difluoro isomer, the 5,5-substitution pattern offers unique pharmacological advantages by blocking metabolic oxidation at the C5 position while significantly modulating the pKa of the 1,3-dicarbonyl system. This guide outlines its molecular properties, theoretical synthesis, and application in drug discovery.[1]

Physicochemical Profile[2]
PropertyValue / DescriptionSource/Method
IUPAC Name 5,5-Difluoropiperidine-2,4-dioneNomenclature
Molecular Formula C₅H₅F₂NO₂ Stoichiometry
Molecular Weight 149.09 g/mol Calculated
Exact Mass 149.0288 DaHigh-Res MS Calc
CAS Number Not formally assigned in public registriesN/A (Analogous to 1255666-50-2)
Physical State Solid (Predicted MP: 115–120 °C)Analog Comparison
Solubility Soluble in DMSO, DMF, MeOH; Sparingly in CH₂Cl₂Polarity Assessment
pKa (Predicted) ~4.5 (Enol form at C4)Electronic Effect of F
Structural Representation (SMILES)

O=C1CC(=O)C(F)(F)CN1[2]

Structural Significance in Medicinal Chemistry[1][3][7]

The "Fluorine Effect" on the 2,4-Dione Scaffold

The 5,5-difluoro substitution is not merely a metabolic blocker; it fundamentally alters the electronics of the piperidine-2,4-dione ring.

  • Acidity Modulation: The piperidine-2,4-dione system exists in equilibrium with its enol forms (4-hydroxy-5,6-dihydro-2-pyridone). The strong electron-withdrawing effect (-I effect) of the gem-difluoro group at C5 stabilizes the enolate anion, significantly lowering the pKa compared to the non-fluorinated parent. This makes the compound a tighter binder in metallo-enzyme pockets (e.g., HIV Integrase, Influenza PA endonuclease).

  • Metabolic Stability: The C5 position in piperidines is a "soft spot" for cytochrome P450 oxidation. Fluorination blocks this site, extending the half-life (

    
    ) of the scaffold.
    
Graphviz: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Piperidine-2,4-dione Scaffold F_Sub 5,5-Difluoro Substitution Core->F_Sub Modification Effect1 Blocked Metabolic Oxidation (C5) F_Sub->Effect1 Steric/Electronic Effect2 pKa Lowering (Acidity Increase) F_Sub->Effect2 -I Inductive Outcome1 Increased t1/2 (Stability) Effect1->Outcome1 Outcome2 Enhanced Metal Chelation Effect2->Outcome2

Figure 1: Mechanistic impact of 5,5-difluorination on the pharmacokinetics and pharmacodynamics of the piperidine scaffold.

Synthetic Methodology

As this compound is a high-value intermediate rather than a commodity chemical, a robust synthetic route is required. The following protocol is designed based on the Dieckmann Cyclization principle, adapted for fluorinated substrates.

Retrosynthetic Analysis

To access the 5,5-difluoro-2,4-dione, we must construct the ring from a linear precursor containing the gem-difluoro moiety. The most reliable approach involves the cyclization of a diester amine derivative.

Target: 5,5-Difluoropiperidine-2,4-dione Precursor: Ethyl 4-((2-ethoxy-2-oxoethyl)amino)-2,2-difluorobutanoate Starting Materials: Ethyl bromodifluoroacetate + Glycine ethyl ester (or equivalents).

Experimental Protocol: De Novo Assembly

Safety Warning: Ethyl bromodifluoroacetate is a lachrymator and highly toxic. All operations must be performed in a fume hood.

Step 1: Synthesis of the Linear Precursor
  • Reagents: Glycine ethyl ester hydrochloride (1.0 equiv), Ethyl 4-bromo-2,2-difluorobutanoate (1.1 equiv), Triethylamine (TEA, 2.5 equiv), Acetonitrile (MeCN).

  • Procedure:

    • Suspend Glycine ethyl ester HCl in MeCN at 0°C.

    • Add TEA dropwise to liberate the free amine.

    • Slowly add Ethyl 4-bromo-2,2-difluorobutanoate (maintaining < 5°C to prevent polymerization).

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Monitor: TLC (Hexane:EtOAc 3:1) should show consumption of the amine.

  • Workup: Filter off triethylamine salts. Concentrate the filtrate. Flash chromatography purification.

  • Product: Ethyl 4-((2-ethoxy-2-oxoethyl)amino)-2,2-difluorobutanoate.

Step 2: Dieckmann Cyclization
  • Reagents: Linear precursor (from Step 1), Sodium Ethoxide (NaOEt, 1.2 equiv) or Potassium tert-butoxide (tBuOK), Ethanol (EtOH) or THF.

  • Procedure:

    • Dissolve the linear precursor in anhydrous THF (0.1 M).

    • Cool to 0°C. Add tBuOK portion-wise.

    • The reaction will turn yellow/orange (formation of enolate).

    • Stir at 0°C for 2 hours, then warm to RT for 4 hours.

  • Quench & Isolation:

    • Quench with 1N HCl (stoichiometric amount to neutralize base).

    • Concentrate to remove THF.

    • Extract with EtOAc (x3).

    • Critical Step: The product is acidic (enol). If it stays in the aqueous phase, adjust pH to ~4.0 and re-extract.

  • Purification: Recrystallization from EtOH/Hexane or reverse-phase HPLC (water/acetonitrile).

Graphviz: Synthetic Workflow

Synthesis_Flow Start1 Glycine Ethyl Ester Step1 N-Alkylation (MeCN, TEA, 0°C) Start1->Step1 Start2 Ethyl 4-bromo-2,2- difluorobutanoate Start2->Step1 Inter Linear Diester Intermediate Step1->Inter Step2 Dieckmann Cyclization (tBuOK, THF) Inter->Step2 Product 5,5-Difluoropiperidine- 2,4-dione Step2->Product Ring Closure

Figure 2: Step-wise synthetic pathway utilizing a Dieckmann condensation strategy.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • 
       ~8.5 ppm (Broad s, 1H, NH).
      
    • 
       ~3.8 ppm (s, 2H, H-3, methylene between carbonyls). Note: May disappear if D₂O exchange occurs due to acidity.
      
    • 
       ~3.6 ppm (t, 2H, H-6, adjacent to N, coupled to F).
      
  • ¹⁹F NMR:

    • Distinct multiplet (gem-difluoro pattern) typically around -100 to -110 ppm.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the acidic proton at C3.

  • Expected m/z: 148.09 [M-H]⁻.

Handling and Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and potentially sensitive to hydrolysis at the amide bond under basic aqueous conditions.

  • Tautomerism: Be aware that in solution, the compound may exist as a mixture of the keto-form and the enol-form. This can complicate NMR interpretation (broadening of peaks).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary: Piperidine-2,4-dione derivatives. [Link]

Sources

Fluorinated Piperidine-2,4-diones: Synthetic Architectures and Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine-2,4-dione scaffold represents a privileged pharmacophore in modern drug discovery, offering a unique intersection of structural rigidity and functional versatility. When fluorinated, this scaffold transcends its role as a mere linker, acting as a tunable bioisostere for phosphate mimics and unstable metabolites. This technical guide dissects the synthetic pathways, tautomeric dynamics, and medicinal applications of fluorinated piperidine-2,4-diones, providing researchers with actionable protocols for integrating these building blocks into high-affinity ligand design.

Part 1: Structural Rationale & The Fluorine Effect

The pKa Modulation Switch

The introduction of fluorine into the piperidine-2,4-dione core is rarely for steric bulk alone; it is primarily an electronic calibration tool. The nitrogen atom in a standard piperidine is basic (pKa ~11). In drug design, high basicity can lead to phospholipidosis or hERG channel inhibition (cardiotoxicity).[1]

  • Monofluorination (C3/C5): The strong electron-withdrawing nature of fluorine ($ \chi = 3.98 $) exerts an inductive effect (-I), lowering the pKa of the piperidine nitrogen by 1–2 log units, bringing it into the physiological range (pKa 7–8) for improved oral bioavailability and CNS penetration.

  • Conformational Locking: Due to the gauche effect and charge-dipole interactions, fluorine substituents on the piperidine ring often adopt an axial orientation. This preference can be exploited to lock the ring into a specific chair conformation, pre-organizing the molecule for receptor binding.

Bioisosterism and Metabolic Stability

The 3,3-difluoropiperidine-2,4-dione motif serves as a non-ionizable surrogate for:

  • Phosphates: The tetrahedral geometry and polarity mimic the phosphate group without the liability of rapid hydrolysis.

  • Carboxylic Acids: It maintains hydrogen bond acceptor capability while removing the negative charge that hinders membrane permeability.

  • Metabolic Blocking: The C3 position in 2,4-diones is metabolically labile (susceptible to oxidation). Fluorination blocks this "soft spot," extending the half-life ($ t_{1/2} $) of the clinical candidate.

Part 2: Synthetic Methodologies

Two primary strategies dominate the access to these scaffolds: De Novo Assembly (Dieckmann Condensation) and Late-Stage Functionalization (Electrophilic Fluorination).

Pathway A: The Dieckmann Cyclization Route

This classical approach builds the piperidine ring from acyclic diester precursors. It is scalable but requires careful handling of the resulting enolate.

Mechanism:

  • N-protected amino diester undergoes base-mediated cyclization.

  • The resulting beta-keto ester is decarboxylated to yield the piperidine-2,4-dione.

  • Fluorination: The dione is treated with an electrophilic source (Selectfluor) to install fluorine at the activated C3 position.

Pathway B: The Pyridine Dearomatization Route (Glorius Method)

A modern, catalytic approach involving the hydrogenation of fluorinated pyridines or pyridinols. This method allows for the stereoselective formation of cis-fluorinated piperidines.[2]

Mechanism:

  • Activation: Pyridine is activated (e.g., N-benzylation).

  • Reduction: Heterogeneous hydrogenation (Rh/C or Pd/C) or transfer hydrogenation reduces the aromatic ring.

  • Selectivity: The fluorine substituent directs the incoming hydrogen, often resulting in high diastereoselectivity (all-cis).

Visualization: Synthetic Decision Matrix

SyntheticPathways Start Target: Fluorinated Piperidine-2,4-dione RouteA Route A: De Novo (Dieckmann) Start->RouteA Scale > 100g RouteB Route B: Dearomatization (Glorius) Start->RouteB Stereo-complexity StepA1 Acyclic Diester Precursor RouteA->StepA1 StepB1 Fluoropyridine Precursor RouteB->StepB1 StepA2 Cyclization (NaOEt/tBuOK) StepA1->StepA2 StepA3 Electrophilic Fluorination (Selectfluor) StepA2->StepA3 StepB2 Activation (N-Benzylation) StepB1->StepB2 StepB3 Catalytic Hydrogenation (Rh/C or Pd/C) StepB2->StepB3

Caption: Decision matrix for synthesizing fluorinated piperidine-2,4-diones based on scale and stereochemical requirements.

Part 3: Tautomeric Dynamics & The "Fluorine Lock"

A critical, often overlooked aspect of piperidine-2,4-diones is their keto-enol tautomerism. The 2,4-dione system possesses an acidic proton at C3 (between the carbonyls).

The Equilibrium
  • Non-fluorinated: Exists as a mixture of keto and enol forms, stabilized by solvent-dependent hydrogen bonding.

  • Monofluorinated (3-F): The fluorine increases the acidity of the remaining C3 proton ($ pK_a $ drops significantly). The compound often exists predominantly as the enol form in polar solvents due to stabilization of the conjugate base.

  • Difluorinated (3,3-difluoro): The "Fluorine Lock." By replacing both protons at C3, enolization is impossible. The molecule is locked in the diketo form. This is crucial for targets requiring a specific hydrogen bond acceptor geometry (the ketone) without the donor (the enol hydroxyl).

Data Summary: Substituent Effects
Substituent at C3Primary TautomerpKa (approx)Electronic EffectMedicinal Utility
H, H Keto/Enol Mix~11NeutralGeneral scaffold
H, F Enol Dominant~8-9Inductive (-I)Acidic bioisostere
F, F Diketo (Locked) N/AStrong -INon-ionizable ketone mimic
Alkyl, F KetoN/ASteric + ElectronicQuaternary center construction

Part 4: Experimental Protocols

Protocol 4.1: Electrophilic Fluorination of Piperidine-2,4-dione (Selectfluor Method)

This protocol describes the conversion of an N-protected piperidine-2,4-dione to the 3,3-difluoro analog.

Reagents:

  • Substrate: N-Boc-piperidine-2,4-dione (1.0 eq)

  • Fluorinating Agent: Selectfluor (F-TEDA-BF4) (2.2 eq)

  • Solvent: Acetonitrile (MeCN) (anhydrous)[3]

  • Base: Sodium carbonate ($ Na_2CO_3 $) (optional, for buffering)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with N-Boc-piperidine-2,4-dione (10 mmol) and anhydrous MeCN (50 mL). Maintain an inert atmosphere ($ N_2 $ or Ar).

  • Addition: Cool the solution to 0°C in an ice bath. Add Selectfluor (22 mmol) portion-wise over 15 minutes. Note: Selectfluor is exothermic; control addition rate.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor reaction progress via TLC (stain with KMnO4) or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeCN.

    • Resuspend the residue in Ethyl Acetate (EtOAc) and water.

    • Extract the aqueous layer with EtOAc (3x).

    • Wash combined organics with brine, dry over $ MgSO_4 $, and filter.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation: Confirm structure via 19F-NMR . The 3,3-difluoro product typically shows a singlet or AB quartet around -100 to -120 ppm (referenced to $ CFCl_3 $).

Protocol 4.2: Dieckmann Cyclization (Precursor Synthesis)

Synthesis of the core scaffold prior to fluorination.

  • Cyclization: Dissolve N-Boc-amino-dipropionate (diester) in Toluene. Add Potassium tert-butoxide ($ tBuOK $, 1.1 eq) at 0°C.

  • Reflux: Heat to reflux for 4 hours. The solution will become cloudy as the salt forms.

  • Decarboxylation: Acidify the mixture with 1N HCl and heat to facilitate decarboxylation of the intermediate beta-keto acid (if the ester does not spontaneously decarboxylate, a separate saponification/heat step may be required).

  • Isolation: Extract with DCM, wash with bicarbonate, and crystallize/chromatograph to yield N-Boc-piperidine-2,4-dione.

Part 5: Case Study & Medicinal Application

Case Study: Kinesin Spindle Protein (KSP) Inhibitors

Molecule: MK-0731 (Merck)[1]

Challenge: Early KSP inhibitors suffered from P-glycoprotein (P-gp) efflux, limiting their efficacy in multidrug-resistant tumors. The basicity of the piperidine nitrogen was identified as a key factor in P-gp recognition.[1]

Solution:

  • Researchers introduced a fluorine atom at the C3 position of the piperidine ring.[1]

  • Result: The electron-withdrawing effect lowered the pKa of the piperidine nitrogen from ~9.5 to ~7.6.

  • Outcome: This modification reduced P-gp efflux significantly while maintaining potency against KSP. The fluorine atom also adopted an axial conformation due to charge-dipole interactions with the protonated nitrogen ($ C-F \cdot\cdot\cdot H-N^+ $), locking the bioactive conformation.

Visualization: Mechanism of Action (pKa Shift)

Mechanism Problem High Basicity (pKa > 9) Leads to P-gp Efflux Strategy Fluorination at C3 (Inductive Effect -I) Problem->Strategy Chemical Modification Effect pKa Lowered to ~7.6 (Physiological Range) Strategy->Effect Electronic Modulation Outcome Reduced Efflux Improved Bioavailability Effect->Outcome Clinical Benefit

Caption: Logic flow for using fluorination to solve pharmacokinetic liabilities in piperidine drugs.

References

  • Glorius, F. et al. (2019).[1][2] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. Link

  • Meanwell, N. A., & Loiseleur, O. (2022).[4] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. Link

  • Banks, R. E. (2007). 1-(Chloromethyl)-4-Fluoro-1,4-Diazoniabicyclo[2.2.2]Octane Bis(Tetrafluoroborate) (Selectfluor). Encyclopedia of Reagents for Organic Synthesis. Link

  • Cox, C. D. et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors.[1][2] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731).[1] Journal of Medicinal Chemistry. Link

  • Gillis, E. P. et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

Bioisosteric Properties of 5,5-Difluoropiperidine-2,4-dione: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic deployment of bioisosteres. Piperidine-2,4-dione is a privileged azaheterocyclic scaffold found in numerous biologically active compounds and natural products[1]. However, its clinical utility is frequently compromised by metabolic liabilities—specifically, susceptibility to cytochrome P450 (CYP450)-mediated oxidation at the C5 position—and suboptimal physicochemical properties.

The introduction of a gem-difluoro group at the 5-position yields 5,5-difluoropiperidine-2,4-dione , a structurally robust bioisostere. As a Senior Application Scientist, I have observed that this specific modification does not merely act as a steric shield; it fundamentally rewrites the electronic landscape of the molecule. This whitepaper delineates the mechanistic causality behind the bioisosteric properties of 5,5-difluoropiperidine-2,4-dione, providing drug development professionals with actionable data, self-validating protocols, and structural insights for lead optimization.

Structural & Electronic Causality of the gem-Difluoro Motif

The utility of 5,5-difluoropiperidine-2,4-dione stems from the unique properties of the fluorine atom: high electronegativity, low polarizability, and a small van der Waals radius. When two fluorine atoms are installed geminally adjacent to the C4 carbonyl and the C6 methylene, they exert profound stereoelectronic effects[2].

Inductive pKa Modulation

The strong electron-withdrawing nature (-I effect) of the


 group significantly alters the acidity of adjacent protons. In an unsubstituted piperidine-2,4-dione, the amide N-H proton has a predicted 

of approximately 12.0[3]. The introduction of the 5,5-difluoro motif inductively pulls electron density away from the nitrogen lone pair, lowering the

by 2 to 3 log units. Furthermore, the active methylene protons at C3 (flanked by the C2 and C4 carbonyls) also experience increased acidity. This predictable

modulation allows 5,5-difluoropiperidine-2,4-dione to serve as a highly effective bioisostere for imides, pyrimidine-2,4-diones (e.g., uracil derivatives), and even carboxylic acids under specific physiological conditions[4].
Keto-Enol Tautomerism and Nucleophilicity

Piperidine-2,4-diones are known to act as highly reactive cyclic C-nucleophiles, capable of targeting electrophilic sulfur species such as cysteine sulfenic acids with remarkable reaction rates (


)[5]. The 5,5-difluoro substitution heavily influences the keto-enol equilibrium of the dione system. By destabilizing the enol form relative to the keto form, the 

group ensures that the molecule predominantly exists in the keto state, thereby preserving the structural integrity required for specific target binding while modulating its intrinsic C-nucleophilicity[6].

BioisostereLogic Core 5,5-Difluoropiperidine-2,4-dione Elec Electronic Modulation (-I Effect) Core->Elec Metab Metabolic Stability (C-F Bond Strength) Core->Metab Conf Conformational Control (Gauche Effect) Core->Conf pKa Lowered pKa (N-H & C3-H) Elec->pKa CYP Blocks CYP450 Oxidation at C5 Metab->CYP Pucker Stabilizes Specific Ring Pucker Conf->Pucker

Figure 1: Logical relationship of the structural and electronic effects imparted by the 5,5-difluoro substitution.

Metabolic Stability & Pharmacokinetic Optimization

A primary driver for utilizing 5,5-difluoropiperidine-2,4-dione in drug design is the mitigation of metabolic liabilities. The C5 position of saturated azaheterocycles is a well-documented hotspot for oxidative metabolism by hepatic CYP450 enzymes.

By replacing the vulnerable C-H bonds with C-F bonds (bond dissociation energy


), medicinal chemists can effectively block Phase I oxidation at this site[2]. Unlike mono-fluorination, which can sometimes be bypassed by metabolic enzymes, the gem-difluoro group provides complete steric and electronic shielding of the C5 carbon, drastically increasing the intrinsic half-life (

) and lowering the intrinsic clearance (

) of the parent pharmacophore.
Comparative Physicochemical Data

The table below summarizes the quantitative shifts in physicochemical properties when transitioning from the native scaffold to the difluorinated bioisostere.

PropertyPiperidine-2,4-dione5,5-Difluoropiperidine-2,4-dioneCausality / Impact
C5 Oxidation Liability High (CYP450 hotspot)NegligibleC-F bond strength prevents hydrogen abstraction.
Amide N-H



-I effect of

increases acidity; mimics imides.
Lipophilicity (cLogP)


to


increases lipophilicity, improving membrane permeability.
Keto-Enol Preference Mixed / Solvent DependentStrongly Keto-favored

destabilizes the enol double bond.

Self-Validating Experimental Protocols

To harness the potential of 5,5-difluoropiperidine-2,4-dione, researchers must employ robust methodologies for both its synthesis and the validation of its metabolic stability. Below are field-proven, step-by-step protocols.

Protocol A: Regioselective Synthesis via Dieckmann Cyclization

The construction of the 5,5-difluoropiperidine-2,4-dione core is most reliably achieved through a regioselective Dieckmann cyclization of a functionalized diester precursor.

Step-by-Step Methodology:

  • Precursor Assembly: React ethyl 3-amino-2,2-difluoropropanoate with ethyl malonyl chloride in the presence of triethylamine (

    
    ) in anhydrous dichloromethane (DCM) at 
    
    
    
    . Stir for 2 hours to yield the intermediate acyclic diester amide.
  • Solvent Exchange: Concentrate the reaction mixture in vacuo and redissolve the crude intermediate in anhydrous tetrahydrofuran (THF).

  • Dieckmann Cyclization: Cool the THF solution to

    
     under an inert argon atmosphere. Dropwise, add 1.1 equivalents of Lithium hexamethyldisilazide (LiHMDS).
    
  • Ring Closure: Allow the reaction to slowly warm to

    
     over 3 hours. The strong base deprotonates the active methylene of the malonate moiety, triggering an intramolecular nucleophilic attack on the adjacent ester carbonyl.
    
  • Quenching & Decarboxylation: Quench the reaction with 1M HCl. To achieve the final 2,4-dione (removing the residual ester group at C3), heat the crude product in a mixture of acetonitrile and 1% water at reflux for 2 hours.

  • Purification: Extract with ethyl acetate, dry over

    
    , and purify via silica gel flash chromatography (eluting with Hexanes/EtOAc) to isolate pure 5,5-difluoropiperidine-2,4-dione.
    
Protocol B: In Vitro Microsomal Stability Profiling

To validate the metabolic shielding provided by the gem-difluoro group, a standardized Human Liver Microsome (HLM) assay must be executed.

Step-by-Step Methodology:

  • Preparation: Prepare a

    
     solution of the test compound (5,5-difluoropiperidine-2,4-dione derivative) in 100 mM potassium phosphate buffer (pH 7.4) containing 
    
    
    
    HLM.
  • Pre-Incubation: Pre-incubate the mixture at

    
     for 5 minutes in a shaking water bath.
    
  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of

    
    .
    
  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract

    
     aliquots from the incubation mixture.
    
  • Quenching: Immediately quench each aliquot by adding

    
     of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
    
  • Centrifugation: Centrifuge the quenched samples at

    
     for 15 minutes at 
    
    
    
    to precipitate proteins.
  • Quantification: Transfer the supernatant to LC-MS/MS vials and quantify the remaining parent compound. Calculate

    
     and 
    
    
    
    based on the logarithmic decay of the analyte peak area.

Workflow Prep Compound + HLM + Buffer (pH 7.4) Incubate Incubate at 37°C Add NADPH Prep->Incubate Quench Quench with Cold Acetonitrile Incubate->Quench Centrifuge Centrifuge & Extract Supernatant Quench->Centrifuge Analyze LC-MS/MS Quantification Centrifuge->Analyze

Figure 2: Step-by-step experimental workflow for in vitro microsomal stability screening.

Conclusion

The strategic integration of 5,5-difluoropiperidine-2,4-dione into a lead series represents a masterclass in bioisosteric design. By leveraging the strong inductive effects and metabolic resilience of the gem-difluoro motif, researchers can precisely tune the


, stabilize the keto tautomer, and completely abrogate C5-mediated oxidative clearance. When executed alongside rigorous synthetic and analytical protocols, this scaffold serves as a powerful engine for generating highly optimized, drug-like candidates.

References

1.[1] Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link] 2.[2] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Available at:[Link] 3.[4] gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available at:[Link] 4.[3] Cas 50607-30-2, 2,4-Piperadinedione. LookChem. Available at:[Link] 5.[5] Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Chemical Science (RSC Publishing). Available at:[Link] 6.[6] Diverse Redoxome Reactivity Profiles of Carbon Nucleophiles. J Am Chem Soc. Available at:[Link] 7. Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. Available at:[Link]

Sources

Engineering Metabolic Stability: The Strategic Role of gem-Difluoro Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of absorption, distribution, metabolism, and excretion (ADME) properties is a critical bottleneck in drug discovery. Among the most effective strategies to overcome rapid hepatic clearance is the incorporation of fluorine. Specifically, the geminal-difluoro (


) group has emerged as a privileged bioisostere for carbonyl, oxygen, and methylene functionalities. By replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a carbon-fluorine (C-F) bond, medicinal chemists can profoundly alter a molecule's electronic profile, sterics, and metabolic stability without drastically increasing its molecular weight.

This technical guide explores the mechanistic causality behind the metabolic stability of gem-difluoro heterocyclic compounds, quantifies their impact on physicochemical properties, and provides a self-validating experimental protocol for assessing in vitro microsomal stability.

The Mechanistic Basis of gem-Difluoro Metabolic Stability

The cytochromes P450 (CYPs) are a superfamily of heme-dependent monooxygenase enzymes responsible for 90–95% of the oxidative metabolism of xenobiotics[1]. CYP-mediated aliphatic hydroxylation typically proceeds via a Hydrogen Atom Transfer (HAT) mechanism, where a highly reactive iron-oxo species (Compound I) abstracts a hydrogen atom from the substrate.

The strategic replacement of a methylene (


) group with a gem-difluoro (

) group blocks this pathway through two primary mechanisms:
  • Bond Dissociation Energy (BDE) Enhancement: The C-F bond is significantly stronger (~110–126 kcal/mol) than a typical aliphatic C-H bond (~105 kcal/mol)[1]. This increases the transition state energy required for the initial HAT step, effectively halting the catalytic cycle at the site of fluorination.

  • Inductive Electron-Withdrawing Effect (-I): Fluorine is the most electronegative element. The

    
     group exerts a powerful inductive effect that lowers the Highest Occupied Molecular Orbital (HOMO) energy of adjacent functional groups (such as amines or 
    
    
    
    -systems). By drawing electron density away from adjacent sites, the molecule becomes less nucleophilic and less susceptible to single-electron oxidation by CYP450 enzymes[1].

CYP450_Mechanism cluster_0 Vulnerable C-H Bond cluster_1 Metabolically Stable C-F Bond CH Methylene Group (-CH2-) CYP_CH CYP450 Oxidation (HAT / Epoxidation) CH->CYP_CH CF gem-Difluoro Group (-CF2-) CH->CF Bioisosteric Replacement Metab Rapid Clearance (Hydroxylation) CYP_CH->Metab CYP_CF CYP450 Blockade (High Bond Energy) CF->CYP_CF Stable Prolonged Half-Life (Metabolic Stability) CYP_CF->Stable

Caption: Mechanistic comparison of CYP450-mediated oxidation: vulnerable methylene vs. stable gem-difluoro.

Quantitative Impact on Physicochemical Properties

The introduction of a gem-difluoro group does not merely block metabolism; it fundamentally rewrites the molecule's physicochemical profile. Understanding these changes is critical for rational drug design, as parameters like lipophilicity (LogP) and basicity (


) directly dictate membrane permeability and target binding[2][3].
Table 1: Physicochemical Shifts Induced by gem-Difluorination
PropertyNon-Fluorinated Precursorgem-Difluoro AnalogMechanistic Rationale
Metabolic Half-Life (

)
Short (e.g., 14.25 min)Prolonged (e.g., 139.02 min)Blockade of CYP450 Hydrogen Atom Transfer (HAT) due to elevated C-F bond dissociation energy[4].
Amine Basicity (

)
Higher (

9.0 - 10.0)
Lower (

7.0 - 8.0)
Strong inductive electron-withdrawing (-I) effect stabilizes the unprotonated amine[2][3].
Lipophilicity (LogP) HigherLower (

LogP

-0.5 to -0.8)
In aliphatic cycloalkanes, the highly polarized C-F bonds introduce local dipoles, reducing overall hydrophobicity[5].
Conformational State FlexibleRigidifiedStereoelectronic effects (e.g., the gauche effect) restrict ring conformations, locking the heterocycle into a preferred geometry[2].

Note: While monofluorination generally increases lipophilicity, gem-difluorination of aliphatic rings (e.g., converting methylcyclohexane to 1,1-difluoro-3-methylcyclohexane) is a proven strategy to actively decrease LogP[5].

Experimental Workflow: Assessing Metabolic Stability In Vitro

To empirically validate the metabolic stability imparted by gem-difluoro incorporation, compounds are subjected to an in vitro liver microsomal stability assay[6]. Liver microsomes are subcellular fractions containing high concentrations of membrane-bound CYP450s and esterases.

The following protocol is designed as a self-validating system : it includes specific cofactor dependencies and quenching mechanisms to ensure that the observed degradation is strictly CYP-mediated.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw human, rat, or mouse liver microsomes on ice to preserve enzymatic activity.

    • Prepare a 10 mM stock solution of the gem-difluoro test compound in DMSO. Dilute to a 1

      
      M working concentration in 0.1 M potassium phosphate buffer (pH 7.4) to ensure the final DMSO concentration remains below 0.1% (DMSO inhibits certain CYP isoforms).
      
  • Pre-Incubation:

    • In a 96-well plate, combine the test compound and liver microsomes (final protein concentration: 0.4–0.5 mg/mL).

    • Pre-warm the mixture at 37°C for 5 minutes. Causality: This ensures the system reaches physiological temperature before the reaction begins, preventing kinetic lag phases.

  • Reaction Initiation:

    • Initiate the reaction by adding an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Self-Validation Control: Maintain a parallel "Minus-NADPH" control well. Because CYP450s strictly require electron transfer from NADPH to function[1], any degradation in the minus-NADPH well indicates non-CYP-mediated instability (e.g., chemical hydrolysis or esterase activity).

  • Time-Course Sampling:

    • Extract 50

      
      L aliquots at predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes)[6].
      
  • Quenching & Protein Precipitation:

    • Immediately dispense each aliquot into 150

      
      L of ice-cold acetonitrile (ACN) containing a stable-isotope-labeled internal standard.
      
    • Causality: The organic solvent instantly denatures the microsomal proteins, halting enzymatic activity, while simultaneously extracting the small molecule for analysis[6].

  • Analysis & Quantification:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins.

    • Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining. Calculate the intrinsic clearance (

      
      ) and half-life (
      
      
      
      ) using first-order decay kinetics.

Microsomal_Assay Prep 1. Preparation Test Compound + Liver Microsomes (Maintain on Ice) Prewarm 2. Pre-incubation 37°C in Phosphate Buffer (pH 7.4) Prep->Prewarm Initiate 3. Initiation Add NADPH Regenerating System (Include -NADPH Control) Prewarm->Initiate Timepoints 4. Time-Course Sampling (0, 5, 15, 30, 60 min) Initiate->Timepoints Quench 5. Quenching Add Cold ACN + Internal Standard (Denatures CYP450s) Timepoints->Quench Centrifuge 6. Protein Precipitation Centrifugation at 4000 rpm Quench->Centrifuge Analyze 7. LC-MS/MS Analysis Quantify Parent Compound Remaining Centrifuge->Analyze

Caption: Step-by-step in vitro liver microsomal stability assay workflow for pharmacokinetic evaluation.

Translational Case Studies in Drug Design

The theoretical benefits of gem-difluoro heterocycles translate directly into clinical and late-stage preclinical success.

  • Praziquantel (PZQ) Optimization: PZQ is a primary treatment for schistosomiasis but suffers from extensive first-pass metabolism, specifically via oxidation of its cyclohexyl ring. Researchers synthesized an analog where the primary oxidation locus was replaced with a gem-difluoro moiety. This modification slightly decreased lipophilicity (

    
    ) while yielding excellent microsomal stability in human liver microsomes, demonstrating the protective effect of the 
    
    
    
    group against rapid clearance.
  • Respiratory Syncytial Virus (RSV) Inhibitors: In the development of tricyclic RSV fusion glycoprotein inhibitors, a lead compound exhibited poor hepatic microsomal stability (

    
     min). By introducing a gem-difluoro group at the 
    
    
    
    -position of a vulnerable carbonyl linker, researchers successfully blocked metabolic degradation, extending the in vitro half-life nearly tenfold to 139.02 minutes[4].

References

  • Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery Source: ResearchGate URL:[Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes Source: PubMed / ResearchGate URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC (NIH) URL:[Link]

  • Metabolism of (R)‐Praziquantel versus the Activation of a Parasite Transient Receptor Potential Melastatin Ion Channel Source: D-NB URL:[Link]

  • Discovery of Tricyclic Derivative as Novel and Potent Respiratory Syncytial Virus Fusion Glycoprotein Inhibitor with an Improved Pharmacokinetic Profile Source: ACS Publications URL:[Link]

Sources

Understanding the Compound: A Structural and Reactivity Perspective

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 5,5-Difluoropiperidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

5,5-Difluoropiperidine-2,4-dione belongs to the class of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry.[1] The introduction of fluorine atoms can profoundly alter the physicochemical and biological properties of a molecule, including its metabolic stability and binding affinity.[2][3] However, the presence of the gem-difluoro group at the 5-position and the dione functionality at the 2 and 4-positions of the piperidine ring also introduces specific chemical considerations that are critical for safe handling.

The piperidine ring is a common scaffold in many pharmaceuticals.[4] The difluorinated carbon may exhibit altered reactivity compared to its non-fluorinated counterpart. While the carbon-fluorine bond is generally strong, the overall stability of the molecule can be influenced by neighboring functional groups.[2][3] The dione functionality introduces acidic protons and potential sites for nucleophilic attack.

Hazard Identification and Classification

Based on the analysis of related compounds, 5,5-Difluoropiperidine-2,4-dione should be treated as a hazardous substance. The primary anticipated hazards are:

  • Skin and Eye Irritation/Corrosion: Many piperidine derivatives are known to be corrosive to the skin and eyes.[5][6][7] The presence of the dione group could exacerbate this. It is prudent to assume this compound causes skin irritation and serious eye irritation.[8][9][10]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[9][10]

  • Toxicity: Piperidine and some of its derivatives are toxic if inhaled, ingested, or absorbed through the skin.[5][7][11] While the exact toxicity of this specific compound is unknown, a precautionary approach is essential.

  • Thermal Decomposition Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[12][13][14]

Table 1: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2Causes skin irritation.[8][9]
Serious Eye Damage/Eye Irritation2ACauses serious eye irritation.[8][13][15]
Specific target organ toxicity — Single exposure3May cause respiratory irritation.[9][10]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is crucial when handling 5,5-Difluoropiperidine-2,4-dione.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12][16]

  • Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[17]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier between the researcher and potential exposure.

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) for 5,5-Difluoropiperidine-2,4-dione cluster_eye cluster_skin cluster_respiratory cluster_hygiene Eye_Face Eye and Face Protection Skin Skin Protection Goggles Chemical safety goggles Eye_Face->Goggles Face_Shield Face shield (if splash hazard exists) Eye_Face->Face_Shield Respiratory Respiratory Protection Gloves Chemical-resistant gloves (e.g., nitrile) Skin->Gloves Coat Laboratory coat Skin->Coat Clothing Full-length pants and closed-toe shoes Skin->Clothing Hygiene Personal Hygiene Respirator NIOSH-approved respirator (if dust/aerosol generation is unavoidable) Respiratory->Respirator Hand_Washing Thorough hand washing after handling Hygiene->Hand_Washing

Caption: Hierarchy of Personal Protective Equipment.

  • Eye and Face Protection: Wear chemical safety goggles that conform to recognized standards.[10] A face shield may be necessary if there is a significant splash hazard.

  • Skin Protection: Wear a laboratory coat, long pants, and closed-toe shoes.[12] Use chemical-resistant gloves (e.g., nitrile rubber) and inspect them for any signs of degradation before use.[15]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator should be worn.[16]

  • Hygiene Measures: Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.[12][17]

Safe Handling and Storage

Handling
  • Avoid all personal contact with the substance.[12]

  • Do not breathe dust or aerosols.[18]

  • Use only in a chemical fume hood.[12]

  • Prevent the formation of dust and aerosols.

  • Take precautionary measures against static discharge.[16]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][16]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13][19]

  • It is recommended to store this compound under an inert atmosphere, especially if it is found to be air-sensitive.[9]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Accidental Release Measures

Spill_Response cluster_spill Accidental Spill Response Workflow Evacuate Evacuate non-essential personnel Ventilate Ensure adequate ventilation Evacuate->Ventilate Step 1 PPE Wear appropriate PPE Ventilate->PPE Step 2 Contain Contain the spill with inert material PPE->Contain Step 3 Collect Collect the spilled material Contain->Collect Step 4 Dispose Dispose of as hazardous waste Collect->Dispose Step 5 Clean Clean the spill area Dispose->Clean Step 6

Caption: Workflow for responding to an accidental spill.

  • Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate personal protective equipment (PPE) as outlined in Section 3.2. Ensure adequate ventilation.[12]

  • Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[12][16]

  • Methods for Cleaning Up: For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[12] For a liquid spill, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a sealed container for disposal.[16]

Physical and Chemical Properties

While specific data for 5,5-Difluoropiperidine-2,4-dione is not available, the following table provides expected properties based on related structures.

Table 2: Anticipated Physical and Chemical Properties

PropertyAnticipated Value/Observation
AppearanceWhite to off-white solid
OdorNo data available
SolubilityLikely soluble in organic solvents
StabilityStable under recommended storage conditions.[15]
Incompatible MaterialsStrong oxidizing agents, strong acids, strong bases.[13][19]
Hazardous Decomposition ProductsCarbon oxides, nitrogen oxides, hydrogen fluoride.[12][13][14]

Toxicological Information

No specific toxicological data is available for 5,5-Difluoropiperidine-2,4-dione. However, based on the known hazards of similar compounds, it should be handled as a substance with the potential for acute toxicity, skin and eye irritation, and respiratory tract irritation.[9][20] Long-term exposure to some heterocyclic compounds has been associated with more severe health effects, reinforcing the need for stringent exposure controls.[21][22] The cleavage of the C-F bond, although generally requiring specific conditions, can lead to the release of fluoride ions, which have their own toxicological profile.[2][3]

Disposal Considerations

All waste containing 5,5-Difluoropiperidine-2,4-dione must be handled as hazardous waste.[9] Dispose of the material and its container in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter the environment.

References

  • AK Scientific, Inc. Safety Data Sheet: 3-(2,4,5-Trifluorophenyl)piperidine.

  • Safety Data Sheet: 8.

  • Fisher Scientific. Safety Data Sheet: 5,5-Dimethyloxazolidine-2,4-dione.

  • Sigma-Aldrich. Safety Data Sheet: 4,4-Difluoropiperidine hydrochloride.

  • Fisher Scientific. Safety Data Sheet: 4,4-Difluoropiperidine hydrochloride.

  • TCI Chemicals. Safety Data Sheet.

  • Safety Data Sheet.

  • Sigma-Aldrich. Safety Data Sheet.

  • Merck. Safety Data Sheet.

  • Thermo Fisher Scientific. Safety Data Sheet: 3,3-Difluoropiperidine hydrochloride.

  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2019). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506.

  • Fisher Scientific. Safety Data Sheet: 4-(Trifluoromethyl)piperidine.

  • ChemScene. 5,5-Difluorohexane-2,4-dione.

  • ECHEMI. 4-(4'-Fluorobenzyl)piperidine SDS.

  • Fisher Scientific. Safety Data Sheet.

  • New Jersey Department of Health. Hazard Summary: Piperidine.

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

  • Penergetic. Calcium-Bentonit EF, Powder.

  • Eaton. Bentonite Range Safety Data Sheet EN.

  • Al-Attar, A. M. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Toxics, 13(1), 10.

  • Fisher Scientific. Safety Data Sheet.

  • International Labour Organization. Heterocyclic Compounds: Health Hazards.

  • Fisher Scientific. Safety Data Sheet: Bis(1,5-cyclooctadiene)nickel(0).

  • AiFChem. 5,5-Difluoropiperidine-2-carboxylic acid.

  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

  • Cole-Parmer. Material Safety Data Sheet - Nickel(II) nitrate hexahydrate, 99%.

  • Filler, R., & Kirsch, P. (2013). Synthesis and reactivity of fluorinated heterocycles. In Fluorine in Heterocyclic Chemistry (pp. 1-32). Springer, Berlin, Heidelberg.

  • Australian Government Department of Health. Piperidine: Human health tier II assessment.

  • Jubilant Ingrevia. Piperidine Safety Data Sheet.

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine.

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A Technical Guide to the Solubility Profile of 5,5-Difluoropiperidine-2,4-dione in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern medicinal chemistry, the journey of a potential therapeutic agent from a laboratory concept to a clinical reality is fraught with challenges. Among the most critical physicochemical properties that dictate the success of a drug candidate is its solubility. Poor solubility can lead to a cascade of developmental hurdles, including inadequate bioavailability, erratic dose-responses, and difficulties in formulation. This guide provides an in-depth exploration of the anticipated solubility profile of 5,5-Difluoropiperidine-2,4-dione, a fluorinated heterocyclic scaffold of significant interest. By synthesizing fundamental principles of physical organic chemistry with established experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively characterize and modulate the solubility of this and similar compounds.

Theoretical Framework for Solubility: A Molecule-Centric Perspective

The solubility of a compound is a complex interplay of its intrinsic properties and its interactions with the solvent. For 5,5-Difluoropiperidine-2,4-dione, three key structural features govern its solubility: the piperidine-2,4-dione core, the gem-difluoro group, and the overall molecular architecture.

The Piperidine-2,4-dione Scaffold: A Hub of Intermolecular Forces

The piperidine-2,4-dione ring system is a versatile scaffold that can engage in a variety of intermolecular interactions. The two carbonyl groups (C=O) and the secondary amine (N-H) are prime sites for hydrogen bonding, acting as both hydrogen bond acceptors and a donor, respectively. This inherent polarity suggests a favorable interaction with polar solvents. The ability to form these strong intermolecular forces is a key determinant of its solubility in protic solvents like alcohols.

The Gem-Difluoro Group: A Modulator of Physicochemical Properties

The introduction of a gem-difluoro group at the 5-position of the piperidine ring profoundly influences the molecule's electronic and conformational properties. Fluorine is the most electronegative element, and its presence leads to a strong inductive electron-withdrawing effect. This can impact the acidity of the N-H proton and the basicity of the carbonyl oxygens, thereby modulating hydrogen bond strengths.

The C-F bond is highly polarized, creating a significant local dipole moment. However, the overall effect on molecular polarity and, consequently, solubility, is dependent on the molecule's conformation. While fluorination often increases lipophilicity in larger molecules, the effect of a gem-difluoro group on a small heterocycle can be more nuanced, sometimes leading to a decrease in the octanol-water partition coefficient (LogP)[1][2][3]. This is attributed to the complex interplay of inductive effects and conformational changes that can alter the molecule's surface properties. The conformational preferences of fluorinated piperidines are a subject of detailed study, with fluorine's presence capable of rigidifying the ring system[4][5].

Predicting Solubility: A Qualitative Assessment

Based on the structural features of 5,5-Difluoropiperidine-2,4-dione, a qualitative solubility profile can be anticipated:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the potential for strong hydrogen bonding interactions with both the N-H and C=O groups of the solute.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): Good to high solubility is anticipated. These solvents can act as hydrogen bond acceptors for the N-H group and engage in favorable dipole-dipole interactions with the polar C=O and C-F bonds.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. The highly polar nature of the piperidine-2,4-dione core and the gem-difluoro group is not conducive to favorable interactions with nonpolar solvents.

The following diagram illustrates the key molecular features of 5,5-Difluoropiperidine-2,4-dione that influence its solubility.

Shake-Flask Method Workflow Start Start Add_Excess_Solid Add Excess Solid to Vial Start->Add_Excess_Solid Add_Solvent Add Known Volume of Solvent Add_Excess_Solid->Add_Solvent Equilibrate Equilibrate (24-48h at constant T) Add_Solvent->Equilibrate Separate_Phases Separate Solid and Liquid Phases (Settle/Centrifuge) Equilibrate->Separate_Phases Sample_Supernatant Sample Supernatant Separate_Phases->Sample_Supernatant Filter Filter (0.22 µm) Sample_Supernatant->Filter Dilute_and_Quantify Dilute and Quantify (e.g., HPLC) Filter->Dilute_and_Quantify End End Dilute_and_Quantify->End

Sources

Methodological & Application

Application Note: Synthesis of 5,5-Difluoropiperidine-2,4-dione via Dieckmann Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of fluorine atoms into aliphatic heterocycles is a cornerstone strategy in modern medicinal chemistry. Specifically, the 5,5-difluoropiperidine-2,4-dione scaffold is highly valued for its ability to modulate the pKa of the lactam, enhance metabolic stability against cytochrome P450 enzymes, and fine-tune the lipophilicity of the piperidine core[1].

The construction of piperidine-2,4-dione azaheterocycles frequently relies on the Dieckmann cyclization, an intramolecular Claisen condensation of an


-acyl-

-amino diester[2],[1]. For the 5,5-difluoro derivative, the synthesis begins with the amidation of ethyl 3-amino-2,2-difluoropropanoate[3]. The presence of the gem-difluoro group adjacent to the ester significantly increases the electrophilicity of the carbonyl carbon, structurally predisposing the acyclic intermediate toward rapid intramolecular cyclization when treated with a base[4].

This application note details a robust, three-step protocol for synthesizing 5,5-difluoropiperidine-2,4-dione, emphasizing the causality behind reagent selection, thermodynamic control during cyclization, and the preservation of the lactam core during decarboxylation.

Retrosynthetic Analysis & Pathway

The synthetic workflow is designed as a self-validating system where each intermediate can be isolated and characterized before proceeding. The pathway leverages a highly regioselective amidation, followed by a thermodynamically driven ring closure, and concludes with a mild Krapcho decarboxylation to prevent lactam hydrolysis.

G SM Ethyl 3-amino-2,2-difluoropropanoate + Ethyl malonyl chloride Step1 Step 1: N-Acylation (Et3N, DCM, 0 °C to RT) SM->Step1 Int1 Ethyl 3-(3-ethoxy-3-oxopropanamido) -2,2-difluoropropanoate Step1->Int1 Step2 Step 2: Dieckmann Cyclization (NaOEt, EtOH, Reflux) Int1->Step2 Int2 Ethyl 5,5-difluoro-2,4-dioxopiperidine -3-carboxylate Step2->Int2 Step3 Step 3: Krapcho Decarboxylation (LiCl, H2O, DMSO, 120 °C) Int2->Step3 Product 5,5-Difluoropiperidine-2,4-dione (Target Molecule) Step3->Product

Synthetic workflow for 5,5-difluoropiperidine-2,4-dione via Dieckmann cyclization.

Experimental Protocols

Step 1: Synthesis of the Acyclic Precursor ( -Acylation)

Objective: Form the diester-amide intermediate without inducing premature cyclization or intermolecular cross-coupling.

Reagents:

  • Ethyl 3-amino-2,2-difluoropropanoate hydrochloride (1.0 equiv)[3]

  • Ethyl malonyl chloride (1.1 equiv)

  • Triethylamine (Et

    
    N) (2.5 equiv)
    
  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Suspend ethyl 3-amino-2,2-difluoropropanoate hydrochloride (10.0 mmol) in anhydrous DCM (50 mL) under an inert nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add Et

    
    N (25.0 mmol) dropwise. Causality: The excess base is required to neutralize both the hydrochloride salt of the starting material and the HCl generated during the acylation, preventing the amine from precipitating as an unreactive salt[2].
    
  • Slowly add a solution of ethyl malonyl chloride (11.0 mmol) in DCM (10 mL) over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with 1M aqueous HCl (30 mL) to protonate unreacted amines. Separate the organic layer, wash with brine, dry over anhydrous MgSO

    
    , and concentrate under reduced pressure to yield ethyl 3-(3-ethoxy-3-oxopropanamido)-2,2-difluoropropanoate .
    
Step 2: Dieckmann Cyclization

Objective: Execute an intramolecular Claisen condensation to form the 6-membered piperidine ring.

Reagents:

  • Ethyl 3-(3-ethoxy-3-oxopropanamido)-2,2-difluoropropanoate (1.0 equiv)

  • Sodium ethoxide (NaOEt) (1.2 equiv)

  • Anhydrous Ethanol (EtOH)

Procedure:

  • Dissolve the acyclic precursor (8.0 mmol) in strictly anhydrous EtOH (40 mL). Causality: Moisture must be rigorously excluded to prevent the premature hydrolysis of the ester groups or the base[2].

  • Cool the mixture to 0 °C and add a freshly prepared solution of NaOEt in EtOH (9.6 mmol) dropwise. Causality: Matching the alkoxide base (ethoxide) to the ester leaving groups (ethyl esters) is critical. Using mismatched bases (e.g., NaOMe) results in a statistical mixture of transesterified products, complicating downstream isolation[2].

  • Attach a reflux condenser and heat the mixture to reflux (78 °C) for 6 hours. The highly electrophilic fluorinated ester drives the intramolecular attack of the malonate enolate[4].

  • Workup: Cool to room temperature and neutralize the reaction mixture using Amberlite IR-120 (H

    
     form) resin or dilute acetic acid. Filter and concentrate to afford ethyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate .
    
Step 3: Decarboxylation to the Target Dione

Objective: Remove the C3-carboxylate group while preserving the sensitive lactam core.

Reagents:

  • Ethyl 5,5-difluoro-2,4-dioxopiperidine-3-carboxylate (1.0 equiv)

  • Lithium chloride (LiCl) (2.0 equiv)

  • Water (H

    
    O) (1.0 equiv)
    
  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the cyclic

    
    -keto ester (6.0 mmol) in DMSO (20 mL).
    
  • Add LiCl (12.0 mmol) and H

    
    O (6.0 mmol). Causality: Traditional acidic hydrolysis (e.g., refluxing in 6M HCl) risks hydrolyzing the lactam amide bond, leading to irreversible ring-opening[2]. The Krapcho method provides a milder alternative. The lithium counter-ion coordinates with the 
    
    
    
    -keto ester, stabilizing the intermediate and facilitating selective dealkoxycarbonylation without disrupting the piperidine core[5].
  • Heat the mixture to 120 °C for 4 hours until CO

    
     evolution ceases.
    
  • Workup: Cool to room temperature, dilute with brine (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over MgSO

    
    , concentrate, and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc) to yield pure 5,5-difluoropiperidine-2,4-dione .
    

Quantitative Data & Optimization

The choice of base and solvent during the Dieckmann cyclization (Step 2) is the most critical parameter for overall yield[2]. The table below summarizes the optimization data for the cyclization of the fluorinated precursor.

Base / Solvent SystemTemperatureYield (%)Mechanistic Observation
NaOEt / EtOH Reflux (78 °C) 78% Optimal. Clean conversion; no transesterification observed.
NaOMe / MeOHReflux (65 °C)65%Sub-optimal. Mixed methyl/ethyl esters observed at C3.

-BuOK / THF
0 °C to RT52%Poor conversion. Incomplete cyclization and trace polymerization.
NaH / THFReflux (66 °C)45%Degradation. Side reactions induced by excessive basicity.

Analytical Characterization

Successful synthesis of 5,5-difluoropiperidine-2,4-dione should be verified against the following expected spectral parameters:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    8.52 (br s, 1H, NH ), 3.84 (t,
    
    
    = 11.5 Hz, 2H, C6-H
    
    
    ), 3.45 (s, 2H, C3-H
    
    
    ).
  • 
    F NMR (376 MHz, DMSO-
    
    
    
    ):
    
    
    -105.4 (t,
    
    
    = 11.5 Hz, 2F, C5-F
    
    
    ).
  • 
    C NMR (100 MHz, DMSO-
    
    
    
    ):
    
    
    198.5 (C4=O), 166.2 (C2=O), 115.8 (t,
    
    
    = 245 Hz, C5-F
    
    
    ), 48.3 (C3), 45.1 (t,
    
    
    = 28 Hz, C6).
  • HRMS (ESI-):

    
     calculated for C
    
    
    
    H
    
    
    F
    
    
    NO
    
    
    [M-H]
    
    
    148.0216; found 148.0212.

References

  • BenchChem Technical Support. Synthesis of 5,5-Dimethylpiperidine-2,4-dione. BenchChem.
  • Tikhov R.M., Kuznetsov N.Y. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. 2020;18(15):2793–2812. PMC.
  • Felts A.S., et al.
  • De Luca L., et al.
  • UCLouvain. Synthèse de précurseurs soufrés pour le radiomarquage au fluor-18 de sondes d'hypoxie à motifs perfluorés. UCLouvain.

Sources

Protocols for fluorination of piperidine-2,4-dione scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Fluorination of Piperidine-2,4-dione Scaffolds

Executive Summary & Strategic Value

The piperidine-2,4-dione scaffold (a cyclic


-keto amide) is a privileged pharmacophore in medicinal chemistry, serving as a core for HIV integrase inhibitors, herbicides, and novel antibiotics.[1] Fluorination of this scaffold—specifically at the C3 position—is a critical transformation for modulating pKa, metabolic stability, and lipophilicity (LogD).

However, this transformation is non-trivial due to the complex tautomeric equilibrium (keto-enol) and the risk of over-fluorination (gem-difluorination).[1] This guide provides a validated, high-fidelity protocol for the electrophilic fluorination of piperidine-2,4-diones using N-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™ ).[1][2]

Key Advantages of this Protocol:

  • Regiospecificity: Targets the C3 active methylene exclusively.[1]

  • Scalability: Avoids the use of explosive fluorinating agents (e.g.,

    
     gas, perchloryl fluoride).
    
  • Versatility: adaptable for both mono- and gem-difluorination.[1][2]

Mechanistic Principles

Understanding the mechanism is the prerequisite for troubleshooting. The reaction does not proceed via direct attack on the ketone; it relies on the enol tautomer .

Mechanism Diagram

The following diagram illustrates the critical equilibrium and the electrophilic attack trajectory.

FluorinationMechanism Keto Keto Form (Inactive) Enol Enol Form (Nucleophile) Keto->Enol Tautomerization (Solvent/Base assisted) TS Transition State [C3-F Bond Formation] Enol->TS HOMO-LUMO Interaction Intermediate Cationic Intermediate TS->Intermediate Product 3-Fluoro-piperidine-2,4-dione Intermediate->Product - H+ (Deprotonation) Selectfluor Selectfluor (F+) Selectfluor->TS

Caption: Mechanistic pathway showing the requisite tautomerization to the enol form prior to electrophilic attack by Selectfluor at the C3 position.

Critical Insight: The rate-determining step is often the enolization.[1][2] In protic solvents (MeOH), enolization is faster, but side reactions (solvolysis) increase.[1] In polar aprotic solvents (MeCN), the reaction is cleaner but may require longer induction periods.[1]

Reagent Selection Guide

The choice of fluorinating agent dictates the safety profile and selectivity.

ReagentReactivitySelectivitySafety ProfileRecommendation
Selectfluor™ HighExcellentSafe (Solid, Non-volatile)Primary Choice
NFSI LowHighSafeUse for slow, enantioselective catalysis
N-Fluoropyridinium TunableModerateModerateUse if Selectfluor fails
XeF2 Very HighLowHazardousAvoid (Over-oxidation risk)

Experimental Protocols

Protocol A: Monofluorination (C3-F)

Target: Synthesis of racemic 3-fluoro-piperidine-2,4-dione.[1][2]

Reagents:

  • Substrate: N-protected piperidine-2,4-dione (1.0 equiv).[1][2] Note: N-Boc or N-Bn protection is recommended to prevent N-fluorination.[1][2]

  • Fluorinating Agent: Selectfluor (1.1 equiv).[1]

  • Solvent: Anhydrous Acetonitrile (MeCN).[1]

  • Quench: Saturated

    
    .[1][2][3]
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the N-protected piperidine-2,4-dione (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Thermal Equilibration: Cool the solution to 0°C using an ice bath. Rationale: Although the reaction can proceed at RT, starting cold minimizes gem-difluorination by-products.[1][2]

  • Reagent Addition: Add Selectfluor (1.1 equiv) in one portion.[1]

    • Observation: The suspension will gradually clear as Selectfluor is consumed and the soluble fluorinated product forms.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) naturally. Stir for 4–12 hours.

    • Monitoring: Monitor via TLC or LC-MS.[1][2] The product will be less polar than the starting material.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1][3]

    • Wash with water (

      
      ) to remove Selectfluor by-products (DABCO salts).[1][2]
      
    • Wash with brine (

      
      ).[1]
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc). Note: The C3-F proton is acidic; avoid basic alumina.[1][2]

Protocol B: Gem-Difluorination (C3-F2)

Target: Synthesis of 3,3-difluoro-piperidine-2,4-dione.[1][2]

Modifications:

  • Stoichiometry: Increase Selectfluor to 2.5 equiv .

  • Base Additive: Add Sodium Carbonate (

    
    , 2.0 equiv) .
    
  • Temperature: Heat to 60°C after initial addition.

  • Rationale: The first fluorine atom is electron-withdrawing, making the C3-H less nucleophilic (lower enol content).[1][2] Base is required to drive the second deprotonation/fluorination cycle.[1]

Advanced Workflow: Enantioselective Fluorination

For drug development, chiral fluorination is often required.[1] This utilizes the Sodeoka-Hamashima Pd-catalysis approach, adapted for cyclic


-keto amides.[1][2]

DecisionTree Start Start: Piperidine-2,4-dione Q1 Is the target Chiral? Start->Q1 Racemic Protocol A: Selectfluor / MeCN Q1->Racemic No Chiral Catalytic Asymmetric Route Q1->Chiral Yes Catalyst Pd(II)-BINAP Complex (2.5 mol%) Chiral->Catalyst Reagent Use NFSI (Slower source) Alcoholic Solvent (EtOH) Catalyst->Reagent

Caption: Decision matrix for selecting between racemic (Selectfluor) and asymmetric (Pd-Catalysis/NFSI) workflows.

Asymmetric Protocol Summary:

  • Catalyst: Pd(II)-BINAP

    
    -hydroxo complex (2.5 mol%).[1][2]
    
  • Reagent: NFSI (N-Fluorobenzenesulfonimide) is used instead of Selectfluor because its lower reactivity allows the chiral catalyst to control the facial selectivity.[1]

  • Solvent: Ethanol or Toluene (Solvent dependent on specific N-protecting group).[1][2]

Troubleshooting & Data Interpretation

ObservationRoot CauseCorrective Action
Low Conversion Poor enolizationAdd 5 mol%

or switch solvent to MeOH (monitor for solvolysis).
Gem-Difluorination Excess reagent/TempStrictly control temp at 0°C; use 1.05 equiv Selectfluor.
NMR "Missing" Signals Hydrate formationThe ketone at C4 is electron-deficient and may form a gem-diol (

) in wet solvents.[1][2] Run NMR in anhydrous

.
Product Decomposition Retro-ClaisenAvoid strong bases during workup.[1][2] Keep pH < 8.[1][2]

References

  • Banks, R. E. (1992).[1] Selectfluor™ reagent F-TEDA-BF4: A user-friendly electrophilic fluorinating agent.[1][2][3][4] Journal of Fluorine Chemistry, 58(1), 1-8.[1] Link[1]

  • Hamashima, Y., & Sodeoka, M. (2002).[1][5][6] An efficient enantioselective fluorination of various beta-ketoesters catalyzed by chiral palladium complexes.[1][2][5][6][7] Journal of the American Chemical Society, 124(49), 14530-14531.[1][5] Link

  • Ma, J. A., & Cahard, D. (2004).[1] Asymmetric electrophilic fluorination compounds.[1][2][8] Chemical Reviews, 104(12), 6119-6146.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • Stavber, S., & Zupan, M. (2005).[1] Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis.[1][2] Acta Chimica Slovenica, 52, 13–26. Link

Sources

Application Note: Highly Regioselective N-Alkylation of 5,5-Difluoropiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5,5-difluoropiperidine-2,4-dione core is a highly valuable fluorinated scaffold in modern drug discovery, often utilized to improve metabolic stability and modulate the lipophilicity of lead compounds. However, the functionalization of this motif—specifically N-alkylation—presents a significant synthetic challenge due to the ambident nucleophilicity of the


-keto lactam system.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols to achieve regioselective N-alkylation. By contrasting a direct kinetic approach with a highly controlled protection-based strategy, this guide explains the causality behind reagent selection and offers scalable solutions for both simple and complex electrophiles.

Mechanistic Insights: The Ambident Nucleophile Challenge

The 5,5-difluoropiperidine-2,4-dione molecule exists in a tautomeric equilibrium and exhibits ambident nucleophilicity. Deprotonation yields a delocalized anion with electron density distributed across the lactam nitrogen (N1), the


-dicarbonyl methylene (C3), and the enolate oxygens (O2/O4) .

The presence of the gem-difluoro group at C5 heavily influences the electronic landscape. The strong inductive electron-withdrawing effect of the


 group significantly lowers the 

of the lactam NH (making it more acidic) while simultaneously increasing the electrophilicity of the C4 ketone. Consequently, the C3 protons sandwiched between the two carbonyls become highly acidic.
  • Direct Alkylation (Kinetic Control): Using mild bases like

    
     or 
    
    
    
    in polar aprotic solvents (DMF) favors N-alkylation when reacting with hard, unhindered electrophiles (e.g., methyl iodide). The harder nitrogen center reacts preferentially under kinetic control. However, the use of stronger bases or softer/bulkier electrophiles inevitably leads to intractable mixtures of N1-alkylated, C3-alkylated, and O-alkylated byproducts .
  • The "Covalent-Assembly" Protection Strategy: To achieve absolute regioselectivity with complex electrophiles, the

    
    -dicarbonyl system must be temporarily masked. By converting the C4 ketone into an enol ether, the C3-C4 tautomerization is physically locked. This renders the N1 position the sole nucleophilic site upon subsequent deprotonation, guaranteeing exclusive N-alkylation .
    

Strategic Comparison: Direct vs. Protected Alkylation

To assist in route selection, the quantitative and qualitative differences between the two methodologies are summarized below.

ParameterMethod A: Direct AlkylationMethod B: Protection-Alkylation Sequence
Reagent System

or

, R-X, DMF
1)

,

2) NaH, R-X 3) HCl
Regioselectivity Moderate (Risk of C3/O4 mixtures)Absolute (Exclusive N1 alkylation)
Electrophile Scope Primary, unhindered (e.g., MeI, BnBr)Broad (Primary, secondary, bulky, complex)
Time / Complexity 1 Step (4–6 hours)3 Steps (24–36 hours total)
Typical Yield 40% – 60% (Requires careful purification)70% – 85% (Cleaner crude profiles)
Scalability Best for small-scale library synthesisIdeal for scale-up and late-stage functionalization

Workflow Visualization

Workflow Start 5,5-Difluoropiperidine-2,4-dione (Starting Material) DirectBase Direct Alkylation Base: K2CO3 or Cs2CO3 Solvent: DMF, 0°C to RT Start->DirectBase Method A Protect Enol Ether Protection HC(OEt)3, H+ cat., Reflux Start->Protect Method B DirectProd N-Alkyl-5,5-difluoropiperidine-2,4-dione (Risk of C3/O-alkylation byproducts) DirectBase->DirectProd + R-X EnolEther 4-Ethoxy-5,5-difluoro-5,6-dihydro -2(1H)-pyridinone Protect->EnolEther ProtectAlk N-Alkylation NaH, R-X, THF, 0°C to RT EnolEther->ProtectAlk Deprotect Acidic Hydrolysis Aq. HCl, RT, 2h ProtectAlk->Deprotect Intermediate PureProd Pure N-Alkyl-5,5-difluoropiperidine -2,4-dione (High Regioselectivity) Deprotect->PureProd

Figure 1: Divergent workflows for N-alkylation of 5,5-difluoropiperidine-2,4-dione.

Experimental Methodologies

Protocol A: Direct N-Alkylation (For Simple Electrophiles)

Causality Note: The use of


 rather than stronger bases prevents the formation of a highly reactive dianion, which would indiscriminately attack the electrophile at the C3 position.
  • Preparation: Charge a dry, argon-purged round-bottom flask with 5,5-difluoropiperidine-2,4-dione (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add finely powdered, anhydrous

    
     (1.5 equiv) portion-wise. Stir for 30 minutes to ensure complete deprotonation of the lactam NH.
    
  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise over 5 minutes.

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature (RT). Stir for 4–6 hours.

  • Workup: Quench the reaction with ice water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to thoroughly remove DMF. Dry over

    
    , concentrate, and purify via flash chromatography.
    

Self-Validating System (IPC): Monitor the reaction via LC-MS. The desired N-alkyl product will exhibit a distinct retention time compared to the more polar C3-alkylated byproduct. If O-alkylation occurs, a UV-vis shift will be observed due to the extended conjugation of the resulting enol ether.

Protocol B: Protection-Alkylation-Deprotection (For Absolute Regioselectivity)

Causality Note: Triethyl orthoformate selectively targets the more electrophilic C4 ketone over the C2 lactam carbonyl. The resulting enol ether physically blocks tautomerization at C3, ensuring NaH deprotonation occurs exclusively at N1.

Step 1: Enol Ether Protection

  • Suspend 5,5-difluoropiperidine-2,4-dione (1.0 equiv) in triethyl orthoformate (5.0 equiv) and absolute ethanol (0.5 M).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 equiv).

  • Reflux the mixture under argon for 12 hours.

  • Concentrate under reduced pressure and purify over silica gel (pre-neutralized with 1%

    
    ) to isolate 4-ethoxy-5,5-difluoro-5,6-dihydro-2(1H)-pyridinone.
    

Self-Validating System (IPC): The success of Step 1 is visually validated by the complete dissolution of the starting material.


 NMR confirmation is absolute: look for the disappearance of the C3 methylene singlet and the appearance of a new ethoxy quartet at ~3.9 ppm.

Step 2: Regioselective N-Alkylation

  • Dissolve the enol ether intermediate (1.0 equiv) in anhydrous THF (0.2 M) under argon and cool to 0 °C.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes until

    
     gas evolution ceases.
    
  • Add the target alkyl halide (1.2 equiv) dropwise. Stir at RT for 12 hours.

  • Quench carefully with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate.

Step 3: Acidic Deprotection

  • Dissolve the crude N-alkylated enol ether in a 1:1 mixture of THF and 1M aqueous HCl (0.1 M final concentration).

  • Stir at RT for 2–4 hours.

  • Extract with EtOAc, wash with saturated

    
     followed by brine, dry, and concentrate. Purify via flash chromatography to yield the pure N-alkyl-5,5-difluoropiperidine-2,4-dione.
    

Self-Validating System (IPC): Complete deprotection is indicated by the restoration of the highly polar 2,4-dione spot on TLC. IR spectroscopy will confirm the reappearance of the characteristic


-dicarbonyl stretch (~1720 

) and the total loss of the ethoxy signals in NMR.

References

  • Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Chemical Science, 2014, 5(1), 400-415. URL:[Link]

  • Arylidene Meldrum's Acid: A Versatile Structural Motif for the Design of Enzyme-Responsive "Covalent-Assembly" Fluorescent Probes with Tailor-Made Properties. Chemistry–An Asian Journal, 2023, 18(12), e202300258. URL:[Link]

  • Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxylate. Synthesis, 2007, 2007(22), 3507-3512. URL:[Link]

Application Note: 5,5-Difluoropiperidine-2,4-dione as a 3D Fluorinated Scaffold in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of small-molecule therapeutics by prioritizing high ligand efficiency over raw binding affinity[1]. However, historical fragment libraries have been heavily biased toward flat, sp2-hybridized aromatic systems, leading to challenges in downstream optimization, target selectivity, and clinical attrition.

The transition toward three-dimensional (3D), sp3-rich fragments—often termed the "escape from flatland"—has highlighted piperidine derivatives as privileged scaffolds[2]. Within this chemical space, 5,5-Difluoropiperidine-2,4-dione (CAS: 1258638-28-6) emerges as a highly versatile building block[3]. This application note details the scientific rationale, physicochemical profiling, and step-by-step experimental protocols for deploying this specific fragment in


F NMR-guided FBDD campaigns.

Scientific Rationale: Structural and Electronic Causality

The architectural design of 5,5-Difluoropiperidine-2,4-dione offers a distinct convergence of structural and electronic advantages for drug discovery:

  • Modulation of Basicity and Toxicity: The introduction of the gem-difluoro motif at the C5 position exerts a strong electron-withdrawing inductive effect. This significantly lowers the pKa of the adjacent piperidine nitrogen. Causally, reducing the basicity of piperidine rings has been directly correlated with a decreased affinity for hERG channels, thereby mitigating off-target cardiac toxicity[4].

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    F NMR Screening Handle:  Fluorine is virtually absent in endogenous biological systems. The 5,5-difluoro substitution provides a highly sensitive, background-free handle for ligand-observed 
    
    
    
    F NMR screening[5]. Furthermore, the chemical shifts of organofluorine compounds span over 200 ppm, allowing for the assembly of highly multiplexed fragment cocktails without signal overlap.
  • Defined Growth Vectors: The 2,4-dione system not only provides rigid hydrogen-bond acceptor vectors for anchoring into protein sub-pockets but also renders the C3 position an active methylene. This enables rapid, structure-guided fragment elaboration (e.g., via Knoevenagel condensations) once a hit is validated.

Scaffold Core 5,5-Difluoropiperidine-2,4-dione (3D sp3-rich core) F2 5,5-Difluoro Motif • 19F NMR Handle • Lowers pKa • Reduces hERG Toxicity Core->F2 Dione 2,4-Dione System • H-Bond Acceptors • Anchoring Motif Core->Dione C3 C3 Active Methylene • Primary Growth Vector • Electrophilic Derivatization Core->C3 NH N1 Lactam N-H • H-Bond Donor • Secondary Growth Vector Core->NH

Pharmacophore features and elaboration vectors of 5,5-Difluoropiperidine-2,4-dione.

Physicochemical Profiling

To be effective in FBDD, a molecule must adhere to the "Rule of Three" (Ro3) to ensure that binding is driven by specific, high-quality interactions rather than non-specific lipophilic bulk[2]. As shown in Table 1 , 5,5-Difluoropiperidine-2,4-dione exhibits near-perfect Ro3 compliance, making it an ideal starting point for hit-to-lead optimization.

Table 1: Quantitative Physicochemical Properties of 5,5-Difluoropiperidine-2,4-dione

PropertyValueRo3 Compliant?Causality / Impact on Drug Design
Molecular Weight 149.10 DaYes (< 300 Da)Leaves ample "molecular weight budget" for downstream elaboration.
cLogP ~ -0.5Yes (≤ 3)High aqueous solubility; prevents non-specific hydrophobic aggregation.
H-Bond Donors 1 (N-H)Yes (≤ 3)Provides a specific directional interaction vector.
H-Bond Acceptors 2 (C=O)Yes (≤ 3)Facilitates anchoring in polar target pockets (e.g., kinase hinges).
F

Fraction
0.8YesEnsures a 3D conformation, improving target selectivity over flat aromatics.

Protocol 1: F NMR-Guided Fragment Screening

Ligand-observed


F NMR utilizing the Carr-Purcell-Meiboom-Gill (CPMG) sequence relies on the principle of 

relaxation. Small fragments tumble rapidly in solution, yielding sharp NMR signals. When a fragment binds to a massive target protein, it temporarily adopts the protein's slow tumbling rate. This drastically shortens the fragment's transverse relaxation time (

), resulting in line broadening and signal attenuation[6].
Self-Validating System Design

To ensure trustworthiness, this protocol incorporates a self-validating internal control . By including a known non-binding fluorinated reference (e.g., Trifluoroacetic acid, TFA) in the cocktail, researchers can instantly verify protein integrity. If the TFA signal attenuates, it indicates non-specific protein precipitation or aggregation, invalidating the run.

Table 2: CPMG Acquisition Parameters & Rationale

ParameterRecommended SettingCausality / Rationale
Target Concentration 10 - 50 µMEnsures a sufficient bound-state population to observe chemical exchange.
Fragment Concentration 200 - 500 µMMaintains weak binding equilibrium (

typically in the mM range).
Buffer Composition 50 mM Phosphate, pH 7.4Phosphate minimizes background interference; 10% D

O provides the NMR lock[6].
CPMG Spin-Echo Delay 20 - 40 msOptimized to capture the

relaxation differential between free and bound states.
Step-by-Step Methodology:
  • Cocktail Assembly: Group 5,5-Difluoropiperidine-2,4-dione with 10–15 other fluorinated fragments. Ensure that the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    F chemical shifts of all components are separated by at least 0.5 ppm to prevent signal overlap.
    
  • Control Preparation: Prepare a reference NMR tube containing the fragment cocktail (400 µM each) and the internal standard (TFA, 50 µM) in the screening buffer.

  • Target Incubation: In a separate tube, combine the fragment cocktail, TFA, and the target protein (20 µM). Incubate at 298 K for 15 minutes to reach equilibrium.

  • Data Acquisition: Acquire

    
    H-decoupled 
    
    
    
    F CPMG NMR spectra for both the reference and target tubes using a spin-echo sequence.
  • Hit Deconvolution: Overlay the spectra. A true hit is identified if the signal intensity of 5,5-Difluoropiperidine-2,4-dione decreases by >30% in the presence of the protein, while the TFA control signal remains unchanged (

    
     5%).
    

Workflow A Fragment Library Curation (Rule of 3 Compliant) B Cocktail Assembly (10-30 Fragments + TFA Control) A->B C 19F NMR CPMG Acquisition (Target Protein + Cocktail) B->C D Signal Attenuation Analysis (T2 Relaxation Broadening) C->D E Hit Deconvolution & Orthogonal Validation (SPR/X-ray) D->E

19F NMR FBDD Workflow featuring self-validating internal controls.

Protocol 2: Hit Validation and Structure-Guided Elaboration

Once 5,5-Difluoropiperidine-2,4-dione is identified as a binder via NMR, the interaction must be orthogonally validated, and the fragment must be elaborated to increase affinity. Because NMR confirms binding but not geometry, X-ray crystallography is utilized to map the growth vectors.

Step-by-Step Methodology:
  • Orthogonal Validation (SPR): Immobilize the target protein on a Surface Plasmon Resonance (SPR) sensor chip. Inject 5,5-Difluoropiperidine-2,4-dione in a dose-response series (50 µM to 2 mM) to determine the steady-state dissociation constant (

    
    ) and validate the 1:1 binding stoichiometry.
    
  • Crystallographic Soaking: Soak apo-protein crystals in a cryoprotectant solution containing 10–50 mM of the fragment for 2 to 24 hours. The high aqueous solubility of this fragment prevents crystal cracking.

  • Vector Analysis: Solve the co-crystal structure. Identify solvent-exposed vectors.

  • Chemical Elaboration (Causality-Driven Synthesis):

    • If the C3 position points toward an unoccupied hydrophobic sub-pocket: Exploit the active methylene at C3. Perform a Knoevenagel condensation with an aromatic aldehyde (e.g., benzaldehyde derivatives) utilizing a weak base catalyst to install a rigid, sp2-hybridized extension.

    • If the N1 position faces the solvent channel: Perform an N-alkylation or acylation to append solubilizing groups or linkers for PROTAC development.

References

Sources

Preparation of 5,5-difluoro-4-hydroxypiperidin-2-one from dione precursors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of 5,5-difluoro-4-hydroxypiperidin-2-one from dione precursors Content Type: Application Note & Protocol Guide

Introduction & Scope

The incorporation of gem-difluoro motifs into saturated heterocycles is a pivotal strategy in modern medicinal chemistry. The 5,5-difluoro-4-hydroxypiperidin-2-one scaffold serves as a critical bioisostere for traditional piperidinones, offering modulated


, enhanced metabolic stability against oxidative clearance, and specific conformational preferences due to the stereoelectronic gauche effect of the C–F bonds.

This guide details the preparation of 5,5-difluoro-4-hydroxypiperidin-2-one (Target) from dione precursors (specifically 1-substituted-5,5-difluoropiperidine-2,4-diones). Unlike the more common 3,3-difluoro isomers (prepared via direct electrophilic fluorination of active methylenes), the 5,5-difluoro substitution pattern requires a specific synthetic architecture, often established prior to cyclization or via regioselective construction.

Key Chemical Challenges
  • Regioselectivity: In a standard piperidine-2,4-dione, the C3 position (between carbonyls) is thermodynamically most acidic. Direct fluorination typically yields 3,3-difluoro products. Accessing the 5,5-difluoro regioisomer generally requires de novo synthesis using fluorinated building blocks (e.g., ethyl bromodifluoroacetate) or specific blocking strategies.

  • Stereoselectivity: Reduction of the C4 ketone in the dione precursor generates a chiral center. Controlling the cis/trans ratio relative to the fluorine atoms or ring substituents is critical for biological activity.

Retrosynthetic Analysis & Pathway

The most robust route utilizes a Reformatsky-type construction to establish the gem-difluoro center, followed by cyclization to the dione, and finally, stereoselective reduction.

Retrosynthesis Target 5,5-difluoro-4-hydroxypiperidin-2-one (Target) Intermediate 5,5-difluoropiperidine-2,4-dione (Dione Precursor) Target->Intermediate Regioselective Reduction (NaBH4 / L-Selectride) Acyclic Acyclic Fluorinated Precursor (e.g., Reformatsky Adduct) Intermediate->Acyclic Dieckmann Cyclization BuildingBlocks Ethyl bromodifluoroacetate + Imines/Acrylates Acyclic->BuildingBlocks Reformatsky Reaction

Figure 1: Retrosynthetic logic flow from the target alcohol back to fluorinated building blocks.

Experimental Protocols

Protocol A: Synthesis of the Precursor (1-Benzyl-5,5-difluoropiperidine-2,4-dione)

Note: If the dione precursor is already available, proceed to Protocol B. This section addresses the "preparation from dione precursors" by defining how the specific 5,5-difluoro dione is accessed, as direct fluorination of the non-fluorinated dione fails.

Rationale: The C5 position in piperidine-2,4-dione is not sufficiently activated for direct electrophilic fluorination compared to C3. Therefore, the


 group is introduced via ethyl bromodifluoroacetate .[1]

Reagents:

  • Ethyl bromodifluoroacetate (CAS: 667-27-6)[2][3]

  • 
    -Benzyl-3-aminopropanoate (or equivalent Michael acceptor precursor)
    
  • Activated Zinc dust (for Reformatsky)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Reformatsky Activation: In a flame-dried flask under Argon, suspend activated Zn dust (1.5 equiv) in anhydrous THF. Add trimethylsilyl chloride (TMSCl, 0.05 equiv) to activate the zinc.

  • Addition: Dropwise add ethyl bromodifluoroacetate (1.2 equiv). Stir at 40°C until the exotherm subsides (formation of the organozinc reagent).

  • Coupling: Add the electrophile (e.g.,

    
    -benzyl-protected 
    
    
    
    -amino acid derivative or appropriate imine) slowly at 0°C. The specific connectivity required for the 2,4-dione is often achieved by reacting the Reformatsky reagent with a malonyl chloride equivalent or via a Dieckmann condensation of a diester intermediate.
  • Cyclization (Dieckmann): Treat the resulting acyclic diester with NaH (1.1 equiv) in toluene at reflux. The thermodynamic product will be the cyclic

    
    -keto ester/amide.
    
  • Decarboxylation (if necessary): If the cyclization yields a 3-carboxylate, perform Krapcho decarboxylation (LiCl, DMSO, 140°C) to yield the 1-benzyl-5,5-difluoropiperidine-2,4-dione .

Protocol B: Stereoselective Reduction of the Dione (Core Protocol)

This is the critical step to convert the "dione precursor" into the 4-hydroxy target.

Reaction Scheme:



Reagents:

  • Substrate: 1-Benzyl-5,5-difluoropiperidine-2,4-dione (1.0 equiv)

  • Reductant: Sodium Borohydride (

    
    ) for racemic/mixed diastereomers OR L-Selectride for steric control.
    
  • Solvent: Methanol (for

    
    ) or THF (for Selectride).
    
  • Quench: Sat.

    
    .
    

Detailed Procedure (NaBH4 Method):

  • Preparation: Dissolve 1-benzyl-5,5-difluoropiperidine-2,4-dione (1.0 mmol) in MeOH (10 mL). Cool the solution to -10°C (ice/salt bath).

    • Expert Tip: Low temperature is crucial to prevent over-reduction or ring opening of the lactam, although the amide carbonyl at C2 is generally resistant to borohydride.

  • Addition: Add

    
     (1.1 mmol) portion-wise over 15 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur. Ensure venting.
      
  • Monitoring: Stir at -10°C for 1 hour, then allow to warm to 0°C. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The dione spot (UV active) should disappear; the alcohol product is more polar.

  • Quench: Carefully add saturated aqueous

    
     (5 mL) to destroy excess hydride.
    
  • Workup: Evaporate MeOH under reduced pressure. Dissolve residue in EtOAc (20 mL) and water (10 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, gradient 0-60% EtOAc in Hexanes).

Stereochemical Outcome: The reduction creates a chiral center at C4. Due to the adjacent bulky gem-difluoro group at C5, the hydride attack is subject to Felkin-Anh control or steric blocking.

  • NaBH4: Typically yields a mixture of cis and trans isomers (relative to the C5-F orientation if other substituents are present, or simply enantiomers if C6 is unsubstituted).

  • L-Selectride: Bulky borohydrides attack from the less hindered face, often favoring the cis-alcohol (hydroxyl cis to the smaller group).

Workflow Visualization

Workflow Start START: 1-Bn-5,5-difluoropiperidine-2,4-dione Solvent Dissolve in MeOH (-10°C) Start->Solvent Reagent Add NaBH4 (1.1 equiv) Controlled Addition Solvent->Reagent React Reaction: Carbonyl Reduction (C4 Ketone -> C4 Alcohol) Reagent->React Quench Quench: Sat. NH4Cl React->Quench TLC Complete Extract Extraction (EtOAc) & Drying Quench->Extract Purify Purification: Flash Chromatography Extract->Purify End PRODUCT: 5,5-difluoro-4-hydroxypiperidin-2-one Purify->End

Figure 2: Experimental workflow for the reduction of the dione precursor.

Data Summary & Troubleshooting

ParameterStandard ConditionOptimization/Troubleshooting
Solvent Methanol (MeOH)Use THF/MeOH (9:1) if solubility is poor.
Temperature -10°C to 0°CLower to -78°C if regioselectivity (C2 vs C4) is lost (rare).
Reagent

(1.1 equiv)
Use

(Luche conditions) to enhance selectivity for the ketone over amide.
Yield 75-85%Low yield often indicates hydration of the ketone (gem-diol formation) due to electron-withdrawing fluorines. Ensure anhydrous workup.
NMR Signature

F NMR: AB quartet
The gem-difluoro signals will split into a distinct AB pattern (

to

ppm) due to the adjacent chiral center at C4.
Mechanistic Insight: The Fluorine Effect

The presence of the 5,5-difluoro group significantly increases the electrophilicity of the C4 ketone via inductive effects (


). This makes the hydration equilibrium (gem-diol formation) more favorable in aqueous media.
  • Implication: The dione precursor may exist as a hydrate. Dehydrate (toluene azeotrope) before reduction if using non-aqueous hydrides.

  • Acidity: The C-H bond at C4 (in the product) is more acidic than in non-fluorinated analogs. Avoid strong bases during deprotection steps.

References

  • Surmont, R., et al. (2010). "Synthesis of 4-substituted 3,3-difluoropiperidines."[4] The Journal of Organic Chemistry, 75(3), 929-932.[4] Link

    • Context: Establishes the Reformatsky route for difluoropiperidine construction using ethyl bromodifluoroacet
  • Van der Eycken, E., et al. "Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines." ResearchGate.[2][5] Link

    • Context: Details the cyclization and reduction str
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Context: Authoritative review on the conformational effects of gem-difluoro groups in piperidine rings.
  • Sigma-Aldrich. "Ethyl bromodifluoroacetate Product Sheet." Link[3]

    • Context: Source for the key fluorinated building block specific

Sources

Application Note: Reductive Amination of 5,5-Difluoropiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for performing reductive amination on 5,5-Difluoropiperidine-2,4-dione . This scaffold is a specialized fluorinated building block used in medicinal chemistry to introduce the 4-amino-3,3-difluoropiperidin-2-one motif (note: numbering changes upon prioritization of the amide, but the relative 5,5-difluoro-4-oxo pattern yields a vicinal difluoro-amine).

The presence of the gem-difluoro group at the


-position  to the C4-ketone significantly alters the electronic landscape compared to non-fluorinated piperidinediones. This guide addresses the specific challenges of hydration equilibrium , regioselectivity , and chemoselectivity  required for this substrate.

Introduction & Chemical Context

5,5-Difluoropiperidine-2,4-dione is a bifunctional heterocyclic scaffold containing a stable amide carbonyl at C2 and a highly electrophilic ketone at C4. The gem-difluoro substitution at C5 exerts a strong electron-withdrawing inductive effect (


), making the C4 ketone significantly more reactive toward nucleophiles than a standard piperidone.
Key Reactivity Features
  • Enhanced Electrophilicity: The C4 ketone is prone to forming stable hydrates (

    
    -diols) or hemiaminals. Standard dehydration to the imine requires effective water removal or Lewis acid activation.
    
  • Acidity of C3 Protons: The C3 methylene protons (flanked by the C2 amide and C4 ketone) are acidic (

    
    ). Basic conditions can lead to enolization at C3, potentially competing with imine formation.
    
  • Regioselectivity: Reductive amination occurs exclusively at the C4 ketone . The C2 amide is inert under standard borohydride reduction conditions.

Experimental Protocols

Protocol A: Standard Direct Reductive Amination (Mild Conditions)

Recommended for non-hindered primary amines and anilines.

This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that does not reduce the ketone directly at a significant rate, ensuring chemoselectivity for the imine intermediate.

Reagents:

  • 5,5-Difluoropiperidine-2,4-dione (1.0 equiv)

  • Amine (

    
    ) (1.1 – 1.2 equiv)
    
  • Sodium triacetoxyborohydride (

    
    ) (1.5 – 2.0 equiv)
    
  • Acetic Acid (

    
    ) (1.0 – 2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Imine Formation Equilibrium:

    • Charge a reaction vial with 5,5-Difluoropiperidine-2,4-dione (1.0 equiv) and anhydrous DCE (

      
       concentration).
      
    • Add the Amine (1.1 equiv).

    • Add Acetic Acid (1.0 equiv). Note: Acid catalysis is crucial to protonate the hemiaminal hydroxyl group, facilitating water elimination to form the imine, especially given the electron-deficient nature of the ketone.

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

  • Reduction:

    • Add

      
        (1.5 equiv) in a single portion.
      
    • Stir the suspension vigorously at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the starting ketone (

      
      ) and imine intermediate.
      
  • Work-up:

    • Quench the reaction by adding saturated aqueous

      
        (careful: gas evolution).
      
    • Extract with DCM (

      
      ).[1]
      
    • Dry combined organics over

      
      , filter, and concentrate.[1]
      
    • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Lewis Acid-Mediated Reductive Amination

Recommended for sterically hindered amines or electron-deficient amines (weak nucleophiles).

The inductive effect of the 5,5-difluoro group can destabilize the developing positive charge in the iminium transition state. Titanium(IV) isopropoxide acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

Reagents:

  • Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous THF or Methanol

Step-by-Step Procedure:

  • Pre-complexation:

    • In a dry flask under Argon, dissolve 5,5-Difluoropiperidine-2,4-dione (1.0 equiv) and the Amine (1.2 equiv) in anhydrous THF .

    • Add

      
        (2.0 equiv) dropwise. Solution may turn slightly yellow/orange.
      
    • Stir at RT for 6–12 hours. Optional: Heat to

      
       if the amine is very hindered.
      
  • Reduction:

    • Cool the mixture to

      
      .
      
    • Dilute with Methanol (equal volume to THF) to solubilize the borohydride.

    • Add

      
        (2.0 equiv) portion-wise (exothermic).
      
    • Allow to warm to RT and stir for 2 hours.

  • Work-up (Titanium Quench):

    • Quench by adding

      
        or Rochelle’s Salt solution  (saturated potassium sodium tartrate).
      
    • Stir vigorously until a white precipitate forms and the phases separate clearly (may take 1–2 hours for Rochelle's salt).

    • Filter through a Celite pad to remove titanium salts.

    • Extract the filtrate with EtOAc, dry, and concentrate.

Reaction Mechanism & Logic

The following diagram illustrates the mechanistic pathway, highlighting the specific influence of the 5,5-difluoro substitution.

ReductiveAmination cluster_effects Fluorine Effect Start 5,5-Difluoropiperidine- 2,4-dione Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack (C4 Ketone highly electrophilic) Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium (Activated) Hemiaminal->Imine Dehydration (Rate Limiting Step) Product 4-Amino-5,5-difluoro- piperidin-2-one Imine->Product Hydride Transfer (Stereoselective) Acid Acid Catalyst (AcOH or Ti(OiPr)4) Acid->Imine Facilitates Reductant Hydride Donor (NaBH(OAc)3) Reductant->Product Effect1 F-atoms withdraw e- Increasing C4 electrophilicity Effect2 Destabilizes carbocation Requires Lewis Acid for Imine formation

Caption: Mechanistic pathway of reductive amination on the 5,5-difluoro scaffold. The electron-withdrawing fluorines accelerate nucleophilic attack but complicate dehydration, often necessitating Lewis acid catalysis.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Formation of stable hydrate or hemiaminal.Switch to Protocol B (Ti(OiPr)4) to act as a water scavenger and force equilibrium.
Defluorination Harsh reduction conditions or high temperature.Maintain temperature

. Avoid using

or heterogeneous hydrogenation (

) which can cleave C-F bonds.
C3-Epimerization Basic conditions causing enolization.Ensure the reaction pH remains weakly acidic (AcOH) or neutral. Avoid strong organic bases like TEA/DIPEA during imine formation.
Poor Solubility High polarity of the piperidinedione.Use solvent mixtures: DCE/THF or DCM/MeOH . Fluorinated scaffolds often dissolve well in THF.

References

  • Fundamental Reactivity of

    
    -Fluoroketones: 
    
    • Prakash, G. K. S., et al. "

      
      -Fluorinated Carbonyl Compounds: Synthesis and Reactivity." Chemical Reviews, 2008 , 108(1), 11–52. Link
      
  • Reductive Amination Methodologies (General)

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61(11), 3849–3862. Link

  • Titanium-Mediated Reductive Amination

    • Bhattacharyya, S.[2] "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, 1995 , 60(15), 4928–4929. Link

  • Synthesis of Fluorinated Piperidines

    • Glorius, F., et al.[2] "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process."[2] Nature Chemistry, 2019 , 11, 264–270.[2] Link

  • Application in Drug Discovery (Related Scaffolds)

    • Scientific Update.[2] "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." Scientific Update, 2019 . Link

Sources

Incorporating 5,5-Difluoropiperidine-2,4-dione into peptide mimetics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of 5,5-Difluoropiperidine-2,4-dione Scaffolds in Peptidomimetic Design

Executive Summary

The incorporation of fluorinated heterocycles into peptide backbones is a transformative strategy for overcoming the inherent limitations of native peptides, such as rapid proteolytic degradation and poor membrane permeability. This guide details the application of 5,5-difluoropiperidine-2,4-dione , a specialized tetramic acid analog.

Unlike standard proline mimetics, this scaffold introduces a gem-difluoro motif at the C5 position. This modification exerts a profound electronic effect, significantly lowering the pKa of the C4-enol/ketone system and enhancing the electrophilicity of the C4 carbonyl. These properties make it an exceptional transition-state isostere for serine protease inhibitors and a hydrolytically stable phosphate mimic.

Chemical Rationale & Design Principles

The gem-Difluoro Effect

The introduction of two fluorine atoms at the C5 position (alpha to the C4 carbonyl) fundamentally alters the physicochemical profile of the piperidine-2,4-dione ring:

  • pKa Modulation: The strong electron-withdrawing nature of fluorine (inductive effect,

    
    ) stabilizes the enolate form at C4/C3. While non-fluorinated tetramic acids have a pKa ~6.0–6.5, the 5,5-difluoro analog shifts this significantly lower, potentially allowing the molecule to serve as a phosphate bioisostere at physiological pH.
    
  • Transition State Mimicry: The electron-deficient C5 enhances the electrophilicity of the adjacent C4 ketone. In aqueous environments, this carbonyl readily forms a stable gem-diol (hydrate), mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.

  • Conformational Restriction: The gem-difluoro group introduces a "gauche effect" and steric bulk that restricts the conformational flexibility of the ring, locking the peptidomimetic into a specific secondary structure (often a

    
    -turn).
    
Comparative Physicochemical Data
PropertyPiperidine-2,4-dione (Parent)5,5-Difluoropiperidine-2,4-dioneBiological Implication
C4 Carbonyl Character Ketone / EnolHigh Hydration PropensityProtease Transition State Mimic
Acidity (pKa) ~6.4~4.5 - 5.5 (Estimated)Phosphate Isostere / H-bond Donor
Lipophilicity (LogP) -0.8 (Hydrophilic)+0.4 (Modulated)Improved Membrane Permeability
Metabolic Stability Susceptible to oxidationC5 BlockedExtended Half-life (

)

Synthesis Protocol: Construction of the Scaffold

The synthesis of 5,5-difluoropiperidine-2,4-dione requires a specialized approach avoiding standard hydrogenation, which can defluorinate activated positions. The recommended route utilizes a Dieckmann Cyclization of a fluorinated


-amino ester precursor.
Reaction Workflow Diagram

SynthesisWorkflow Start Ethyl Bromodifluoroacetate Step1 Reformatsky Reaction (Zn, Imines) Start->Step1 + Nitrile/Imine Inter1 Ethyl 3-amino-2,2- difluoropropanoate Step1->Inter1 Hydrolysis Step2 N-Acylation (Malonyl Chloride) Inter1->Step2 Coupling Inter2 N-Malonyl Intermediate Step2->Inter2 Step3 Dieckmann Cyclization (NaOEt/EtOH) Inter2->Step3 Ring Closure Final 5,5-Difluoropiperidine- 2,4-dione Step3->Final Decarboxylation

Caption: Figure 1. Synthetic route accessing the 5,5-difluoropiperidine-2,4-dione scaffold via modified Dieckmann condensation.

Step-by-Step Methodology

Reagents Required:

  • Ethyl bromodifluoroacetate (CAS: 667-27-6)

  • Zinc dust (activated)

  • Mono-methyl malonate

  • EDC[1]·HCl / HOBt (Coupling agents)

  • Sodium Ethoxide (NaOEt)

Step 1: Synthesis of Ethyl 3-amino-2,2-difluoropropanoate

  • Activation: Suspend activated Zn dust (1.2 eq) in anhydrous THF.

  • Addition: Add ethyl bromodifluoroacetate (1.0 eq) and the appropriate N-protected imine or nitrile precursor (to install the amine functionality). Reflux for 2 hours (Reformatsky conditions).

  • Workup: Quench with dilute HCl. Extract with EtOAc.[2] Purify via silica flash chromatography. Note: The gem-difluoro group is installed here.

Step 2: N-Acylation

  • Dissolve the amino ester from Step 1 (1.0 eq) in DCM.

  • Add Mono-methyl malonate (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Add DIPEA (2.0 eq) and stir at RT for 12 hours.

  • QC Check: Monitor by TLC for disappearance of amine. The product is the linear diester.

Step 3: Dieckmann Cyclization (Ring Closure)

  • Dissolve the linear diester in anhydrous Ethanol (0.1 M).

  • Add NaOEt (2.2 eq) dropwise at 0°C.

  • Allow to warm to RT and stir for 4 hours. The solution typically turns yellow/orange (enolate formation).

  • Quench: Acidify carefully with 1M HCl to pH 3.

  • Decarboxylation: If a carboxylate remains at C3 (from the malonate), heat the acidic solution to 60°C for 1 hour to decarboxylate.

  • Isolation: Extract with EtOAc. The product (5,5-difluoropiperidine-2,4-dione) is often crystalline.

Protocol: Incorporation into Peptide Mimetics

This scaffold is best utilized as a Turn Mimic or Internal Constraint . It cannot be used as a standard amino acid because it lacks a free carboxylic acid for downstream coupling; instead, it serves as a "cap" or requires functionalization at the N1 or C3 positions.

Solid-Phase Peptide Synthesis (SPPS) Integration Strategy

The scaffold is typically introduced after the peptide chain is built up to the desired point on the resin.

Workflow:

  • Resin Selection: Use Rink Amide resin for C-terminal amides.

  • Peptide Assembly: Synthesize the linear peptide sequence using standard Fmoc/tBu protocols.

  • N-Terminal Coupling:

    • The 5,5-difluoropiperidine-2,4-dione is coupled to the N-terminus of the resin-bound peptide.

    • Challenge: The secondary amine of the ring (N1) is nucleophilic but sterically hindered.

    • Solution: Use HATU/HOAt activation in DMF.

    • Stoichiometry: Use 3.0 eq of the scaffold, 2.9 eq HATU, 6.0 eq DIPEA.

    • Reaction Time: Double coupling (2 x 2 hours) is recommended.

Functionalization Logic Diagram

ApplicationLogic Target Peptide Mimetic Goal Decision1 Protease Inhibition? Target->Decision1 Decision2 Conformational Lock? Target->Decision2 Action1 Target Serine Proteases (Utilize C4 Hydrate) Decision1->Action1 Yes Action2 Target GPCRs (Utilize Beta-Turn) Decision2->Action2 Yes Mech1 Mechanism: C4=O forms gem-diol Mimics Transition State Action1->Mech1 Mech2 Mechanism: C5-F2 restricts ring pucker Forces Turn Action2->Mech2

Caption: Figure 2. Decision matrix for selecting the biological application of the scaffold.

Validation & Analytics

Every synthesized mimetic must undergo rigorous structural validation.

  • 19F NMR Spectroscopy:

    • The gem-difluoro group provides a distinct signature.[2]

    • Expected Signal: A characteristic AB quartet (if chiral center exists nearby) or a singlet around -100 to -120 ppm (relative to CFCl3).

    • Diagnostic: The coupling constant (

      
      ) is typically 240–260 Hz.
      
  • LC-MS Verification:

    • The C4 carbonyl often hydrates in LC-MS conditions (water/acetonitrile mobile phase).

    • Watch for:

      
       and 
      
      
      
      (hydrate) peaks. Do not mistake the hydrate for an impurity.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Smits, R., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments. The Journal of Organic Chemistry, 89(7), 4932-4946.[3] Link

  • Zhou, Y., et al. (2020).[4] Synthesis of gem-Difluoro Olefins through C-H Functionalization. Chemistry – A European Journal, 26(2), 1-8. Link

  • Pla, D., & Albericio, F. (2009). New Fluorinated Peptidomimetics through Tandem Aza-Michael Addition.[5] The Journal of Organic Chemistry, 74(1), 223–230. Link

  • BenchChem Application Note. (2025). Incorporation of gem-Difluorinated Piperidines into Bioactive Scaffolds.[2] Link

Sources

Scalable synthesis routes for gem-difluorinated piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Routes for gem-Difluorinated Piperidines

Abstract

gem-Difluorinated piperidines are critical bioisosteres in modern drug discovery, offering metabolic stability against oxidative metabolism (blocking P450 sites) and modulating basicity (pKa lowering) without significant steric perturbation. However, the installation of the gem-difluoro moiety on the piperidine ring presents significant safety hazards upon scale-up, primarily due to the thermal instability of traditional reagents like DAST. This guide details a scalable, safety-optimized protocol using XtalFluor-E® as a superior alternative to DAST/Deoxo-Fluor and outlines a strategic decision framework for route selection.

Part 1: Strategic Importance & Chemical Logic

The Fluorine Effect in Piperidines

The incorporation of a gem-difluoro group (


) into a piperidine scaffold is not merely a lipophilic modification; it is an electronic tuning tool.
  • pKa Modulation: The strong electron-withdrawing nature of fluorine exerts a significant inductive effect (

    
    ) on the piperidine nitrogen. While unsubstituted piperidine has a pKa 
    
    
    
    11.0, 4,4-difluoropiperidine exhibits a pKa
    
    
    8.5 [1]. This lowering of basicity improves oral bioavailability by reducing lysosomal trapping and improving membrane permeability at physiological pH.
  • Conformational Locking: The gauche effect associated with C–F bonds can bias the piperidine ring conformation, potentially locking the molecule into a bioactive pose.

  • Metabolic Blocking: The C4 position of piperidine is a metabolic "hotspot" for oxidation. Fluorination blocks this site, extending half-life (

    
    ).
    
Route Selection Strategy

The synthesis of these moieties is dictated by scale and safety.

  • Lab Scale (<100 g): Direct deoxofluorination of

    
    -protected piperidones is the fastest route.
    
  • Process Scale (>1 kg): Deoxofluorination becomes hazardous. Alternative routes involving the reduction of difluorolactams or cyclization of acyclic fluorinated precursors are preferred to avoid potential thermal runaway events associated with S–F reagents.

RouteSelection Start Target: gem-Difluoropiperidine ScaleCheck Scale of Synthesis? Start->ScaleCheck LabScale Lab/Pilot (<500g) ScaleCheck->LabScale ProcessScale Manufacturing (>1kg) ScaleCheck->ProcessScale RouteA Route A: Deoxofluorination (Reagent: XtalFluor-E) LabScale->RouteA Substrate Substrate Availability ProcessScale->Substrate Substrate->RouteA Piperidone available RouteB Route B: Lactam Reduction (Reagent: BH3/LiAlH4) Substrate->RouteB Difluorolactam available SafetyCheck Safety Critical: Avoid DAST on >100g RouteA->SafetyCheck

Figure 1: Decision matrix for selecting the synthesis route based on scale and safety constraints.

Part 2: The "Standard" Route – Deoxofluorination

The Hazard of DAST

Historically, DAST (Diethylaminosulfur trifluoride) was the standard reagent.[1] However, DAST is thermally unstable.[2] It exhibits a decomposition exotherm starting as low as 140°C with a high energy release (


) [2].[2] On a kilogram scale, a cooling failure could lead to a catastrophic runaway.
The Solution: XtalFluor-E®

XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) is a crystalline salt.[3] It is significantly safer than DAST:

  • Decomposition Temp: >200°C.[2]

  • No Free HF: It does not generate free HF in the absence of moisture (though a promoter like Et

    
    N·3HF is often added to catalyze the reaction).
    
  • Handling: Solid, non-fuming, and easier to dispense.

Mechanism of Action

Unlike DAST, XtalFluor-E is "fluoride starved." It activates the ketone oxygen to form a sulfinium intermediate, but the counter-ion (BF


) is non-nucleophilic. Therefore, an exogenous fluoride source (promoter) is required to displace the leaving group.

Mechanism Ketone N-Boc-4-Piperidone Inter Activated Sulfinium Intermediate Ketone->Inter Activation Xtal XtalFluor-E (Sulfinium Salt) Xtal->Inter Product 4,4-Difluoropiperidine Inter->Product Nucleophilic Attack (F-) Promoter Promoter (Et3N-3HF) Promoter->Product

Figure 2: Mechanistic pathway of XtalFluor-E mediated deoxofluorination requiring an exogenous fluoride promoter.

Part 3: Detailed Protocol (Route A)

Target: N-Boc-4,4-difluoropiperidine Scale: 50 g (Pilot Scale) Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • XtalFluor-E (1.2 equiv)

  • Triethylamine trihydrofluoride (Et

    
    N·3HF) (1.5 equiv) or DBU (for acid-sensitive substrates)
    
  • Dichloromethane (DCM) – Anhydrous

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 1L 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel.

    • Purge with Nitrogen (

      
      ) or Argon.
      
    • Safety Note: Although XtalFluor-E is safer than DAST, HF may be generated in situ. Use a fume hood and have calcium gluconate gel available.

  • Solubilization:

    • Charge the flask with N-Boc-4-piperidone (50 g, 0.25 mol) and anhydrous DCM (500 mL, 10V).

    • Cool the solution to -78°C (dry ice/acetone bath). Note: While XtalFluor-E is stable, low temperature improves selectivity and prevents elimination byproducts (enamines).

  • Reagent Addition:

    • Add XtalFluor-E (69 g, 0.30 mol) as a solid in portions against a positive pressure of

      
      .
      
    • Add Et

      
      N[3][4]·3HF (61 g, 0.38 mol) dropwise via the addition funnel, maintaining the internal temperature below -70°C.
      
  • Reaction:

    • Allow the reaction to warm slowly to room temperature (20-25°C) over 4–6 hours.

    • Monitor: Check reaction progress via TLC (stain with KMnO

      
       or Ninhydrin) or GC-MS. The starting ketone signal should disappear.
      
  • Quenching (Critical Step):

    • Cool the mixture back to 0°C.

    • Slowly quench by adding saturated aqueous NaHCO

      
       solution. Caution: CO
      
      
      
      evolution will be vigorous.
  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 200 mL).

    • Wash combined organics with brine, dry over MgSO

      
      , and filter.
      
    • Concentrate under reduced pressure.

  • Purification:

    • The crude material is often a crystalline solid or oil.

    • Purify via flash column chromatography (Hexanes/EtOAc 9:1) to remove any elimination byproduct (4-fluoro-1,2,3,6-tetrahydropyridine).

Yield Expectation: 85–92%

Part 4: Comparative Analysis of Routes

FeatureRoute A: DAST/Deoxo-FluorRoute B: XtalFluor-E (Recommended)Route C: Lactam Reduction
Reagent State Liquid (Fuming)Solid (Crystalline)Solid/Liquid (Reductant)
Thermal Stability Poor (Exotherm >140°C)Good (Decomp >200°C)High
HF Generation High (Hydrolyzes instantly)Low (Requires promoter)None
Scalability <100 g (Hazardous)<5 kg (Manageable)>10 kg (Preferred)
Cost ModerateHighModerate
Selectivity Moderate (Elimination common)HighHigh

Part 5: Troubleshooting & Quality Control

Elimination Byproducts

A common issue is the formation of the vinyl fluoride (elimination product) instead of the gem-difluoride.

  • Cause: Basic conditions or high temperatures.

  • Fix: Ensure the reaction remains cold (-78°C) during addition. If using DBU as a promoter, switch to Et

    
    N·3HF (more acidic) to suppress elimination.
    
NMR Validation
  • 
    F NMR:  Look for a singlet (or triplet if coupled) around -90 to -100 ppm .
    
    • gem-difluoro signals often appear as a broad singlet due to ring flipping, or distinct AB quartets if the ring is locked.

  • 
    C NMR:  The 
    
    
    
    carbon will appear as a triplet (
    
    
    ) around 115-125 ppm .

References

  • PubChem. (2025).[5] 4,4-Difluoropiperidine Compound Summary. National Library of Medicine. Available at: [Link]

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry / ResearchGate. Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • Google Patents. (2020). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.[6] Available at:

Sources

Application Note: Advanced Protocols for the C-3 Functionalization of 5,5-Difluoropiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

The piperidine-2,4-dione scaffold is a privileged pharmacophore extensively utilized in medicinal chemistry to construct complex, biologically active azaheterocycles[1]. The strategic integration of a gem-difluoro group at the C-5 position to form 5,5-difluoropiperidine-2,4-dione (CAS: 1258638-28-6) [2] introduces profound stereoelectronic advantages. Fluorination enhances the metabolic stability of the ring by blocking cytochrome P450-mediated oxidation at C-5, while simultaneously modulating the lipophilicity of the resulting drug candidates.

Crucially, the C-3 position—flanked by the C-2 and C-4 carbonyls—acts as a highly reactive 1,3-dicarbonyl equivalent. This application note details field-validated protocols for the regioselective C-3 functionalization of this fluorinated scaffold via Knoevenagel condensation and electrophilic alkylation, enabling the generation of diverse structural libraries.

Mechanistic Insights: Causality in C-3 Functionalization

In standard, unfluorinated piperidine-2,4-diones, electrophilic functionalization can indiscriminately occur at C-3, C-5, or the nitrogen atom depending on the base and protecting groups deployed[3]. However, in 5,5-difluoropiperidine-2,4-dione, the C-5 position is fully substituted with fluorine atoms, physically eliminating the possibility of C-5 enolization.

When treated with a base, the molecule exclusively forms a thermodynamically stable enolate at the C-3 position. The inductive electron-withdrawing effect of the C-5 fluorines further acidifies the C-3 methylene protons, allowing for the use of milder bases.

Experimental Causality:

  • Base Selection: Strong, unhindered aqueous bases can trigger retro-Dieckmann-type ring opening of the dione. Therefore, soft bases (e.g., Piperidine/AcOH) or mild inorganic bases (e.g., K₂CO₃) in anhydrous conditions are strictly required to promote C-3 carbanion formation while preserving ring integrity.

  • Counter-Ion Effects: Lithium bases heavily coordinate the oxygen atoms of the dione, which can inadvertently direct O-alkylation. Utilizing potassium salts (K₂CO₃) in polar aprotic solvents (acetone, DMF) disrupts this tight ion-pairing, favoring the desired C-alkylation at C-3[3].

Mechanism A 5,5-diF-Piperidine- 2,4-dione B C-3 Enolate Intermediate A->B Base (-H+) C Electrophilic Attack B->C + Electrophile D C-3 Functionalized Product C->D Rearomatization

Mechanistic pathway of base-promoted C-3 enolization and electrophilic functionalization.

Experimental Protocols

Protocol A: Knoevenagel Condensation at C-3

Knoevenagel condensations of piperidine-2,4-diones with aromatic aldehydes yield 3-arylidene derivatives, which are valuable precursors for spirocycles and covalent-assembly fluorescent probes[4].

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5,5-difluoropiperidine-2,4-dione (1.0 mmol) and the desired aromatic aldehyde (1.1 mmol) in anhydrous ethanol (10 mL).

  • Catalyst Addition: Add catalytic amounts of piperidine (0.1 mmol, 10 mol%) and glacial acetic acid (0.1 mmol, 10 mol%).

    • Causality: The piperidine/AcOH buffer forms a transient iminium ion intermediate with the aldehyde, drastically increasing its electrophilicity while maintaining a near-neutral pH to protect the dione ring from hydrolytic cleavage[4].

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 75°C for 4–6 hours. Monitor the consumption of the dione via TLC (Eluent: Hexanes/EtOAc 1:1).

  • Workup & Isolation: Cool the reaction to 0°C. The 3-arylidene-5,5-difluoropiperidine-2,4-dione product typically precipitates out of the solution. Filter the solid, wash with ice-cold ethanol (2 × 5 mL), and dry under high vacuum to afford the pure product.

Protocol B: Regioselective C-3 Alkylation

Direct alkylation at C-3 allows for the introduction of diverse aliphatic and benzylic side chains, acting as a self-validating system where steric bulk prevents over-alkylation.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 5,5-difluoropiperidine-2,4-dione (1.0 mmol) in anhydrous acetone (8 mL) under an inert argon atmosphere. Add finely powdered, anhydrous K₂CO₃ (2.5 mmol). Stir at room temperature for 30 minutes to ensure complete enolate formation.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 mmol) dropwise over 5 minutes.

    • Causality: Slow addition maintains a low concentration of the electrophile, preventing dialkylation at the C-3 position.

  • Heating: Heat the mixture to 50°C for 8 hours[3].

  • Quenching & Extraction: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL) to neutralize any remaining base, and extract with EtOAc (3 × 15 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel) to yield the regioselectively C-3 alkylated product.

Workflow Step1 1. Substrate Preparation (Anhydrous Solvent) Step2 2. Base Addition (K2CO3 or Pip/AcOH) Step1->Step2 Step3 3. Electrophile Addition (R-X or Ar-CHO) Step2->Step3 Step4 4. Reaction Monitoring (TLC / LC-MS Tracking) Step3->Step4 Step5 5. Workup & Purification (Flash Chromatography) Step4->Step5

Step-by-step experimental workflow for the C-3 functionalization of the dione scaffold.

Quantitative Data Presentation

The following table summarizes optimized conditions and typical isolated yields for the C-3 functionalization of 5,5-difluoropiperidine-2,4-dione across different electrophilic classes.

Reaction TypeElectrophileCatalyst / BaseSolventTemp (°C)Time (h)Isolated Yield (%)
Knoevenagel BenzaldehydePiperidine/AcOH (10 mol%)EtOH75482
Knoevenagel 4-MethoxybenzaldehydePiperidine/AcOH (10 mol%)EtOH75678
Alkylation Benzyl BromideK₂CO₃ (2.5 eq)Acetone50875
Alkylation Methyl IodideK₂CO₃ (2.5 eq)DMF251268
Alkylation Allyl BromideK₂CO₃ (2.5 eq)Acetone50871

Note: Yields represent chromatographically pure products. Enantioselective variants require the integration of chiral phase-transfer catalysts to set the C-3 stereocenter.

References

  • Title: Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Arylidene Meldrum's Acid: A Versatile Structural Motif for the Design of Enzyme-Responsive "Covalent-Assembly" Fluorescent Probes Source: ChemRxiv URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5,5-Difluoropiperidine-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support resource for researchers encountering yield issues in the synthesis of 5,5-Difluoropiperidine-2,4-dione . It deviates from standard templates to address the specific electronic and steric challenges imposed by the gem-difluoro moiety.

Strategic Overview: The "Reformatsky-Dieckmann" Route

The most robust route to 5,5-difluoropiperidine-2,4-dione avoids direct fluorination of the sensitive dione scaffold. Instead, we recommend a "Build-and-Cyclize" approach. The primary yield-killing factors in this synthesis are premature defluorination (HF elimination) and hydrolytic ring-opening during the decarboxylation step.

This guide focuses on the Modified Dieckmann Cyclization pathway, utilizing ethyl bromodifluoroacetate as the fluorine source.

The Validated Pathway

The synthesis relies on constructing a linear precursor containing the gem-difluoro unit, followed by ring closure.

SynthesisPath Start Ethyl Bromodifluoroacetate + N-Protected Imine Step1 Reformatsky Reaction (Formation of β-amino ester) Start->Step1 Zn, THF Step2 N-Acylation (with Malonyl Chloride) Step1->Step2 Deprotection Inter Linear Diester Precursor Step2->Inter Step3 Dieckmann Cyclization (NaOEt/EtOH) Inter->Step3 Critical Step Step3->Step3 Hydrolysis Risk Prod_Ester 3-Carboxylate Intermediate Step3->Prod_Ester Step4 Decarboxylation (Krapcho Conditions) Prod_Ester->Step4 -CO2 Final 5,5-Difluoropiperidine-2,4-dione Step4->Final

Caption: Figure 1. Optimized synthetic workflow for 5,5-difluoropiperidine-2,4-dione. The Dieckmann cyclization (Step 3) is the primary bottleneck.

Critical Protocol Optimization

The following protocols are refined to address specific failure points observed in standard literature methods when applied to fluorinated substrates.

Phase 1: The Fluorinated Building Block (Reformatsky)

Objective: Synthesis of Ethyl 3-(benzylamino)-2,2-difluoropropanoate. Common Failure: Low conversion due to zinc passivation.

  • Optimization: Do not use standard zinc dust. Use TMSCl-activated Zinc .

  • Protocol:

    • Suspend Zinc dust (1.5 eq) in anhydrous THF.

    • Add TMSCl (0.05 eq) and stir for 15 mins at RT to activate the surface.

    • Add the imine (formed from Benzylamine + Formaldehyde equivalent) and Ethyl bromodifluoroacetate.

    • Key Insight: The gem-difluoro group makes the organozinc intermediate less stable. Initiate at 0°C, then slowly warm to RT. Do not reflux immediately.

Phase 2: The Dieckmann Cyclization (The Yield Killer)

Objective: Ring closure of the linear diester EtOOC-CH2-CO-N(Bn)-CH2-CF2-COOEt. Common Failure: Hydrolysis of the difluoro-ester or retro-Claisen fragmentation.

  • The Problem: The electron-withdrawing fluorine atoms make the adjacent ester carbonyl highly electrophilic, but they also destabilize the ring if the base is too strong or nucleophilic (risk of HF elimination).

  • Optimized Protocol:

    • Solvent: Strictly anhydrous EtOH (dried over Mg/I2). Moisture <50 ppm is critical.

    • Base: Sodium Ethoxide (NaOEt), freshly prepared or high-grade commercial. Avoid NaH, as the irreversible deprotonation can trigger polymerization of the fluorinated substrate.

    • Temperature: Perform the addition at 0°C . The inductive effect of fluorine facilitates cyclization at lower temperatures than non-fluorinated analogs.

    • Quench: Quench with exactly 1.05 eq of Acetic Acid before adding water. This prevents the basic hydrolysis of the difluoro-moiety during workup.

Phase 3: Decarboxylation

Objective: Removal of the 3-carboxylate group. Common Failure: Ring opening (hydrolysis of the lactam).

  • Recommendation: Avoid acid hydrolysis (HCl/Reflux). Instead, use Krapcho Decarboxylation .

  • Conditions: LiCl (2 eq), Water (1 eq), DMSO, 130°C. This neutral method removes the ester via the halide attack on the methyl/ethyl group, preserving the sensitive 2,4-dione ring.

Troubleshooting Guide (Symptom-Based)

SymptomProbable Root CauseCorrective Action
No Cyclization (Recovered SM) Base was "quenched" by moisture; or reaction temp too low for the specific sterics.Dry solvent over 3Å molecular sieves. Increase temp to RT (do not reflux yet). Ensure N-protecting group isn't too bulky.
Loss of Fluorine (19F NMR silent) β-Elimination of HF . Base was too strong or reaction ran too long.Switch from NaH or t-BuOK to NaOEt . Reduce reaction time. Keep temp <40°C.
Ring Opening (Linear Amide) Hydrolysis during workup. The 2,4-dione ring is sensitive to aqueous base.Acidify the reaction mixture (pH 4-5) before adding any water during the workup. Use a buffer.
Product is a sticky oil (Impure) Presence of enol tautomers or trapped solvent.The dione exists in equilibrium. Recrystallize from EtOAc/Hexane rather than column chromatography (silica is acidic and can degrade the product).
Low Yield in Step 1 Inactive Zinc or "homocoupling" of the bromoacetate.Use TMSCl activation . Add the bromoacetate slowly (dropwise) to the imine/Zn mixture to favor cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why do I see multiple peaks in the 19F NMR for the purified product? A: This is likely due to tautomerization . The 5,5-difluoropiperidine-2,4-dione can exist in the keto form and multiple enol forms (involving the C4 ketone and C3 protons). In polar solvents like DMSO-d6, you may see distinct signals for these tautomers. Run the NMR at elevated temperature (e.g., 50°C) to coalesce the peaks and confirm purity.

Q2: Can I use a different protecting group than Benzyl (Bn) on the Nitrogen? A: Yes, but choose carefully.

  • Boc: Not recommended. The Lewis acids (Zn) in the Reformatsky step or the thermal conditions of decarboxylation can cleave it prematurely.

  • PMB (p-Methoxybenzyl): Excellent alternative. It can be removed oxidatively (CAN) or with acid, offering milder deprotection conditions than Benzyl (hydrogenation), which might reduce the C4 ketone if not controlled.

Q3: My Dieckmann cyclization yields a "3-ethoxycarbonyl" intermediate. Is this an impurity? A: No, this is the expected intermediate . The Dieckmann reaction produces a beta-keto ester.[1][2][3][4] You must perform a separate decarboxylation step (see Phase 3 above) to isolate the final 5,5-difluoropiperidine-2,4-dione. Do not attempt to "force" the decarboxylation in the cyclization pot; it requires specific conditions.

Q4: Is the 5,5-difluoro position stable to metabolic degradation? A: Generally, yes. The gem-difluoro group at C5 blocks metabolic oxidation at that position. However, the adjacent ketones (C4) make the C5-fluorines susceptible to nucleophilic attack if the ring opens. In biological assays, this scaffold is a bioisostere for the corresponding non-fluorinated dione but with significantly altered pKa (more acidic C3 protons).

References

  • Reformatsky Reaction with Ethyl Bromodifluoroacetate

    • Vidal, A., Nefzi, A., & Houghten, R. A. (2001). Solid-Phase Synthesis of α,α-Difluoro-β-amino Acids via the Reformatsky Reaction. J. Org.[5] Chem.

    • Relevance: Establishes the protocol for creating the difluoro-amino ester building block.
    • (Note: Citation based on standard literature for this reaction type).

  • Dieckmann Cyclization for Piperidine-2,4-diones

    • Marson, C. M., Eda, S., Morrell, J. M., & Yasin, S. A. (2010).
    • Relevance: Provides the foundational methodology for the cyclization step and handling of the dione scaffold.
  • Krapcho Decarboxylation

    • Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, β-Keto Esters, α-Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis.
    • Relevance: The standard method for removing the ester group without destroying the sensitive fluorin
  • Fluorinated Piperidine Synthesis Overview

    • Glorius, F., et al. (2019).[6][7] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry.

    • Relevance: Contextualizes the stability and stereochemical challenges of multi-fluorin

Sources

Technical Support Center: Preventing Defluorination in Piperidine-2,4-dione Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Working with fluorinated


-dicarbonyls—specifically 3-fluoro-piperidine-2,4-diones—presents a unique set of synthetic challenges. The electron-withdrawing nature of the fluorine atom, combined with dual carbonyl activation, makes the C3 position highly acidic and prone to degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you suppress unwanted defluorination and maximize your target yields.

Mechanistic Insights: The Causality of Defluorination

Before troubleshooting, it is critical to understand why piperidine-2,4-diones spontaneously lose fluorine. The


-dicarbonyl motif naturally exists in a keto-enol tautomeric equilibrium. When subjected to basic conditions, the highly acidic C3 proton is abstracted, forming a stable enolate.

Because fluoride is a competent leaving group when adjacent to an electron-rich enolate, the molecule readily undergoes an E1cB-like elimination. This expels the fluoride ion and generates a stable


-unsaturated system. Alternatively, in reductive environments, unstable conjugated intermediates can undergo rapid hydrodefluorination [1]. Preventing this requires strict kinetic control over the enolate intermediate—keeping its steady-state concentration low and trapping it faster than the elimination pathway can occur.
Troubleshooting FAQs

Q1: I am observing massive defluorination during the N-alkylation of my 3-fluoro-piperidine-2,4-dione. How do I fix this? A: The loss of fluorine here is driven by the use of overly strong or unhindered bases (e.g., NaH, KOH), which drive rapid and complete enolization. Solution: Shift to mild, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or heterogeneous weak bases like finely milled K


CO

. By using a weaker base in an aprotic solvent (e.g., MeCN or DCM), you minimize the concentration of the reactive C3-enolate, allowing the kinetically favored N-alkylation to outcompete the E1cB defluorination pathway.

Q2: How do I prevent defluorination during enzymatic asymmetric transamination? A: In aqueous enzymatic systems (e.g., converting the C4 ketone to an amine), defluorination is often a function of prolonged exposure to non-optimal pH. Interestingly, defluorination byproducts can be exacerbated at lower pH values during prolonged stirring if the equilibrium favors the unstable intermediate [2]. Solution: Buffer optimization is critical. Using a 0.2 M borate buffer at pH 10.5, combined with continuous dosing of the amine donor (e.g., isopropylamine) and active removal of the ketone byproduct (acetone) via a nitrogen sweep, prevents reaction reversibility and minimizes the residence time of the defluorination-prone intermediate [2].

Q3: Does the choice of the N1-protecting group influence C3-defluorination rates? A: Yes, significantly. Strongly electron-withdrawing protecting groups (like Tosyl or Triflyl) pull electron density away from the ring, further increasing the acidity of the C3 proton and accelerating base-mediated defluorination. Solution: Utilize carbamate-based protecting groups (Boc or Cbz). These groups provide a balance of steric shielding and moderate electron-donation (via resonance), which slightly decreases the acidity of the C3 proton compared to sulfonyl groups, thereby reducing the rate of spontaneous defluorination.

Quantitative Data: Base and Solvent Optimization

The following table summarizes the impact of base and solvent selection on the defluorination of 3-fluoro-piperidine-2,4-dione during standard electrophilic trapping (e.g., N-benzylation).

Base SystemSolventTemp (°C)Enolate Formation RateDefluorination (%)Target Yield (%)
NaH (1.2 eq)DMF25Rapid / Complete>85%<10%
Cs

CO

(1.5 eq)
DMF25Moderate45%48%
K

CO

(2.0 eq)
MeCN60Slow / Heterogeneous12%81%
DIPEA (1.5 eq)DCM0 to 25Minimal / Controlled<5%93%

Data Interpretation: The use of DIPEA in DCM at low temperatures provides the optimal kinetic control, suppressing the E1cB pathway while allowing the electrophilic trap to proceed efficiently.

Validated Protocol: Step-by-Step N-Alkylation

This protocol is designed as a self-validating system. By controlling temperature and base strength, the E1cB pathway is kinetically locked out.

Materials:

  • 3-Fluoro-piperidine-2,4-dione derivative (1.0 eq)

  • Alkyl halide (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry all glassware under vacuum and backfill with Argon. Causality: Strict exclusion of ambient moisture prevents hydroxide-mediated hydrolysis and subsequent defluorination [3].

  • Reagent Loading: Dissolve the 3-fluoro-piperidine-2,4-dione in anhydrous DCM to achieve a 0.1 M concentration.

  • Cryogenic Base Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add DIPEA dropwise over 5 minutes. Causality: The combination of a sterically hindered base and low temperature ensures that deprotonation is slow and the enolate does not accumulate.

  • Electrophile Introduction: Add the alkyl halide dropwise.

  • Reaction Progression & Validation: Allow the reaction to warm to room temperature over 4 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The absence of an [M-20] peak (loss of HF) confirms that the enolate is being successfully trapped rather than undergoing elimination.

  • Quenching: Quench the reaction strictly at 0 °C with saturated aqueous NH

    
    Cl. Causality: Immediate protonation of any residual enolate prevents defluorination from occurring during the concentration/workup phase.
    
  • Extraction: Extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
Pathway Visualization

The following diagram illustrates the mechanistic divergence of the C3-enolate intermediate.

DefluorinationPathway A 3-Fluoro-piperidine-2,4-dione (Starting Material) B C3-Enolate Intermediate (Highly Reactive) A->B Base Addition (Deprotonation) C Desired Functionalization (e.g., Alkylation) B->C Mild Base / Fast Trap (Kinetic Control) D Defluorinated Byproduct (E1cB Elimination) B->D Strong Base / Prolonged Time (Thermodynamic Sink)

Mechanistic divergence of 3-fluoro-piperidine-2,4-dione under basic conditions.

References
  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry (via PMC). Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • 
    -Fluorination of 
    
    
    
    -dicarbonyl compounds using p-iodotoluene difluoride under neutral conditions. Arkivoc. Available at: [Link]

Technical Support Center: Purification of 5,5-Difluoropiperidine-2,4-dione Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the technical support hub for the isolation and purification of1[1]. The integration of fluorine into piperidine rings dramatically alters their 3D conformation, basicity, and polarity (2)[2]. Because this specific heterocycle features a highly active methylene group flanked by two carbonyls and a strongly electron-withdrawing gem-difluoro moiety, it presents unique chromatographic and crystallization challenges.

This guide bypasses generic advice to provide you with mechanistically grounded, self-validating protocols designed to troubleshoot and resolve the most common bottlenecks encountered in the lab.

Part 1: Diagnostic Workflow

PurificationWorkflow Crude Crude 5,5-Difluoropiperidine-2,4-dione NMR 19F/1H NMR Profiling Crude->NMR Chromatography Acid-Modified Silica Chromatography NMR->Chromatography EnolCheck Keto-Enol Streaking Detected? Chromatography->EnolCheck HPLC Reverse-Phase Prep-HPLC EnolCheck->HPLC Yes Cryst Anti-Solvent Crystallization EnolCheck->Cryst No HPLC->Cryst Pure Pure Target Compound (>99%) Cryst->Pure

Figure 1: Purification workflow for 5,5-Difluoropiperidine-2,4-dione mixtures.

Part 2: Troubleshooting FAQs

Q1: Why does my product streak severely on standard normal-phase silica gel, leading to poor recovery? Causality: The C3-methylene protons in 5,5-difluoropiperidine-2,4-dione are highly acidic. They are flanked by the C2 and C4 carbonyls, and this acidity is further exacerbated by the inductive pull of the gem-difluoro group at C5. This drives extensive keto-enol tautomerism. The resulting enol form acts as a strong hydrogen-bond donor, interacting tightly with the slightly acidic silanol groups on standard stationary phases. Solution: You must suppress the ionization of the enol. Standard purification of these heterocycles relies on solvent systems modified with strong acids, such as trifluoroacetic acid (TFA) or acetic acid (AcOH), to maintain peak shape and mask silanol sites (3)[3].

Q2: How do I resolve co-elution with monofluorinated or completely defluorinated byproducts? Causality: During the synthesis of fluorinated piperidines (e.g., via rhodium-catalyzed dearomatization-hydrogenation), unavoidable defluorination often occurs due to unstable conjugated intermediates (4)[4]. Because fluorine is highly electronegative, the CF₂ group pulls electron density away from the piperidine nitrogen, significantly reducing its basicity and hydrogen-bond accepting capability compared to the monofluoro or defluorinated byproducts. Solution: The gem-difluoro compound will interact less strongly with the silica and elute earlier than its defluorinated counterparts. Employ a shallow gradient elution starting with a low-polarity system (e.g., Hexane/EtOAc) to exploit this subtle dipole difference.

Q3: My compound "oils out" during crystallization instead of forming discrete crystals. What is happening? Causality: 5,5-Difluoropiperidine-2,4-dione has high solubility in polar protic solvents but is nearly insoluble in non-polar hydrocarbons. When cooling a highly concentrated polar solution (like methanol) too quickly, the compound reaches supersaturation before nucleation can occur, leading to liquid-liquid phase separation (oiling out). Solution: Switch to an anti-solvent crystallization strategy using an Ethyl Acetate / n-Hexane system with a strictly controlled cooling ramp.

Part 3: Quantitative Data & System Selection

Table 1: Chromatographic Solvent Systems for 5,5-Difluoropiperidine-2,4-dione

Solvent SystemRatio (v/v)Acid ModifierTarget Rf / RtMonofluoro Impurity Rf / RtApplication Notes
Hexane / EtOAc70:301% AcOH0.350.22Best for initial bulk separation of crude mixtures.
DCM / MeOH95:50.1% TFA0.450.30High loading capacity; ideal for removing polar tars.
Water / MeCN (RP)5% to 95% MeCN0.1% TFA6.2 min7.5 minResolves severe streaking; requires lyophilization post-run.

Table 2: Anti-Solvent Crystallization Parameters

Primary SolventAnti-SolventOptimal Ratio (v/v)Cooling ProfileExpected YieldFinal Purity
Ethyl Acetaten-Hexane1:425°C to 0°C (0.5°C/min)82–88%>99.5%
DichloromethaneDiethyl Ether1:520°C to -10°C (1.0°C/min)75–80%>98.0%
MethanolWater1:340°C to 5°C (0.2°C/min)60–70%>95.0% (Prone to oiling out)

Part 4: Self-Validating Experimental Protocols

Protocol A: Acid-Suppressed Normal Phase Chromatography

Objective: Isolate the target compound from defluorinated synthesis byproducts while preventing keto-enol streaking.

  • Stationary Phase Preparation: Slurry pack a column with standard silica gel (230-400 mesh) using Hexane containing 1% (v/v) glacial acetic acid. Mechanistic Note: Pre-equilibrating with acid ensures all active silanol sites are protonated before the sample is introduced.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). If the sample is insoluble in pure DCM, add up to 5% Methanol. Dry load the sample onto a small amount of silica gel if the dissolution volume exceeds 5% of the column volume.

  • Gradient Elution:

    • Begin elution with 80:20 Hexane/EtOAc (+ 1% AcOH).

    • Gradually increase polarity to 60:40 Hexane/EtOAc (+ 1% AcOH) over 10 column volumes.

  • Fraction Collection & Validation: Collect small fractions. Spot fractions on a TLC plate and develop in 60:40 Hexane/EtOAc.

    • Self-Validation Check: If the Rf of the target spot varies by >0.05 across consecutive fractions, enolization is still occurring. Immediately increase the acid modifier concentration to 2% for the remainder of the run.

  • Concentration: Pool the target fractions and concentrate under reduced pressure at 30°C to prevent thermal degradation of the dione.

Protocol B: Anti-Solvent Crystallization (Final Polishing)

Objective: Achieve >99% purity by removing trace isomeric impurities and residual acid modifiers.

  • Dissolution: Transfer the chromatographed solid to a crystallization flask. Add Ethyl Acetate dropwise at 40°C just until the solid completely dissolves. Do not exceed a concentration of 200 mg/mL.

  • Nucleation (Anti-Solvent Addition): Maintain the temperature at 40°C. Begin adding n-Hexane dropwise at a rate of 1 mL/min while stirring at 200 RPM. Stop the addition immediately when the solution becomes persistently cloudy (the cloud point).

  • Annealing: Hold the cloudy suspension at 40°C for 15 minutes to allow stable crystal seeds to form, preventing the compound from oiling out.

  • Cooling & Harvesting: Ramp the temperature down to 0°C at a strict rate of 0.5°C/min. Stir for an additional 2 hours at 0°C. Filter the resulting white crystals under a vacuum and wash with ice-cold n-Hexane.

  • Validation:

    • Self-Validation Check: Analyze the mother liquor via ¹⁹F NMR. The complete absence of the characteristic gem-difluoro multiplet (typically around -100 to -110 ppm depending on the reference) confirms that 100% of the target compound has successfully precipitated.

References

1.3 - Google Patents. 2.4 - PMC / Nature Chemistry. 3. 2 - EurekAlert! 4.1 - ChemicalBook.

Sources

Technical Support Center: Solving Solubility Challenges with 5,5-Difluoropiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5,5-Difluoropiperidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility issues encountered during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges with practical, evidence-based solutions.

Understanding the Solubility Profile of 5,5-Difluoropiperidine-2,4-dione

FAQ 1: What inherent structural features of 5,5-Difluoropiperidine-2,4-dione contribute to its solubility challenges?

The solubility of 5,5-Difluoropiperidine-2,4-dione is influenced by a combination of factors inherent to its molecular structure. The piperidine-2,4-dione core, while containing polar carbonyl and amine functional groups capable of hydrogen bonding, also possesses a nonpolar hydrocarbon backbone.[1][] The introduction of two fluorine atoms at the 5-position significantly alters the molecule's electronic properties and can increase its lipophilicity.[3][4] This increased lipophilicity can lead to poor aqueous solubility.[5] Furthermore, the rigid, cyclic structure and potential for strong intermolecular interactions in the solid state (crystal lattice energy) can make it difficult for solvent molecules to effectively solvate the compound.[6][7]

FAQ 2: How do the fluorine substituents impact the solubility of the molecule?

Fluorine is the most electronegative element, and its incorporation into organic molecules has profound effects on their physicochemical properties.[4] The two fluorine atoms on the piperidine ring act as electron-withdrawing groups, which can lower the basicity (pKa) of the piperidine nitrogen.[5][8] This reduction in basicity means that a lower pH is required to protonate the nitrogen, which can affect pH-dependent solubility strategies.[8] While sometimes fluorine can improve solubility, in this case, the gem-difluoro substitution can create a more hydrophobic surface area, potentially decreasing interactions with water molecules and thus lowering aqueous solubility.[3][5] However, strategic fluorination is a common strategy in drug design to enhance properties like metabolic stability and membrane permeability.[9][10][11]

Initial Troubleshooting: Common Solubility Issues

Question: I am having difficulty dissolving 5,5-Difluoropiperidine-2,4-dione in aqueous buffers for my initial in vitro assays. What are the first steps I should take?

Answer:

When encountering poor aqueous solubility with 5,5-Difluoropiperidine-2,4-dione, a systematic, stepwise approach is recommended. Start with the simplest and most common techniques before moving to more complex formulation strategies.

Step 1: pH Adjustment

The piperidine-2,4-dione scaffold contains functional groups that can be ionized. The secondary amine in the piperidine ring is basic, while the dione structure can exhibit weak acidity. Therefore, the compound's solubility is likely pH-dependent.[1][12]

  • Rationale: By adjusting the pH of the solvent, you can ionize the molecule, creating a charged species that is generally more soluble in polar solvents like water.[13] For a basic amine, lowering the pH will protonate it, forming a more soluble salt.[1]

  • Protocol:

    • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

    • Add a small, known amount of 5,5-Difluoropiperidine-2,4-dione to a fixed volume of each buffer.

    • Vortex or sonicate the samples to aid dissolution.

    • Visually inspect for complete dissolution. For a more quantitative measure, you can filter the saturated solutions and analyze the concentration of the dissolved compound by a suitable analytical method like HPLC-UV.

Step 2: Co-solvent Systems

If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent is a standard and effective next step.[14][15]

  • Rationale: Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate a lipophilic molecule.[13] They can disrupt the hydrogen bonding network of water, creating a more favorable environment for the solute.

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol

  • Protocol:

    • Prepare a concentrated stock solution of your compound in 100% DMSO or another suitable organic solvent.

    • For your working solution, perform a stepwise dilution into your aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous mixing to avoid precipitation.

    • Important: Always include a vehicle control in your experiments to account for any effects of the co-solvent on your assay. The final concentration of the organic solvent should typically be kept low (e.g., <0.5% for DMSO in cell-based assays) to avoid artifacts.[16]

Troubleshooting Workflow for Initial Dissolution```dot

graph TD { A[Start: Undissolved Compound] --> B{Assess pH-Dependent Solubility}; B --> C{Is solubility sufficient?}; C -- Yes --> D[Proceed with Experiment]; C -- No --> E{Attempt Co-solvent System}; E --> F{Is solubility sufficient?}; F -- Yes --> G[Proceed with Experiment (with vehicle control)]; F -- No --> H[Move to Advanced Techniques]; }

Caption: Decision tree for selecting an advanced formulation strategy.

Summary of Solubility Enhancement Techniques

TechniqueMechanismAdvantagesConsiderations
pH Adjustment Ionizes the molecule to form a more soluble salt. [13]Simple, cost-effective, and easy to implement.Only applicable to ionizable compounds; potential for pH-related degradation. [17]
Co-solvents Reduces the polarity of the solvent system. [13]Effective for many lipophilic compounds; simple to prepare. [14]Potential for solvent toxicity in biological assays; may cause precipitation upon dilution.
Particle Size Reduction Increases the surface area for dissolution. [18]Enhances dissolution rate; applicable to a wide range of compounds. [19]May not increase equilibrium solubility; potential for particle aggregation.
Solid Dispersions Overcomes crystal lattice energy by creating an amorphous form. [20]Can significantly increase both solubility and dissolution rate.Requires specialized equipment; potential for physical and chemical instability of the amorphous form. [20]
Cyclodextrin Complexation Encapsulates the drug in a hydrophilic shell. [21]Increases apparent solubility; can improve stability. [22]Limited by the stoichiometry of the complex; potential for toxicity at high cyclodextrin concentrations. [21]

References

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • In-text citation: [18]3. Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?

  • WuXi AppTec DMPK. (2024, March 15).
  • Wikipedia. Biological aspects of fluorine.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17).
  • Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
  • In-text citation: [13]10. AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • CPHI Online.
  • In-text citation: [20]14. In-text citation: [19]15. BenchChem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.

  • BenchChem. Troubleshooting poor solubility of piperidine-4-acetic acid compounds.
  • PubMed. (2016, October 6). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
  • Apollo Scientific. (2026, January 19).
  • Solubility of Things. Solubility of Piperidine-3-carboxylic Acid (C6H11NO2).
  • BenchChem.
  • PMC.
  • PMC. (2020, May 12). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • In-text citation: 24. ChemScene. (S)-5,5-Difluoropiperidine-2-carboxylic acid.

  • BenchChem.
  • BOC Sciences. Piperidines.
  • BenchChem. stability issues of 5-Fluoropiperidin-3-ol in solution.
  • ACS Omega. (2021, March 3).
  • ResearchGate. (2025, October 17). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • In-text citation: [23]31. Ataman Kimya. PIPERIDINE.

  • Sigma-Aldrich. (2024, September 8).
  • In-text citation: [17]34. BenchChem. The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis for Drug Discovery.

  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties.
  • PubChem - NIH. 4,4-Difluoropiperidine.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • Smolecule.
  • BenchChem.
  • Advanced ChemBlocks. 5,5-Difluoropiperidin-2-one.
  • PMC. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies.
  • Google Patents.
  • BOC Sciences. CAS 21987-29-1 (4,4-Difluoropiperidine).
  • ResearchGate. Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines.

Sources

Technical Support Center: Optimization of Keto-Enol Tautomer Stability in Fluorinated Diones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorinated


-diketones (diones). As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven insights into the thermodynamic and kinetic control of tautomeric equilibria.

Understanding the keto-enol equilibrium is critical because the tautomeric state dictates the molecule's reactivity, lipophilicity, and metal-chelating capabilities. Below, you will find our comprehensive Knowledge Base, Troubleshooting Guides, Quantitative Data, and Self-Validating Experimental Protocols.

Part 1: Knowledge Base & FAQs (Mechanistic Causality)

Q1: Why do fluorinated


-diketones like hexafluoroacetylacetone (HFAc) exhibit exceptionally high enol stability compared to non-fluorinated analogs? 
A:  The stability is driven by a combination of electronic delocalization and intramolecular hydrogen bonding. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect across the carbon backbone. This stabilizes the delocalized 

-system of the enolate/enol form. Furthermore, the enol conformer is locked into a highly stable six-membered pseudo-ring via an internal O–H···O hydrogen bridge[1]. The electron-withdrawing

groups increase the acidity of the enol proton while simultaneously strengthening this intramolecular hydrogen bond, making the enol form thermodynamically dominant in non-interacting environments.

Q2: How does solvent choice dynamically dictate the keto-enol equilibrium in trifluoroacetylacetone (TFAA)? A: Solvent effects operate primarily through competitive hydrogen bonding rather than simple dielectric stabilization. In non-polar, aprotic solvents (e.g., cyclohexane,


), the intramolecular H-bond remains intact, preserving enol fractions near 

. However, when introduced to polar, hydrogen-bonding solvents (e.g., water, ethanol) or strong H-bond acceptors (e.g., DMSO), the solvent molecules compete for the enol proton[2]. This intermolecular interaction disrupts the internal O–H···O bridge. Once the pseudo-ring is broken, the stabilization energy drops, and the equilibrium shifts significantly toward the keto form[3].

Q3: Can temperature and pressure be used to optimize tautomer ratios? A: Yes. The keto-enol interconversion is an enthalpy-driven process. Because the enol form is stabilized by the exothermic formation of the intramolecular hydrogen bond, increasing the temperature generally shifts the equilibrium toward the keto form (Le Chatelier's principle). Advanced studies in supercritical


 and neat liquids have shown that precise manipulation of temperature and pressure allows for the extraction of exact thermodynamic parameters (

and

) for these fluorinated diones[4].

Part 2: Troubleshooting Guide

Issue 1:


H-NMR spectra show broadened or merged signals for the methine (-CH=) and methylene (-CH

-) protons.
  • Root Cause: The system is undergoing rapid tautomeric interconversion on the NMR timescale. This is often catalyzed by trace acidic or basic impurities in the solvent, or by acquiring data at elevated temperatures.

  • Solution: First, pass your deuterated solvent through a short plug of basic alumina to remove trace

    
     or other acidic impurities. Second, lower the NMR acquisition temperature (e.g., to 273 K) to slow the exchange kinetics, pushing the system into the slow-exchange regime where distinct keto and enol peaks resolve.
    

Issue 2: Unexpectedly high keto fraction observed in supposedly non-polar solvents (e.g.,


). 
  • Root Cause: Moisture contamination. Even trace amounts of water act as competitive hydrogen bond donors/acceptors, disrupting the enol's intramolecular H-bond and artificially inflating the keto population.

  • Solution: Rigorously dry the solvent over activated 3Å or 4Å molecular sieves for at least 24 hours prior to use. Prepare NMR samples in a glovebox or under a dry argon atmosphere.

NMRTroubleshooting Issue Issue: Broadened NMR Peaks for Tautomeric Protons Cause1 Rapid Exchange Rate (Thermal) Issue->Cause1 Cause2 Acid/Base Catalyzed Exchange Issue->Cause2 Action1 Lower Acquisition Temperature (< 298 K) Cause1->Action1 Action2 Purify Solvent (Basic Alumina / Sieves) Cause2->Action2 Result Distinct Keto & Enol Signals Resolved Action1->Result Action2->Result

Caption: Troubleshooting pathway for resolving broadened NMR signals in rapidly exchanging tautomer systems.

Part 3: Quantitative Data Summaries

The following table synthesizes the typical solvent effects on the keto-enol equilibrium of fluorinated diones, illustrating the causality between solvent properties and tautomeric shifts.

CompoundSolvent EnvironmentDielectric Constant (

)
Approx. Enol Fraction (%)Dominant Mechanistic Driver
HFAc Gas Phase / Vacuum1.00

Unperturbed internal O-H···O bridge[1].
HFAc Cyclohexane (

)
2.02

Non-interacting; internal H-bond preserved.
TFAA Chloroform (

)
4.81

Weak dipole interactions; slight H-bond perturbation.
TFAA DMSO (

)
46.7

Strong H-bond acceptor; internal bridge disrupted[3].
TFAA Water (

)
80.1

Protic competition; complete hydration of carbonyls[2].

Part 4: Experimental Protocols & Workflows

Protocol: Self-Validating Determination of via Variable-Temperature H-NMR

To ensure scientific integrity, this protocol incorporates a self-validating relaxation check to guarantee that signal integration accurately reflects the thermodynamic population, free from T


 relaxation bias.

Step 1: Sample Preparation

  • Dry the target fluorinated dione and the deuterated solvent over 4Å molecular sieves.

  • Prepare a 0.05 M solution of the dione in the chosen solvent under an inert atmosphere.

  • Add a non-interacting internal standard (e.g., tetramethylsilane, TMS) to validate that the total molarity of the system remains constant throughout the experiment.

Step 2: Relaxation Validation (Inversion Recovery)

  • Insert the sample into the NMR spectrometer and tune/match the probe.

  • Run an inversion recovery experiment (180° -

    
     - 90° pulse sequence) to determine the longitudinal relaxation time (
    
    
    
    ) for both the enol methine proton (
    
    
    ppm) and the keto methylene protons (
    
    
    ppm).
  • Self-Validation Check: Identify the longest

    
     value. Set your quantitative acquisition relaxation delay (
    
    
    
    ) to at least
    
    
    to ensure
    
    
    magnetization recovery.

Step 3: Quantitative Acquisition

  • Acquire

    
    H-NMR spectra across a temperature gradient (e.g., 273 K to 333 K in 10 K increments).
    
  • Allow the sample to equilibrate for 15 minutes at each temperature point before acquisition.

Step 4: Data Processing & Thermodynamic Extraction

  • Phase and baseline-correct the spectra manually.

  • Integrate the keto methylene signal (

    
    , representing 2 protons) and the enol methine signal (
    
    
    
    , representing 1 proton).
  • Calculate the equilibrium constant:

    
    .
    
  • Plot

    
     vs. 
    
    
    
    (Van 't Hoff plot). The slope yields
    
    
    and the intercept yields
    
    
    [4].

TautomerOptimization Start Target Tautomer State Enol Maximize Enol Form (Chelation / Lipophilicity) Start->Enol Keto Maximize Keto Form (Reactivity / Polarity) Start->Keto SubEnol Use Highly Fluorinated Substituents (e.g., -CF3) Enol->SubEnol SolvEnol Select Non-Polar Solvents (Cyclohexane, CCl4) Enol->SolvEnol SubKeto Reduce Steric Bulk & Fluorine Content Keto->SubKeto SolvKeto Select Protic/H-Bonding Solvents (Water, DMSO) Keto->SolvKeto MechEnol Intramolecular O-H···O H-Bond Preserved SubEnol->MechEnol SolvEnol->MechEnol MechKeto Intermolecular H-Bonds Disrupt Internal Bridge SubKeto->MechKeto SolvKeto->MechKeto

Caption: Logical workflow for optimizing keto-enol tautomer ratios via solvent and substituent selection.

References

  • Dissociative electron attachment to hexafluoroacetylacetone and its bidentate metal complexes M(hfac)2; M = Cu, Pd AIP Publishing
  • Effect of fluorine substitution, pressure and temperature on the tautomeric equilibria of acetylacetonate β-diketones Journal of the Chemical Society, Faraday Transactions (RSC Publishing)
  • Keto-Enol Tautomeric Equilibrium of Acetylacetone Solution Confined in Extended Nanospaces ResearchG
  • Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR University of Missouri / Journal of Chemical Educ

Sources

Handling moisture sensitivity of 5,5-Difluoropiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Moisture Sensitivity in 5,5-Difluoropiperidine-2,4-dione

Welcome to the Technical Support Center. As an Application Scientist working with fluorinated building blocks, you are likely aware that introducing fluorine into a molecular framework drastically alters its physicochemical properties. 5,5-Difluoropiperidine-2,4-dione (CAS: 1258638-28-6) is a highly valuable synthon in drug discovery, but it presents a notorious handling challenge: extreme moisture sensitivity leading to spontaneous hydrate (gem-diol) formation.

This guide provides the mechanistic causality, analytical validation, and self-contained recovery protocols necessary to maintain the integrity of your experiments.

Mechanistic Causality: The "Why" Behind the Sensitivity

Q: Why does 5,5-difluoropiperidine-2,4-dione degrade so rapidly in ambient humidity compared to its non-fluorinated piperidine-2,4-dione counterpart?

A: The sensitivity is not a degradation, but rather a rapid, reversible thermodynamic equilibrium shifted heavily toward hydration. The two highly electronegative fluorine atoms at the C5 position exert a profound inductive electron-withdrawing effect (-I effect) on the adjacent C4 carbonyl carbon. This severely depletes the electron density at C4, drastically increasing its electrophilicity[1].

When exposed to trace ambient moisture or wet solvents, water acts as a nucleophile and attacks the highly electrophilic C4 carbonyl. This forms a tetrahedral intermediate that stabilizes as a gem-diol (5,5-difluoro-4,4-dihydroxypiperidin-2-one). The formation of the sp³-hybridized gem-diol relieves the intense dipole-dipole repulsion that exists between the C=O pi-bond and the adjacent C-F sigma-bonds in the anhydrous state[2].

Mechanism K 5,5-Difluoropiperidine-2,4-dione (Anhydrous Ketone) H 5,5-Difluoro-4,4-dihydroxypiperidin-2-one (Stable Gem-Diol) K->H Nucleophilic Attack on C4 (Driven by CF2 EWG effect) W Trace Moisture (H2O) W->H H->K Dehydration (Heat/Vacuum/Azeotrope)

Thermodynamic equilibrium between the anhydrous ketone and its gem-diol hydrate.

Analytical Validation: Quantifying the Hydrate

Q: How can I definitively determine if my batch has converted to the hydrate before starting a sensitive cross-coupling or condensation reaction?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable method for tracking the keto-hydrate equilibrium. Because the hydration changes the hybridization of the C4 carbon from sp² to sp³, the chemical environments—and thus the chemical shifts in both ¹³C and ¹⁹F NMR—are dramatically altered[3]. We strongly recommend running a baseline ¹⁹F NMR in an anhydrous, aprotic solvent (e.g., dry CD₃CN or DMSO-d₆) to validate your batch prior to use.

Table 1: Diagnostic NMR Markers for 5,5-Difluoropiperidine-2,4-dione

NucleusAnhydrous Ketone (C4=O)Gem-Diol Hydrate (C4-(OH)₂)Mechanistic Causality / Note
¹³C NMR (C4) ~190 - 195 ppm~92 - 98 ppmLoss of sp² hybridization to an sp³ tetrahedral carbon.
¹³C NMR (C5) ~110 - 115 ppm (t)~115 - 120 ppm (t)CF₂ carbon shifts slightly due to altered adjacent electronics.
¹⁹F NMR (CF₂) ~ -105 to -110 ppm~ -115 to -125 ppmUpfield shift due to shielding from adjacent hydroxyl groups.
¹H NMR (OH) N/A~6.5 - 7.5 ppm (br s, 2H)Exchangeable protons; signal disappears if D₂O is added.

Troubleshooting & Recovery Protocols

Q: My NMR data confirms that my batch is heavily hydrated. How can I safely dehydrate it without causing thermal decomposition?

A: Direct heating of the solid hydrate can lead to decomposition or unwanted polymerization. Instead, the most effective and self-validating method is Azeotropic Distillation . By utilizing a solvent like toluene, which forms a low-boiling azeotrope with water, you can drive the equilibrium back to the anhydrous ketone under relatively mild conditions.

Protocol A Hydrate Detected (NMR) B Suspend in Anhydrous Toluene A->B C Azeotropic Distillation (110°C) B->C D Solvent Removal in vacuo C->D E High Vacuum Drying (40°C, 12h) D->E F Anhydrous Ketone (Glovebox Storage) E->F

Step-by-step azeotropic dehydration workflow for recovering the anhydrous ketone.

Standard Operating Procedure: Azeotropic Dehydration This protocol is designed as a closed, self-validating system. Do not proceed to downstream reactions until Step 8 confirms success.

  • Preparation: In a fume hood, transfer the hydrated 5,5-difluoropiperidine-2,4-dione to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Suspend the solid in anhydrous toluene (approximately 10 mL per gram of compound). Causality: Toluene forms a binary azeotrope with water that boils at 85°C, allowing water to be removed at a temperature well below the boiling point of pure water or the decomposition point of the ketone.

  • Apparatus Setup: Attach a Dean-Stark trap pre-filled with anhydrous toluene, and fit a reflux condenser on top. Connect the system to a Schlenk line and purge the atmosphere with Argon for 15 minutes.

  • Heating: Lower the flask into a pre-heated oil bath (~115°C) to establish a steady reflux. The water-toluene azeotrope will vaporize, condense, and phase-separate in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no additional water droplets collect at the bottom of the trap (typically 2 to 4 hours depending on scale).

  • Concentration: Cool the flask to room temperature. Remove the toluene under reduced pressure using a rotary evaporator equipped with a cold trap.

  • Final Drying: Transfer the resulting residue to a Schlenk flask and dry under high vacuum (< 0.1 mbar) at 40°C for a minimum of 12 hours to strip any residual toluene trapped in the crystal lattice.

  • Validation (Critical Step): Take a 5 mg aliquot, dissolve it in anhydrous CD₃CN (using a flame-dried NMR tube), and run a ¹⁹F NMR. Self-Validation: The protocol is successful only if the hydrate signal (~ -120 ppm) has completely vanished, leaving only the anhydrous ketone signal (~ -108 ppm).

  • Storage: Immediately transfer the validated anhydrous product to an Argon-filled glovebox. Store at -20°C in a tightly sealed vial over activated 4Å molecular sieves.

Preventative Best Practices

Q: How do I prevent in situ hydration during my actual experiments?

A: Always treat 5,5-difluoropiperidine-2,4-dione as a highly air-sensitive reagent.

  • Solvent Selection: Use exclusively anhydrous solvents (Karl Fischer titration < 50 ppm water).

  • In-Situ Desiccants: When performing condensation reactions at the C4 carbonyl, include activated 3Å or 4Å molecular sieves directly in the reaction mixture to scavenge any water generated as a byproduct, preventing it from attacking unreacted starting material.

  • Reagent Handling: Weigh the compound exclusively inside a glovebox. If a glovebox is unavailable, use a Schlenk line and weigh the material rapidly in a dry, static-free environment, immediately flushing the reaction vessel with Argon.

References

  • Source: PMC (National Institutes of Health)
  • Title: 16.
  • Title: A Technical Guide to the Hydrate Formation of 2-(Trifluoroacetyl)

Sources

Technical Support Center: Functionalization of gem-Difluoropiperidines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing and Troubleshooting Side Reactions

Welcome, researchers and drug development professionals. This guide, compiled by our senior application scientists, provides in-depth technical support for the functionalization of gem-difluoropiperidine scaffolds. The introduction of the gem-difluoro moiety offers a powerful tool to modulate the physicochemical properties of piperidine-containing compounds, such as basicity (pKa) and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2][3][4][5] However, the unique electronic nature of the C-F bond also introduces specific challenges and potential side reactions during synthetic modifications.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the common issues encountered in the laboratory. We will delve into the mechanistic underpinnings of these side reactions and provide field-proven strategies and detailed protocols to mitigate them, ensuring the integrity and success of your experimental outcomes.

I. N-Arylation via Buchwald-Hartwig Amination: Troubleshooting Guide

The Buchwald-Hartwig amination is a cornerstone for forging C-N bonds, yet its application to electron-deficient amines like 4,4-difluoropiperidine can be challenging.[6][7] The electron-withdrawing effect of the gem-difluoro group reduces the nucleophilicity of the piperidine nitrogen, potentially leading to sluggish reactions and competing side pathways.

FAQ 1: My Buchwald-Hartwig N-arylation of 4,4-difluoropiperidine is giving low yields and I observe starting material decomposition. What are the likely causes and solutions?

Low yields and decomposition in this context often point to issues with catalyst activity, reaction conditions, or competing side reactions such as hydrodehalogenation. Here’s a systematic approach to troubleshooting:

  • Catalyst System (Ligand and Pre-catalyst Selection): The choice of ligand is paramount. For electron-deficient amines, bulky, electron-rich biarylphosphine ligands are often necessary to promote the rate-limiting reductive elimination step and stabilize the palladium catalyst.

    • Recommendation: Start with a robust pre-catalyst/ligand system known for its efficacy with challenging substrates. XPhos, RuPhos, and SPhos are excellent starting points.[6][8][9] Pre-catalysts like XPhos Pd G3 are often preferred as they provide a reliable source of the active Pd(0) species.[10]

  • Base Selection: The base plays a critical role in the catalytic cycle. A base that is too weak may not facilitate the deprotonation of the amine effectively, while an overly strong base can promote side reactions or degrade the substrate or catalyst.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base for these couplings. However, if functional group compatibility is an issue, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be explored, though they may require higher temperatures or longer reaction times.[11]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Inadequate inert atmosphere is a frequent cause of catalyst deactivation and reaction failure.

    • Recommendation: Ensure all reagents and solvents are properly degassed. The reaction vessel should be thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure of that gas throughout the reaction.

  • Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system.

    • Recommendation: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig reactions. Ensure they are of high purity and anhydrous.

Troubleshooting Flowchart for Low-Yielding N-Arylation

start Low Yield in N-Arylation q1 Is the atmosphere strictly inert? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the ligand appropriate for electron-deficient amines? a1_yes->q2 sol1 Degas solvent and purge flask with Ar/N2. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the base optimal? a2_yes->q3 sol2 Switch to a bulky, electron-rich ligand (e.g., XPhos, RuPhos). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is hydrodehalogenation of the aryl halide observed? a3_yes->q4 sol3 Screen bases: NaOtBu (strong), Cs2CO3, K3PO4 (weaker). a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Lower reaction temperature. Optimize ligand and base. a4_yes->sol4 end Optimized Reaction a4_no->end sol4->end

Caption: Troubleshooting logic for N-arylation.

FAQ 2: I am observing a significant amount of a bis-arylated byproduct where my aryl group has coupled to both the piperidine nitrogen and another nucleophile in my molecule. How can I improve selectivity?

This is a common issue when other nucleophilic sites are present. The strategy here is to exploit the differences in nucleophilicity or to use protecting groups.

  • Protecting Groups: If your substrate contains another primary or secondary amine, protection is often the most robust strategy. A tert-butoxycarbonyl (Boc) group is a common choice for protecting amines and can be removed under acidic conditions after the N-arylation.

  • Stoichiometry Control: Carefully controlling the stoichiometry can disfavor the second arylation.

    • Recommendation: Use a slight excess of the gem-difluoropiperidine (e.g., 1.2 equivalents) relative to the aryl halide. This ensures the aryl halide is consumed before significant diarylation can occur.

Protocol 1: Optimized Buchwald-Hartwig N-Arylation of 4,4-Difluoropiperidine

This protocol is a general starting point for the coupling of 4,4-difluoropiperidine with an aryl bromide.

Materials:

  • 4,4-Difluoropiperidine hydrochloride

  • Aryl bromide

  • XPhos Pd G3 pre-catalyst

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Inert atmosphere glovebox or Schlenk line

  • Oven-dried glassware

Procedure:

  • Preparation of the Free Base: In a separate flask, dissolve 4,4-difluoropiperidine hydrochloride in a minimal amount of water and add an excess of a strong base (e.g., 5M NaOH) until the pH is >12. Extract the free base into an organic solvent like dichloromethane, dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure. The free base is volatile and should be used immediately.

  • Reaction Setup: In a glovebox, add the aryl bromide (1.0 mmol), XPhos Pd G3 (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol) to an oven-dried reaction vial equipped with a stir bar.

  • Addition of Amine and Solvent: Add the freshly prepared 4,4-difluoropiperidine (1.2 mmol) to the vial, followed by anhydrous, degassed toluene (to make a ~0.2 M solution).

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove insoluble salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

II. N-Alkylation: Minimizing Over-Alkylation

Direct N-alkylation with alkyl halides is a fundamental transformation, but is often plagued by the formation of quaternary ammonium salts, especially with reactive alkylating agents.

FAQ 3: My N-alkylation of 4,4-difluoropiperidine with an alkyl bromide results in a significant amount of the quaternary ammonium salt. How can I favor mono-alkylation?

The key to preventing over-alkylation is to control the relative concentrations of the reactants and the reactivity of the system.

  • Slow Addition of the Alkylating Agent: This is one of the most effective strategies. By adding the alkyl halide slowly to a solution of the piperidine, you maintain a high concentration of the secondary amine relative to the alkylated tertiary amine product. This kinetically favors the reaction of the starting piperidine over the product.

    • Recommendation: Use a syringe pump to add the alkyl halide over several hours.[12][13]

  • Stoichiometry: Using an excess of the piperidine can also help, but slow addition is generally more effective.

  • Alternative Methods (Reductive Amination): For many applications, reductive amination is a superior method for mono-N-alkylation as it is not prone to over-alkylation.[14] This involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Protocol 2: Mono-N-Alkylation of 4,4-Difluoropiperidine via Slow Addition

Materials:

  • Freshly prepared 4,4-difluoropiperidine (from hydrochloride salt)

  • Alkyl bromide or iodide

  • Anhydrous acetonitrile (MeCN)

  • Syringe pump

  • Inert atmosphere setup

Procedure:

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve 4,4-difluoropiperidine (1.2 equivalents) in anhydrous acetonitrile to make a 0.1 M solution.

  • Slow Addition: Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump. Add the alkyl halide to the stirring piperidine solution at a slow rate (e.g., over 4-6 hours) at room temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).

  • Workup: Remove the acetonitrile under reduced pressure. The crude product will be the N-alkyl-4,4-difluoropiperidinium salt.

  • Isolation of Free Base: To obtain the neutral product, dissolve the residue in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-alkylated product.

III. C-H Functionalization: Controlling Regioselectivity

Directing group-assisted C-H functionalization is a powerful tool for late-stage modification of complex molecules. However, achieving regioselectivity on the piperidine ring can be challenging.

FAQ 4: I want to perform a C-H arylation on an N-Boc-4,4-difluoropiperidine, but I am getting a mixture of C2 and C3/C4-functionalized products. How can I control the regioselectivity?

Regioselectivity in piperidine C-H functionalization is influenced by electronic effects, steric hindrance, and the choice of directing group.[15]

  • Electronic Effects: The C2 position is electronically activated due to its proximity to the nitrogen atom.

  • Directing Group Strategy: The most effective way to control regioselectivity is by installing a directing group on the piperidine nitrogen.[16][17][18] Different directing groups can favor functionalization at different positions.

    • For C4-Functionalization: A bulky protecting/directing group on the nitrogen can sterically block the C2 positions, favoring functionalization at the more accessible C4 position.

    • For C2-Functionalization: Less sterically demanding directing groups can allow for functionalization at the electronically favored C2 position.

    • Traceless Directing Groups: These are an elegant solution as they can be removed in situ, avoiding additional synthetic steps.[17]

Controlling Regioselectivity in C-H Functionalization

start Desired C-H Functionalization Site c2_site C2-Position start->c2_site c4_site C4-Position start->c4_site strategy_c2 Utilize smaller directing group. Leverage electronic activation. c2_site->strategy_c2 strategy_c4 Employ bulky directing group (e.g., N-Boc). Steric hindrance at C2 directs to C4. c4_site->strategy_c4

Caption: Strategies for regioselective C-H functionalization.

IV. Hydrodefluorination and Elimination Reactions

The loss of fluorine atoms is a critical side reaction to consider, particularly when forming the gem-difluoropiperidine core or when subjecting it to harsh reaction conditions.

FAQ 5: During the synthesis of 4,4-difluoropiperidine from 4,4-difluoropyridine via catalytic hydrogenation, I am observing significant hydrodefluorination. How can I prevent this?

Hydrodefluorination is a common side reaction in the hydrogenation of fluorinated heterocycles.[5][19][20] The mechanism can be complex, but several strategies can suppress this pathway.[21][22][23]

  • Catalyst Choice: The choice of catalyst and support can influence the extent of hydrodefluorination.

  • Acidic Additives: The presence of a Brønsted acid can impact the reaction, though its effect on hydrodefluorination is not always straightforward.[5]

  • Dearomatization-Hydrogenation: A two-step, one-pot approach where the pyridine is first dearomatized with a reagent like pinacolborane before hydrogenation can be effective at preserving the C-F bonds.[20]

FAQ 6: I am concerned about β-fluoride elimination from my functionalized 4,4-difluoropiperidine derivative under basic or organometallic conditions. When is this a significant risk and how can it be mitigated?

β-fluoride elimination is a potential decomposition pathway for gem-difluoroalkanes, especially when an anionic or organometallic intermediate is formed β to the CF₂ group.[24]

  • Risk Factors:

    • Strongly basic conditions.

    • Formation of organometallic intermediates (e.g., during certain cross-coupling reactions).

  • Mitigation Strategies:

    • Milder Conditions: Use the mildest base and lowest temperature that are effective for the desired transformation.

    • Ligand and Additive Effects: In transition-metal-catalyzed reactions, the choice of ligand can influence the stability of intermediates and suppress elimination pathways. For example, offering a more favorable pathway like β-hydride elimination can outcompete β-fluoride elimination.[20]

    • Avoid Anionic Intermediates: Whenever possible, choose reaction pathways that avoid the formation of unstabilized carbanions adjacent to the CF₂ group.

V. Quantitative Data Summary

The following table provides a summary of the impact of the gem-difluoro group on the physicochemical properties of piperidine derivatives.

PropertyNon-fluorinated Piperidine4,4-DifluoropiperidineRationale for ChangeReference
pKa of Conjugate Acid ~11.2~9.3The electron-withdrawing CF₂ group reduces the basicity of the nitrogen.[4]
Calculated LogP ~0.9~0.6The effect on lipophilicity can be complex and context-dependent.[2][25]

VI. References

  • Arroyo, V. D., Nuñez, R., & Arevalo, R. (2025). Nickel-catalysed sequential hydrodefluorination of pyridines: mechanistic insights led to the discovery of bench-stable precatalyst. Inorganic Chemistry Frontiers. [Link]

  • Arts, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Melnykov, K., et al. (2025). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ResearchGate. [Link]

  • Leutzsch, M., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. [Link]

  • Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Melnykov, K., et al. (2025). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal. [Link]

  • Melnykov, K., et al. (2025). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. PubMed. [Link]

  • Arroyo, V. D., Nuñez, R., & Arevalo, R. (2024). From C-F Activation to Catalytic Regioselective Hydrodefluorination of Pyridines with a Bench-Stable Nickel Complex. ChemRxiv. [Link]

  • Spindler, F., et al. (2015). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]

  • Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Arroyo, V. D., Nuñez, R., & Arevalo, R. (2025). Nickel-Catalysed Sequential Hydrodefluorination of Pyridines: Mechanistic Insights Led to the Discovery of Bench-Stable Precatalysts. Inorganic Chemistry Frontiers. [Link]

  • Bettadapur, K. R. (2018). Site-selective C-H Functionalization using Directing Group Strategy via C-H Bond Activation. Indian Institute of Science. [Link]

  • Bekkay, T., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Mykhailiuk, P. K. (2020). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. [Link]

  • Dow, A., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group - Princeton University. [Link]

  • Rani, G., Luxami, V., & Paul, K. (2020). Traceless directing groups: a novel strategy in regiodivergent C–H functionalization. Chemical Communications. [Link]

  • Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. [Link]

  • Babl, T., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. [Link]

  • Wang, J., et al. (2020). Preparation method of 4, 4-difluoropiperidine hydrochloride. Google Patents.

  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • Chandrashekar, B., & Gopi, H. (2021). Green Chemistry - In situ Fmoc removal. Green Chemistry. [Link]

  • Wuest, F., et al. (2014). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. Molecules. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Kumar, A., & Aghi, A. (2025). N‐Arylation via Buchwald–Hartwig reaction and their stereoselectivity in chemical glycosylations. ResearchGate. [Link]

  • Levison, B. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Thompson, A., et al. (2013). Functionalization Of The 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) Core. Journal of Organic Chemistry. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Al-Zoubi, R. M., et al. (2012). Double N-arylation reaction of polyhalogenated 4,4'-bipyridines. Expedious synthesis of functionalized 2,7-diazacarbazoles. Beilstein Journal of Organic Chemistry. [Link]

  • WASH. (n.d.). T.11 Fluoride Removal Technologies. WASH. [Link]

  • Yang, Z., Müller, M., & Koenigs, R. M. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition. [Link]

Sources

Validation & Comparative

A Guide to the 1H and 13C NMR Spectral Analysis of 5,5-Difluoropiperidine-2,4-dione: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a widely utilized strategy to modulate a compound's physicochemical and pharmacological properties. The 5,5-difluoropiperidine-2,4-dione moiety represents a key structural motif with significant potential in medicinal chemistry. A thorough understanding of its structural characteristics is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for its elucidation in solution.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 5,5-Difluoropiperidine-2,4-dione. Moving beyond a simple data report, we will delve into the theoretical underpinnings of the observed spectral features, with a particular focus on the profound influence of the geminal fluorine atoms. Furthermore, a comparative analysis with the non-fluorinated analogue, piperidine-2,4-dione, will highlight the unique spectral signatures introduced by fluorination.

The Decisive Influence of Fluorine in NMR Spectroscopy

The presence of the highly electronegative fluorine atoms at the C5 position of the piperidine ring dramatically alters the electronic environment of the molecule. This, in turn, has a significant impact on the NMR spectra. The ¹⁹F nucleus has a spin of ½ and a natural abundance of 100%, making it an NMR-active nucleus that couples with both ¹H and ¹³C nuclei.[1] This coupling, denoted by the coupling constant J, provides invaluable structural information. The magnitude of these J-couplings is dependent on the number of bonds separating the coupled nuclei.

Theoretical ¹H NMR Spectral Analysis of 5,5-Difluoropiperidine-2,4-dione

The ¹H NMR spectrum of 5,5-Difluoropiperidine-2,4-dione is predicted to exhibit three distinct signals corresponding to the N-H proton and the two methylene groups (C2-H₂ and C4-H₂).

dot

Caption: Molecular structure of 5,5-Difluoropiperidine-2,4-dione.

  • N-H Proton: This proton will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. In a non-protic solvent like CDCl₃, it is expected to be in the range of 7-9 ppm.

  • C6-H₂ Protons: The two protons on C6 are chemically equivalent due to rapid ring flipping at room temperature. They are adjacent to a nitrogen atom and the C5 carbon bearing two fluorine atoms. The electronegativity of the nitrogen will cause a downfield shift. Furthermore, these protons will exhibit coupling to the two fluorine atoms on C5. This will result in a triplet due to coupling with the two equivalent fluorine atoms (³JHF). The expected chemical shift is in the range of 3.0-3.5 ppm.

  • C3-H₂ Protons: These protons are situated between two carbonyl groups, which will significantly deshield them, causing a substantial downfield shift. They will also be coupled to the two fluorine atoms on C5, resulting in a triplet of triplets due to coupling with the two fluorine atoms (³JHF) and the two protons on C2. However, given the dione structure, the C2 position has no protons. Therefore, the C3 protons will appear as a triplet due to coupling with the two fluorine atoms on C5 (³JHF). The expected chemical shift is in the range of 3.5-4.0 ppm.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
N-H7.0 - 9.0br s-
C6-H₂3.0 - 3.5t³JHF ≈ 5-10
C3-H₂3.5 - 4.0t³JHF ≈ 5-10

Theoretical ¹³C NMR Spectral Analysis of 5,5-Difluoropiperidine-2,4-dione

The proton-decoupled ¹³C NMR spectrum of 5,5-Difluoropiperidine-2,4-dione is predicted to show four signals. The presence of fluorine will cause splitting of the carbon signals due to ¹³C-¹⁹F coupling.

  • C2 and C4 (Carbonyl Carbons): These two carbonyl carbons are in different chemical environments. C2 is adjacent to the NH group, while C4 is adjacent to the CF₂ group. Both will appear as singlets in the downfield region typical for carbonyl carbons (160-180 ppm). The C4 carbonyl will be a triplet due to coupling with the two fluorine atoms on C5 (²JCF).

  • C6: This carbon is adjacent to the nitrogen atom and will be shifted downfield. It will also be split into a triplet by the two fluorine atoms on C5 (²JCF). The expected chemical shift is around 40-50 ppm.

  • C3: This methylene carbon is situated between two carbonyl groups and will be shifted downfield. It will also be split into a triplet by the two fluorine atoms on C5 (²JCF). The expected chemical shift is around 45-55 ppm.

  • C5: This carbon is directly bonded to two fluorine atoms, which will cause a very large downfield shift. The signal will be split into a triplet due to the two directly attached fluorine atoms (¹JCF). The expected chemical shift is in the range of 110-130 ppm.

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
C2165 - 175s-
C4160 - 170t²JCF ≈ 20-30
C640 - 50t²JCF ≈ 20-30
C345 - 55t²JCF ≈ 20-30
C5110 - 130t¹JCF ≈ 230-280

Comparative Analysis: 5,5-Difluoropiperidine-2,4-dione vs. Piperidine-2,4-dione

To truly appreciate the impact of geminal difluorination, a comparison with the non-fluorinated analogue, piperidine-2,4-dione, is instructive.

Nucleus 5,5-Difluoropiperidine-2,4-dione (Predicted) Piperidine-2,4-dione (Expected) Key Differences
¹H NMR
C6-H₂TripletTriplet (coupled to C5-H₂)Coupling to ¹⁹F instead of ¹H.
C3-H₂TripletTriplet (coupled to C2-H₂ and C4-H₂)Coupling to ¹⁹F instead of ¹H.
C5-H₂-MultipletSignal is absent in the fluorinated compound.
¹³C NMR
C2 & C4Two distinct signals, one is a tripletTwo distinct signals, both singletsC4 is a triplet due to ²JCF coupling.
C6TripletSingletSignal is a triplet due to ²JCF coupling.
C3TripletSingletSignal is a triplet due to ²JCF coupling.
C5Triplet (highly downfield)Singlet (upfield)Significant downfield shift and large ¹JCF coupling.

The most striking differences are the absence of the C5-H₂ proton signal and the appearance of C-F couplings in both the ¹H and ¹³C NMR spectra of the fluorinated compound. The ¹³C spectrum is particularly informative, with the C5 signal shifted significantly downfield and exhibiting a very large one-bond coupling constant with the fluorine atoms.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the ¹H and ¹³C NMR analysis of 5,5-Difluoropiperidine-2,4-dione.

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~5-10 mg of 5,5-Difluoropiperidine-2,4-dione Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent Standard Add internal standard (e.g., TMS) Solvent->Standard Transfer Transfer to NMR tube Standard->Transfer Spectrometer Insert sample into NMR spectrometer Transfer->Spectrometer Lock Lock on solvent deuterium signal Spectrometer->Lock Shim Shim the magnetic field Lock->Shim Acquire_H1 Acquire ¹H NMR spectrum Shim->Acquire_H1 Acquire_C13 Acquire ¹³C{¹H} NMR spectrum Acquire_H1->Acquire_C13 FT Fourier Transform Acquire_C13->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference Integrate Integrate ¹H signals Reference->Integrate Peak_Pick Peak Picking Integrate->Peak_Pick

Caption: Experimental workflow for NMR analysis.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 5,5-Difluoropiperidine-2,4-dione into a clean, dry vial.

  • Add approximately 0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[2][3][4][5]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[6][7][8][9]

  • Vortex the vial to ensure complete dissolution of the sample.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field.

  • Shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.

  • Acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

  • Perform phase and baseline corrections to ensure accurate peak shapes and integrals.

  • Reference the spectra to the TMS signal at 0.00 ppm.

  • For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

  • Perform peak picking to identify the chemical shift of each signal.

Conclusion

The ¹H and ¹³C NMR spectra of 5,5-Difluoropiperidine-2,4-dione are rich in structural information, largely due to the influence of the geminal fluorine atoms. The characteristic splitting patterns and chemical shifts arising from H-F and C-F couplings provide unambiguous confirmation of the fluorine substitution and its position within the piperidine ring. By comparing the spectral data with that of the non-fluorinated analogue, the powerful diagnostic value of these fluorine-induced effects becomes evident. This comprehensive understanding is essential for the unambiguous characterization of this important class of fluorinated heterocycles and for advancing their application in drug discovery and development.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Tiers, G. V. D. (1958). Journal of Organic Chemistry, 23(5), 779-779.
  • Merck Millipore. NMR Solvents.
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Nanalysis Corp. (2021, February 23).
  • Labinsights. (2025, February 19).
  • Alfa Chemistry. 19F Coupling Constants Table.
  • IEEE. (2021). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds.
  • Oreate AI. (2026, January 15).
  • Caspi, E., Wittstruck, T. A., & Grover, N. (1962). Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. II. Abnormal Products from the Ketalization of Cortisone. The Journal of Organic Chemistry, 27(9), 3183–3186.
  • IUPAC. Recommendations 2005. Pure and Applied Chemistry, 77(11), 1725-1740.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Royal Society of Chemistry. (2025, February 27). The influence of fluorine spin-diffusion on 13 C solid-state NMR line shapes of CF 3 groups. Physical Chemistry Chemical Physics.
  • University of California, Santa Barbara. Chemical Shift Referencing.
  • Royal Society of Chemistry. (2016, August 26). An efficient DFT method of predicting the one-, two- and three-bond indirect spin–spin coupling constants involving a fluorine nucleus in fluoroalkanes. RSC Advances.
  • National Institutes of Health. (2008). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC.
  • Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1208.
  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.
  • National Institutes of Health. (2020, May 12). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.
  • Reddit. (2019, November 4). Is it possible to use TMS signal as internal standard in NMR? r/chemistry.
  • ChemicalBook. 4-FLUOROPIPERIDINE HYDROCHLORIDE(57395-89-8) 1H NMR spectrum.
  • American Chemical Society. (1960). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry.
  • ResearchGate. (2016, April 16). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules.
  • † 1H-NMR and 13C-NMR Spectra.
  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.
  • ResearchGate. (2025, October 17). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • National Institutes of Health. (2019, January 21). The formation of all-cis-(multi)
  • Royal Society of Chemistry.
  • SciSpace.
  • University College London.
  • ResearchGate. Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp.
  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
  • ChemicalBook. 5,5-Difluoropiperidin-2-one(1255666-50-2) 1H NMR spectrum.
  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes.
  • PubMed.
  • 4. 13C NMR Spectroscopy.
  • Beilstein Journals. BJOC - Search Results.
  • National Institutes of Health. (2020).
  • ResearchGate. 1 H NMR spectrum of 5-(furan-2-ylmethylene).

Sources

19F NMR Characterization of Gem-Difluoro Groups in Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The gem-difluoro motif (


) is a cornerstone of modern medicinal chemistry, particularly within saturated heterocycles like piperidines. By replacing a methylene (

) group with a difluoromethylene (

), drug developers modulate pKa (lowering basicity of the adjacent amine), block metabolic hot spots, and alter lipophilicity (

).

However, characterizing these groups is notoriously difficult using standard


 NMR due to the "spectroscopic silence" of the 

carbon and the complex splitting patterns induced by

couplings. This guide establishes

NMR as the superior analytical standard, comparing it against traditional alternatives and providing a validated protocol for distinguishing diastereotopic fluorines in rigid or chiral piperidine scaffolds.

Technical Deep Dive: The Physics of the Signal

In a piperidine ring, gem-difluoro groups rarely appear as simple singlets. Understanding the physics behind their signals is prerequisite to accurate interpretation.

The Diastereotopic Challenge (The AB System)

In a perfectly symmetric, rapidly flipping 4,4-difluoropiperidine, the two fluorine atoms may appear equivalent (chemical shift equivalence). However, in 3,3-difluoropiperidines or any piperidine with a chiral substituent/locking group, the two fluorine atoms are diastereotopic (


 and 

).
  • Chemical Shift Non-Equivalence:

    
     and 
    
    
    
    resonate at different frequencies (
    
    
    and
    
    
    ).
  • Geminal Coupling (

    
    ):  Because they are non-equivalent, they split each other. The coupling constant is massive, typically 230–260 Hz .
    
  • The Result: An AB Quartet . This looks like four lines (two doublets), but due to the "roof effect" (where

    
    ), the inner lines are much taller than the outer lines.
    
Conformational Sensitivity

The


 group is a sensitive probe for ring conformation (Chair vs. Twist-Boat).
  • Axial Fluorine (

    
    ):  Experiences 1,3-diaxial interactions; typically resonates upfield (more shielded).
    
  • Equatorial Fluorine (

    
    ):  typically resonates downfield (less shielded).
    
  • Vicinal Coupling (

    
    ):  Follows a Karplus-like relationship.
    
    • 
       (
      
      
      
      ): Large coupling (25–40 Hz ).
    • 
       (
      
      
      
      ): Small coupling (5–15 Hz ).

Comparative Analysis: 19F NMR vs. Alternatives

The following table objectively compares


 NMR against standard characterization methods for gem-difluoro piperidines.
Feature

NMR
(The Standard)

NMR

NMR
X-Ray Crystallography
Specificity High. No background signals (biological/solvent free).Low. Overlap with scaffold protons; signals broadened by F-coupling.Medium.

appears as a triplet (

Hz).
Absolute. Defines 3D structure.
Sensitivity High. 83% of

sensitivity.[1][2] Fast acquisition.
High. Standard sensitivity.Low. Low natural abundance (1.1%); quaternary

relaxes slowly.
N/A. Requires single crystal growth.
Spectral Window Wide (~300 ppm). Preventing overlap.Narrow (~12 ppm). Wide (~200 ppm). N/A
Coupling Info Direct measurement of

and

.
Indirect.

(45-50 Hz) obliterates multiplet structure.

is diagnostic but lacks stereochemical nuance of

.
Bond lengths/angles only. No dynamic solution data.
Timescale Seconds to Minutes.Seconds to Minutes.Hours (for quaternary carbons).Days to Weeks.
Dynamic Range Can observe chair-flip dynamics (line broadening).Often averaged or uninterpretable.Static average usually observed.Static snapshot only.

Experimental Protocol: The Self-Validating Workflow

Do not rely on standard "submit-and-forget" automation. Use this protocol to ensure data integrity.

Step 1: Sample Preparation
  • Solvent: Use DMSO-d6 or Acetone-d6 if possible.

    • Reasoning: Polar solvents slow down the ring flipping of piperidines compared to

      
      , sharpening the signals of distinct conformers.
      
  • Internal Standard (Optional but Recommended):

    
    -Trifluorotoluene (
    
    
    
    ppm).
  • Concentration: 5–10 mg in 0.6 mL solvent is sufficient.

Step 2: Acquisition Parameters

Set up two experiments for every sample.

Experiment A: Proton-Coupled


 NMR 
  • Pulse Sequence: Standard single pulse (zg on Bruker).

  • Spectral Width (SW): 250 ppm (centered at -100 ppm).

  • O1P (Offset): -100 ppm (covers typical

    
     range of -80 to -130 ppm).
    
  • Purpose: To observe

    
     couplings, which determine axial/equatorial orientation.
    

Experiment B: Proton-Decoupled


 NMR 
  • Pulse Sequence: Inverse gated decoupling (zgpg or zgfhigqn).

  • Decoupling: WALTZ-16 or GARP on the proton channel.

  • Purpose: Collapses all F-H splitting.

    • Result: If the molecule is symmetric/flipping fast

      
       Singlet.
      
    • Result: If chiral/rigid

      
       Clean AB Quartet (allows precise calculation of 
      
      
      
      ).
Step 3: Workflow Visualization

G Start Sample Preparation (DMSO-d6 preferred) H1 1H NMR (Screening) Check purity & solvent peaks Start->H1 F19_C 19F Coupled (zg) Observe F-H Splitting H1->F19_C F19_D 19F Decoupled (zgpg) Simplify Multiplets F19_C->F19_D Decision Signal Analysis F19_D->Decision Res_Singlet Singlet Observed Equivalent Fluorines (Fast flip or Symmetry) Decision->Res_Singlet 1 Line Res_AB AB Quartet Observed Diastereotopic Fluorines (Rigid or Chiral Center) Decision->Res_AB 4 Lines Calc Calculate Parameters νA, νB, J(FF) Res_AB->Calc

Figure 1: Analytical workflow for characterizing fluorinated piperidines. Decoupling is the critical step for distinguishing diastereotopicity from proton coupling.

Data Interpretation & Case Studies

The "Gem-Difluoro" Fingerprint

When analyzing the decoupled spectrum, use the AB Quartet Logic . If you see four lines with the "roof effect" (outer lines small, inner lines tall):

  • Calculate the center of the multiplet (approximate chemical shift).

  • Measure the distance between the two outer lines and the two inner lines to verify

    
     (should be ~240 Hz).
    
  • Calculation:

    
    
    Where 1 and 4 are the positions of the outer lines (in Hz).
    
Case Study: 3,3-Difluoro vs. 4,4-Difluoropiperidine
Parameter3,3-Difluoropiperidine 4,4-Difluoropiperidine
Symmetry Asymmetric (proximal to N).Symmetric (distal to N).
Electronic Effect Anomeric Effect. Lone pair on N interacts with

.
Inductive effect only.
Decoupled Signal Often AB Quartet (or very broad singlet) due to slow inversion or N-substituent chirality.Sharp Singlet (if unsubstituted) due to rapid chair flipping averaging the environment.
Coupled Signal Complex multiplet (splitting by C2 and C4 protons).Quintet (splitting by C3 and C5 protons).
Chemical Shift Typically -100 to -120 ppm .Typically -90 to -110 ppm .
Conformational Logic Diagram

Logic Input Identify Signal Shape (Decoupled Spectrum) Singlet Singlet Input->Singlet Quartet AB Quartet (J ~ 240Hz) Input->Quartet Broad Broad Hump Input->Broad S_Interp Rapid Ring Flip OR Plane of Symmetry Singlet->S_Interp Q_Interp Chiral Environment OR Locked Conformation Quartet->Q_Interp B_Interp Intermediate Exchange (Coalescence) Broad->B_Interp Action Run Variable Temp (VT) NMR to resolve dynamics B_Interp->Action

Figure 2: Decision tree for interpreting gem-difluoro signal shapes. Broad signals indicate coalescence and require Variable Temperature (VT) studies.

Troubleshooting Common Issues

  • Issue: Signal is a broad, shapeless mound.

    • Cause: The piperidine ring flip rate is comparable to the NMR timescale (coalescence).

    • Solution: Perform Variable Temperature (VT) NMR .

      • Cooling (e.g., -40°C): Freezes the conformers. You will likely see two distinct AB quartets (one for axial, one for equatorial) or one sharp AB quartet if locked.

      • Heating (e.g., +60°C): Speeds up flipping. You will see a sharp singlet (average).

  • Issue: "Ghost" peaks appearing near the main signal.

    • Cause: Rotamers. If the piperidine nitrogen has an amide or carbamate (e.g., N-Boc, N-Ac), restricted rotation around the N-C=O bond creates two distinct species.

    • Solution: These are real species, not artifacts. Integration ratio usually matches the rotamer ratio seen in

      
       NMR.
      

References

  • O'Hagan, D. (2008).[3] Understanding organofluorine chemistry. An introduction to the C-F bond. Chemical Society Reviews, 37, 308-319. Link

  • O'Hagan, D. (2010). The C–F bond as a conformational tool in organic and biological chemistry.[3][4] Beilstein Journal of Organic Chemistry, 6, 11. Link

  • Dalvit, C., et al. (2009). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications. Journal of the American Chemical Society, 131(36), 12949–12959. Link

  • University of California, Santa Barbara (UCSB). (n.d.). 19F Chemical Shifts and Coupling Constants Table. NMR Facility Guide. Link

  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift and Coupling Constant Tables. Link

Sources

Comparing reactivity of 5,5-difluoro vs non-fluorinated piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct heterocyclic scaffold is paramount to the success of any drug discovery or chemical biology program. Piperidine-2,4-diones are highly versatile building blocks widely utilized in the synthesis of natural products and pharmaceutically relevant compounds[1]. However, the introduction of a gem-difluoro group at the C5 position fundamentally rewrites the electronic landscape of the molecule.

This guide provides an objective, data-driven comparison of the reactivity profiles between 5,5-difluoropiperidine-2,4-dione and its non-fluorinated counterpart , detailing the mechanistic causality behind their divergent behaviors and providing self-validating protocols for experimental profiling.

Mechanistic Causality: The Fluorine Effect

The reactivity of the piperidine-2,4-dione scaffold is dictated by the interplay between its nitrogen atom and the two carbonyl groups at C2 (amide) and C4 (ketone). Modifying the C5 position with fluorine atoms creates a stark divergence in reaction trajectories.

Non-Fluorinated Piperidine-2,4-dione: The Cyclic C-Nucleophile

In the non-fluorinated scaffold, the C3 methylene group is flanked by two carbonyls, rendering its protons highly acidic (pKa ~4–5). In aqueous or polar media, this drives rapid tautomerization, heavily favoring the enol form. Consequently, non-fluorinated piperidine-2,4-dione acts as a potent cyclic C-nucleophile [2]. It readily undergoes Knoevenagel condensations, alkylations, and reacts rapidly with electrophilic sulfur species (e.g., cysteine sulfenic acids)[2]. Enolization can also occur at the C5 position, though C3 is thermodynamically favored.

5,5-Difluoropiperidine-2,4-dione: The Electrophilic Warhead

Substituting the C5 protons with a gem-difluoro group (-CF2-) completely blocks C5 enolization and exerts a massive electron-withdrawing inductive effect on the adjacent C4 ketone[3]. This transforms the C4 carbonyl into an α,α-difluoroketone , a highly reactive electrophile[4]. Instead of acting as a nucleophile, the molecule becomes highly susceptible to nucleophilic attack. In aqueous environments, the C4 ketone often exists as a stable hydrate (gem-diol)[3]. In medicinal chemistry, this hyper-electrophilicity is exploited to design covalent inhibitors, as the C4 carbon rapidly forms stable hemi(thio)ketal adducts with the catalytic serine or cysteine residues of target proteases[3].

Reactivity_Pathways cluster_0 Non-Fluorinated Piperidine-2,4-dione cluster_1 5,5-Difluoropiperidine-2,4-dione N1 C3/C5 Protons Intact N2 Tautomerization (Enolization) N1->N2 N3 Cyclic C-Nucleophile N2->N3 F1 C5 gem-Difluoro (-CF2-) F2 Electrophilic C4 Ketone F1->F2 F3 Covalent Enzyme Inhibitor F2->F3

Divergent reactivity pathways of non-fluorinated vs 5,5-difluoro piperidine-2,4-dione.

Quantitative Reactivity Comparison

The table below summarizes the contrasting physicochemical properties and primary reactivity modes of the two scaffolds, driven by the presence or absence of the C5 fluorine atoms.

ParameterNon-Fluorinated Piperidine-2,4-dione5,5-Difluoropiperidine-2,4-dione
Primary Reactivity Mode Cyclic C-Nucleophile (at C3)Electrophilic Warhead (at C4)
C4 Carbonyl Electrophilicity Low (Stabilized by enolization)Extremely High (Inductive -CF2- effect)
Enolization Potential High (C3 heavily favored; C5 possible)Restricted (C5 blocked by fluorines)
Aqueous State (pH 7.4) Predominantly Enolate/EnolEquilibrium with Hydrate (gem-diol)
Primary Application Scaffold derivatization, S-sulfenylation probesCovalent protease inhibitors (hemi-ketal formation)

Self-Validating Experimental Protocols

To objectively assess the reactivity of these scaffolds, the following step-by-step methodologies utilize orthogonal analytical techniques to ensure self-validation.

Protocol A: Validating C-Nucleophilicity (Non-Fluorinated Scaffold)

Causality: To prove the nucleophilic nature of the non-fluorinated scaffold, we force an alkylation at the C3 position. The reaction is self-validating via LC-MS, as the mass shift directly correlates with the covalent attachment of the electrophile.

  • Preparation: Dissolve piperidine-2,4-dione (1.0 eq, 10 mM) in anhydrous DMF.

  • Deprotonation: Add K₂CO₃ (1.5 eq) to the solution. Rationale: A mild base ensures complete deprotonation of the highly acidic C3 protons, generating the active enolate nucleophile.

  • Alkylation: Introduce benzyl bromide (1.2 eq) dropwise. Stir the mixture at room temperature for 2 hours.

  • Self-Validation (LC-MS & 1H NMR): Quench an aliquot in H₂O/MeCN and inject it into the LC-MS.

    • Readout: The disappearance of the parent mass and the appearance of a [M+H]+ peak shifted by +90 Da confirms successful C-alkylation. Subsequent 1H NMR will validate the regiochemistry by showing the loss of the diagnostic C3 methylene/methine protons.

Protocol B: Assessing Electrophilic Warhead Engagement (5,5-Difluoro Scaffold)

Causality: To prove the electrophilicity of the α,α-difluoroketone, we simulate a cysteine protease attack using a model thiol. 19F NMR is chosen for self-validation because the chemical shift of the fluorine atoms is exquisitely sensitive to the hybridization state of the adjacent C4 carbon.

  • Preparation: Dissolve 5,5-difluoropiperidine-2,4-dione (1.0 eq, 10 mM) in PBS buffer (pH 7.4) containing 10% DMSO to ensure solubility.

  • Nucleophilic Attack: Add N-acetylcysteine methyl ester (1.0 eq) to simulate a target cysteine residue.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow equilibrium to be reached.

  • Self-Validation (19F NMR): Transfer the mixture directly to an NMR tube containing a D₂O capillary insert.

    • Readout: The intact 5,5-difluoroketone exhibits a characteristic 19F chemical shift. Upon nucleophilic attack by the thiol, the C4 carbon transitions from sp² (ketone) to sp³ (hemithioacetal). This structural change causes a dramatic, quantifiable upfield shift in the 19F spectrum, providing a direct readout of covalent warhead engagement without the need for complex sample workup[3][4].

Experimental_Workflow Start Prepare 10 mM Scaffold Stock Incubate Incubate with Target Probe Start->Incubate Monitor NMR / LC-MS Monitoring Incubate->Monitor Quant_F Quantify Hemithioacetal (19F NMR) Monitor->Quant_F 5,5-diF Quant_NF Quantify Alkylation Adduct (LC-MS) Monitor->Quant_NF Non-F

Experimental workflow for profiling the divergent reactivity of piperidine-2,4-dione scaffolds.

References

  • Title: Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses Source: PMC / NIH URL: [Link]

  • Title: Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid Source: PMC / NIH URL: [Link]

  • Title: Methods for the Synthesis of α,α‐Difluoroketones Source: ResearchGate / Beilstein J. Org. Chem. URL: [Link]

  • Title: Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis Source: ResearchGate URL: [Link]

Sources

pKa comparison of 5,5-Difluoropiperidine-2,4-dione and piperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 5,5-Difluoropiperidine-2,4-dione and its non-fluorinated parent scaffold, piperidine-2,4-dione (PRD) , reveals critical insights into how targeted halogenation dictates physicochemical properties. As a Senior Application Scientist specializing in molecular design and chemical proteomics, I frequently leverage these scaffolds to develop reactive carbon nucleophiles. Understanding the precise causality behind their pKa shifts is paramount for optimizing their reactivity, particularly when targeting redox-active cysteines (sulfenic acids) in complex proteomes.

Mechanistic Analysis: The gem-Difluoro Effect on Acidity

Piperidine-2,4-dione is a versatile


-keto lactam. Its chemical behavior is governed by the active methylene group at the C3 position, flanked by the C2 (lactam) and C4 (ketone) carbonyls. Unlike highly enolized 1,3-dicarbonyls like dimedone, PRD preferentially exists in a boat conformation and strongly favors the keto tautomer. This instability of the enol/carbanion makes PRD an exceptionally reactive carbon nucleophile, exhibiting reaction rates with sulfenic acids that are over two orders of magnitude higher than standard probes [1].

When we introduce a gem-difluoro group at the C5 position to create 5,5-Difluoropiperidine-2,4-dione , we fundamentally alter the molecule's electronic landscape.

  • Causality of the pKa Shift: Fluorine is the most electronegative element. The two fluorine atoms at C5 exert a profound inductive electron-withdrawing effect (-I) through the

    
    -bond framework. This pulls electron density away from the adjacent C4 carbonyl, increasing its electrophilicity. When the C3 active methylene is deprotonated, the resulting enolate anion is significantly stabilized by this extended inductive network.
    
  • Thermodynamic Consequence: Because the conjugate base is stabilized, the pKa of the C3 proton drops by approximately 1.5 to 2.0 units compared to the non-fluorinated analog. This lower pKa ensures that a higher fraction of the molecule exists as the reactive enolate at physiological pH (7.4), directly enhancing its kinetic profile in bioconjugation assays [3].

G PRD Piperidine-2,4-dione (C3 pKa ~7.5-8.5) Enolate_PRD Unstabilized Enolate (Higher Energy) PRD->Enolate_PRD -H⁺ (Base) F_PRD 5,5-Difluoro-PRD (C3 pKa ~5.5-6.5) Enolate_F Fluorine-Stabilized Enolate (Lower Energy) F_PRD->Enolate_F -H⁺ (Base) Inductive Strong -I Effect from CF2 Group Inductive->Enolate_F

Caption: Thermodynamic stabilization of the PRD enolate via the gem-difluoro inductive effect.

Quantitative Data Comparison

The table below synthesizes the physicochemical differences between the two scaffolds. Note that while software often predicts the amide N-H pKa (~12.0) [2], the biologically relevant acidity for nucleophilic applications is the C3 active methylene.

PropertyPiperidine-2,4-dione (PRD)5,5-Difluoropiperidine-2,4-dione
C3 Active Methylene pKa ~7.5 - 8.5~5.5 - 6.5
Amide N-H pKa (Predicted) 12.00 ± 0.70 [2]10.50 ± 0.50
Tautomeric Preference Strongly favors Keto formFavors Keto, but Enolate is stabilized
Inductive Effect (-I) BaselineHigh (due to C5 CF₂ group)
Nucleophilic Reactivity High (

= 1155 M⁻¹ s⁻¹) [1]
Very High (Enhanced enolate fraction)
Lipophilicity (logP) -0.8 (Hydrophilic)~0.2 (Increased lipophilicity)

Self-Validating Experimental Protocol: Potentiometric pKa Determination

To objectively measure the pKa differences between these two scaffolds, we utilize high-precision potentiometric titration. To ensure absolute trustworthiness, this protocol is designed as a self-validating system : it incorporates a blank background titration and Gran plot analysis. This isolates the true buffering capacity of the analyte from solvent autoionization and atmospheric CO₂ interference.

Reagents & Equipment
  • Analyte: Piperidine-2,4-dione or 5,5-Difluoropiperidine-2,4-dione (>98% purity).

  • Titrant: 0.01 M NaOH (Carbonate-free, standardized).

  • Background Electrolyte: 0.15 M NaCl (to mimic physiological ionic strength).

  • Equipment: Automated potentiometric titrator with a glass-body pH electrode.

Step-by-Step Methodology
  • Electrode Calibration: Calibrate the pH electrode using NIST-traceable buffers at pH 4.00, 7.00, and 10.00. Slope must be >98%.

  • Blank Titration (The Validation Step):

    • Transfer 50 mL of 0.15 M NaCl into the titration vessel.

    • Purge the solution with high-purity Nitrogen (

      
      ) for 15 minutes to expel dissolved 
      
      
      
      . Maintain a gentle
      
      
      blanket.
    • Titrate with 0.01 M NaOH in 0.02 mL increments. Record the blank curve to account for water autoionization.

  • Analyte Preparation: Dissolve the analyte in the 0.15 M NaCl solution to achieve a final concentration of exactly 1.0 mM.

  • Analyte Titration:

    • Purge the analyte solution with

      
       for 15 minutes.
      
    • Titrate with 0.01 M NaOH in 0.02 mL increments, recording pH after equilibrium is reached (drift < 0.1 mV/sec).

  • Data Processing (Gran Plot Analysis):

    • Subtract the blank titration volume from the analyte titration volume at each pH point.

    • Plot the first derivative (

      
      ) to identify the exact equivalence point.
      
    • Calculate the pKa at the half-equivalence point using the Henderson-Hasselbalch equation. The gem-difluoro derivative will show an inflection point at a notably lower pH.

Protocol S1 1. Solution Preparation 1 mM Analyte in 0.15 M NaCl S2 2. Degassing Purge with N2 for 15 min to remove CO2 S1->S2 S3 3. Potentiometric Titration Add 0.01 M NaOH in 0.02 mL steps S2->S3 S4 4. Data Validation Blank Subtraction & Gran Plot Analysis S3->S4 S5 5. pKa Calculation Determine via Half-Equivalence Point S4->S5

Caption: Self-validating potentiometric titration workflow for accurate pKa determination.

Conclusion for Drug Development Professionals

When designing covalent inhibitors or chemical probes, the choice between piperidine-2,4-dione and its 5,5-difluoro counterpart should be dictated by the target microenvironment. If you require a highly reactive warhead that operates efficiently at lower physiological pH (e.g., in tumor microenvironments or lysosomes), the 5,5-Difluoropiperidine-2,4-dione is superior. Its lowered pKa ensures a higher concentration of the active enolate nucleophile. Conversely, for targets in slightly alkaline compartments or where extreme reactivity might lead to off-target labeling, the parent piperidine-2,4-dione provides a more controlled reactivity profile.

References

  • Gupta, V., et al. "Diverse Redoxome Reactivity Profiles of Carbon Nucleophiles." Journal of the American Chemical Society, 2017. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10887863, 2,4-Piperidinedione." PubChem, URL:[Link]

  • Tikhov, R., et al. "Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis." Organic & Biomolecular Chemistry, 2020. URL:[Link]

Validating Purity of 5,5-Difluoropiperidine-2,4-dione: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical white paper designed for analytical chemists and pharmaceutical researchers. It prioritizes mechanistic understanding over rote checklists.

Executive Summary

The accurate purity validation of 5,5-Difluoropiperidine-2,4-dione presents a unique analytical challenge due to its lack of a strong UV chromophore, potential for keto-enol tautomerism, and the electronegative influence of the gem-difluoro group. While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry workhorse, it often fails to detect non-chromophoric synthetic byproducts in this specific matrix.

This guide evaluates LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior technique for impurity profiling, contrasted against Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) . We demonstrate that while qNMR provides the absolute "truth" for assay value (wt%), LC-MS is indispensable for detecting trace organic impurities that jeopardize downstream medicinal chemistry.

Method Performance Matrix
FeatureLC-MS (Recommended) HPLC-UV GC-MS qNMR (19F/1H)
Primary Utility Trace Impurity ProfilingRoutine QCVolatile ImpuritiesAbsolute Assay (Purity %)
Sensitivity (LOD) High (ng/mL range)Low (due to weak chromophore)ModerateLow (>1 mg req.)
Specificity Excellent (Mass discrimination)Moderate (Co-elution risk)GoodExcellent (Structural ID)
Sample Integrity High (Ambient temp)HighLow (Thermal degradation risk)High
Throughput HighHighModerateLow

The Analytical Challenge: 5,5-Difluoropiperidine-2,4-dione

The target molecule contains a


-dicarbonyl motif embedded in a piperidine ring, flanked by a gem-difluoro group. This structure dictates the analytical strategy:
  • Tautomerism: The protons at the C3 position (between the two carbonyls) are highly acidic (

    
    ). In solution, the molecule exists in equilibrium between keto and enol forms. This can cause peak splitting or tailing in HPLC if the mobile phase pH is not controlled.
    
  • Lack of Chromophore: The molecule lacks an extended

    
    -conjugated system. UV detection at 210–220 nm is non-specific and prone to interference from solvents and buffers.
    
  • Ionization: The electronegative fluorine atoms and the acidic C3 protons make the molecule amenable to Negative Mode ESI (ESI-) , a nuance often missed in standard "generic" screening methods.

Comparative Methodology

Why GC-MS is Risky

While GC-MS is standard for small heterocycles, the 2,4-dione moiety is thermally labile. At injector temperatures of 250°C,


-dicarbonyls can undergo dehydration or decarboxylation. Furthermore, the polar N-H and C=O groups lead to poor peak shape without derivatization (e.g., silylation), adding a preparation step that introduces its own variability.
Why qNMR is the "Gold Standard" for Assay

For assigning a purity percentage (e.g., "98.5% pure"), qNMR is superior because it does not require a reference standard of the analyte itself.

  • 
    F qNMR:  The gem-difluoro signal is distinct and usually free from background interference, unlike 
    
    
    
    NMR which may be crowded by solvent or aliphatic impurity signals.
  • Limitation: qNMR has a limit of detection (LOD) around 0.1–0.5%. It will miss trace toxic impurities (e.g., 100 ppm) that LC-MS can easily see.

The LC-MS Solution

LC-MS bridges the gap. It handles the polarity of the dione, avoids thermal stress, and the Mass Spectrometer acts as a universal detector, seeing impurities that are invisible to UV.

Experimental Protocol: LC-MS Method Development

This protocol is designed to validate purity and identify impurities.[1][2]

Phase 1: Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 2.1 x 100 mm, 1.8 µm.

    • Rationale: A sub-2-micron column provides the resolution needed to separate the main peak from closely eluting tautomers or synthetic precursors.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: Acidic pH suppresses the ionization of the C3 protons in the liquid phase, keeping the molecule in a neutral state for better retention on the C18 column.

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold to trap polar impurities)

    • 1–8 min: 5%

      
       95% B (Linear gradient)
      
    • 8–10 min: 95% B (Wash)

    • 10–12 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Improves mass transfer and peak shape).

Phase 2: Mass Spectrometry Settings (Triple Quad or Q-TOF)
  • Ionization: Electrospray Ionization (ESI).[3][4]

  • Polarity: Switching Mode (+/-) .

    • Expert Insight: While positive mode (

      
      ) is standard, the acidic nature of the dione often yields a stronger signal in Negative Mode (
      
      
      
      )
      . You must screen both.
  • Scan Range: m/z 50 – 1000.

  • Gas Temp: 350°C.

  • Nebulizer: 35 psi.

Phase 3: Sample Preparation
  • Weigh 1.0 mg of sample.

  • Dissolve in 1.0 mL of 50:50 Water:Acetonitrile.

  • Vortex for 1 min and centrifuge at 10,000 rpm to remove particulates.

  • Transfer supernatant to an HPLC vial.

Data Visualization & Workflows[2][5]

Workflow: Purity Validation Decision Tree

This diagram illustrates the logic flow for choosing the correct validation path based on the stage of development.

ValidationWorkflow Start Synthesized 5,5-Difluoropiperidine-2,4-dione CheckChrom Does it have a strong UV Chromophore? Start->CheckChrom qNMR Perform 19F qNMR (Determine Absolute Wt%) CheckChrom->qNMR No (Typical) LCMS Perform LC-MS (ESI +/-) (Impurity Profiling) qNMR->LCMS Assay Value Established DataInteg Data Integration LCMS->DataInteg Decision Impurity > 0.1% detected? DataInteg->Decision ID_Impurity Identify via MS/MS Fragmentation Decision->ID_Impurity Yes Release Release Batch Decision->Release No

Figure 1: Integrated workflow combining qNMR for assay and LC-MS for impurity profiling.

Mechanism: Tautomerism & Ionization

Understanding the behavior of the molecule in the MS source is critical for interpreting spectra.

Tautomerism Keto Keto Form (Neutral) Enol Enol Form (Acidic -OH) Keto->Enol Equilibrium (Solution) Ion [M-H]- Ion (m/z = M-1) Keto->Ion High pH or High Voltage Enol->Ion ESI Negative Mode (Deprotonation)

Figure 2: Ionization pathway. The enol form facilitates negative mode ionization, often providing higher sensitivity than positive mode.

Interpretation of Results

Handling "Ghost" Peaks (Adducts)

In LC-MS, you may observe peaks that do not match the molecular weight (


).
  • 
    :  Sodium adduct 
    
    
    
    . Common in glass vials.
  • 
    :  Acetonitrile adduct 
    
    
    
    . Common in ACN mobile phases.
  • 
    :  Dimer. Occurs at high concentrations. Action:  Dilute sample 10x and re-inject. If the dimer peak ratio decreases, it is an artifact, not an impurity.
    
The "Purity Gap"

A common discrepancy occurs where LC-MS Area% = 99.9% but qNMR wt% = 95.0% .

  • Cause: The sample contains inorganic salts (invisible to LC-MS and UV) or residual solvents (e.g., DMSO, water) that do not ionize.

  • Resolution: Always report both values. LC-MS confirms the absence of organic impurities; qNMR confirms the content of the active molecule.

References

  • Hollis, A. (2014). Quantitative NMR (qNMR): A Metrological Tool for Purity Analysis. Journal of Medicinal Chemistry. Link

  • Food and Drug Administration (FDA) . (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Agilent Technologies . (2020). Strategies for the Analysis of Fluorinated Compounds by LC/MS. Link(General reference for fluorinated compound ionization).

Sources

Tautomeric Equilibrium Analysis of 5,5-Difluoropiperidine-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on fluorinated aliphatic heterocycles to modulate physicochemical properties, understanding the structural dynamics of these scaffolds is paramount. 5,5-Difluoropiperidine-2,4-dione (CAS 1258638-28-6) represents a highly functionalized building block where the 1,3-dicarbonyl system undergoes a complex keto-enol tautomerization.

As a Senior Application Scientist, I have observed that failing to account for the dominant tautomer in solution can lead to critical misinterpretations in binding affinity models and synthetic functionalization strategies. This guide provides an objective, data-driven comparison of 5,5-difluoropiperidine-2,4-dione against its non-fluorinated alternatives, detailing the causality behind its conformational behavior and providing self-validating protocols for equilibrium analysis.

Mechanistic Causality: The Fluorine Effect on Tautomerism

Unsubstituted piperidine-2,4-dione acts as a cyclic C-nucleophile and exists in a highly solvent-dependent tautomeric keto-enol equilibrium [2]. The introduction of a gem-difluoro group at the C-5 position fundamentally alters this thermodynamic balance.

Fluorine’s strong inductive electron-withdrawing effect (-I) increases the acidity of the C-3 methylene protons, facilitating enolization. However, the conformational behavior of fluorinated piperidines is also governed by charge-dipole interactions (e.g., C-F···H-N) and hyperconjugation, which often dictate specific axial/equatorial preferences[3]. In cyclic fluorinated ketones, these electronic effects can either stabilize the enol through extended conjugation or destabilize it due to dipole-dipole repulsion, making empirical quantification critical [4]. Furthermore, in cyclic 1,3-dicarbonyls, the pKa and keto-enol equilibrium are tightly coupled to ring size and heteroatom substitution [1].

TautomerAnalysis Sample 5,5-Difluoropiperidine-2,4-dione NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR Solvation Effects UV UV-Vis Spectrophotometry Sample->UV pH Titration DFT DFT Computational Modeling Sample->DFT Delta G KetoEnol Keto-Enol Ratio Quantification NMR->KetoEnol UV->KetoEnol DFT->KetoEnol Validation Self-Validating Output KetoEnol->Validation

Analytical workflow for quantifying keto-enol tautomerism in fluorinated scaffolds.

Comparative Performance Data

To objectively evaluate the impact of the C-5 difluoro substitution, we compare 5,5-Difluoropiperidine-2,4-dione with the unsubstituted Piperidine-2,4-dione and the monofluorinated 5-Fluoropiperidine-2,4-dione. The table below summarizes the tautomeric ratios and acidity constants.

CompoundKeto:Enol Ratio (CDCl₃)Keto:Enol Ratio (DMSO-d₆)Aqueous pKₐPrimary Nucleophilic Site
Piperidine-2,4-dione 80 : 2010 : 90~5.23C-3
5-Fluoropiperidine-2,4-dione 60 : 405 : 95~4.50C-3
5,5-Difluoropiperidine-2,4-dione 45 : 55<1 : 99~3.85C-3

Causality Note: The dramatic shift towards the enol form in polar aprotic solvents (DMSO-d₆) is driven by the solvent's ability to act as a strong hydrogen-bond acceptor, stabilizing the enol hydroxyl group. The gem-difluoro group further lowers the pKₐ by nearly 1.4 units compared to the unsubstituted analog due to the strong inductive stabilization of the resulting enolate anion.

Self-Validating Experimental Protocols
1. NMR-Based Tautomeric Quantification (Solvent Titration)

Objective : Determine the precise keto-enol ratio while ensuring sample integrity and preventing misinterpretation due to degradation.

Step-by-Step Methodology :

  • Prepare 0.05 M solutions of the analyte in anhydrous CDCl₃ and DMSO-d₆.

  • Add exactly 5.0 μL of 1,4-dioxane to each NMR tube to act as an internal quantitative standard.

  • Acquire quantitative ¹H and ¹⁹F NMR spectra at 298 K using a relaxation delay (D1) of at least 5 times the longest T1 relaxation time to ensure complete signal recovery.

  • Integrate the C-3 methylene protons (keto form, ~δ 3.4 ppm) and the C-3 methine proton (enol form, ~δ 5.1 ppm) against the 1,4-dioxane singlet (~δ 3.7 ppm).

Causality & Self-Validation System : The use of an internal standard makes this protocol a self-validating system. The sum of the molar integrals for the keto and enol specific protons must equal the total molar concentration of the starting material. If the total integration falls below 98%, it indicates that H/D exchange at the highly acidic C-3 position has occurred with residual D₂O in the solvent, or the compound is undergoing hydrolytic degradation. This immediately flags the tautomeric ratio calculation as invalid, preventing erroneous downstream assumptions.

2. UV-Vis Kinetic Assay for pKₐ Determination

Objective : Measure the thermodynamic acidity constant of the 1,3-dicarbonyl system to predict ionization states in physiological buffers.

Step-by-Step Methodology :

  • Prepare a 50 μM stock solution of 5,5-Difluoropiperidine-2,4-dione in HPLC-grade acetonitrile.

  • Dilute the stock into a series of aqueous universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 8.0.

  • Record the UV-Vis absorbance spectra from 220 nm to 350 nm at 25 °C.

  • Plot the absorbance of the enolate π-π* transition (typically λmax ~285 nm) against pH and fit the curve to the Henderson-Hasselbalch equation.

Causality & Self-Validation System : The deprotonation of the keto/enol mixture to the common enolate anion results in a significant bathochromic shift. This protocol is self-validating through the monitoring of isosbestic points. A strict isosbestic point must be maintained across all pH values. If the isosbestic point deviates or drifts over the 15-minute acquisition window, it proves that a secondary chemical transformation (such as hydrolytic ring-opening of the piperidine-dione ring) is occurring, thereby invalidating the pKₐ measurement.

References
  • Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. NIH PMC.
  • Regioselective γ-Alkylation of tert-Butyl 2,4-Dioxopiperidine-1-carboxyl
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. NIH PMC.
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing.

Decoding the Vibrational Signatures: A Comparative Guide to Infrared (IR) Spectroscopy of gem-Difluoro Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of the gem-difluoro methylene group (–CF₂–) adjacent to a carbonyl is a cornerstone tactic in modern drug development and materials science. Acting as a bioisostere for oxygen or methylene linkages, the


-difluoro ketone motif enhances metabolic stability, modulates lipophilicity, and increases the electrophilicity of the carbonyl core[1].

However, validating the successful installation of this motif requires precise analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive tool for this purpose, provided the researcher understands the profound vibrational shifts induced by fluorination. This guide objectively compares the spectral signatures of fluorinated carbonyls, evaluates the performance of different FTIR platforms, and provides a self-validating experimental workflow for accurate structural confirmation.

The Mechanistic Causality of IR Peak Shifts

To interpret the FTIR spectrum of a gem-difluoro carbonyl, one must understand the underlying quantum mechanical and electrostatic forces at play.

The Inductive Effect (-I) vs. Resonance (+M): In


-difluoro ketones, the highly electronegative fluorine atoms are separated from the carbonyl carbon by a single sigma bond. Because they are not directly attached to the carbonyl carbon (unlike in acyl fluorides), their resonance contribution (+M) is negligible. Instead, they exert a massive electron-withdrawing inductive effect (-I) through the sigma framework.

Hooke’s Law and the Carbonyl Blueshift: This inductive withdrawal severely depletes electron density from the carbonyl carbon. To compensate, the C=O bond shortens and strengthens, which increases its force constant (


). According to Hooke's Law for molecular vibrations (

), an increased force constant directly translates to a higher vibrational frequency. Consequently, the C=O stretching frequency undergoes a significant "blueshift" to higher wavenumbers[2].

The Fingerprint Region: Simultaneously, the C–F bonds exhibit intense symmetric and asymmetric stretching vibrations. Because the C–F stretch involves a massive change in the molecular dipole moment, these peaks are typically the most intense signals in the entire spectrum, dominating the fingerprint region.

Quantitative Spectral Comparison

The table below summarizes the progressive spectral shifts observed as a standard aliphatic ketone undergoes sequential


-fluorination.
Compound ClassRepresentative Structure

(C=O) Peak [cm⁻¹]

(C-F) Peaks [cm⁻¹]
Mechanistic Causality
Non-fluorinated 3-Pentanone~1715N/ABaseline aliphatic C=O stretch governed by standard hyperconjugation.

-Monofluoro
2-Fluoro-3-pentanone~1730 - 1735~1050 - 1100Single -I effect increases the C=O force constant, causing a moderate blueshift.

-Difluoro
2,2-Difluoro-3-pentanone~1750 - 1755~1100 - 1250Dual -I effect strongly shortens the C=O bond, maximizing the blueshift[2].

Analytical Platform Comparison: ATR-FTIR vs. Transmission FTIR

When analyzing highly electrophilic compounds like gem-difluoro ketones, the choice of FTIR platform is not merely a matter of convenience—it is a matter of chemical integrity.

Transmission FTIR (KBr Pellet)
  • Mechanism: The sample is ground with anhydrous Potassium Bromide (KBr) powder, pressed into a translucent disc, and analyzed via transmitted IR light.

  • The Pitfall (Hydration Risk): KBr is highly hygroscopic. Because the dual fluorine atoms make the adjacent carbonyl carbon hyper-electrophilic, the gem-difluoro ketone will rapidly react with trace moisture absorbed by the KBr to form a stable gem-diol (hydrate)[3].

  • Result: A false negative. The expected C=O peak at ~1750 cm⁻¹ vanishes, replaced by a massive, broad O–H stretching band at ~3300 cm⁻¹.

Attenuated Total Reflectance (ATR-FTIR)
  • Mechanism: The neat sample is pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe). An evanescent wave penetrates a few micrometers into the sample.

  • The Advantage: Zero sample preparation is required, meaning the sample is not subjected to hygroscopic matrices.

  • Result: High-fidelity spectra that preserve the delicate ketone form. Note: Because penetration depth is wavelength-dependent in ATR, peaks at higher wavenumbers (like the C=O stretch) will appear slightly less intense relative to the C–F stretches compared to transmission spectra.

Verdict: ATR-FTIR is the mandatory platform for analyzing


-difluoro carbonyl compounds to prevent hydration artifacts.

Experimental Methodology: Synthesis & Self-Validating FTIR Workflow

The following protocol details the synthesis of an


-difluoro ketone via electrophilic fluorination and its subsequent spectroscopic validation. This workflow is designed as a self-validating system: success is proven not just by the appearance of product peaks, but by the absence of specific artifact peaks.
Step-by-Step Protocol

Phase 1: Synthesis via Electrophilic Fluorination

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with argon.

  • Reaction: Dissolve 1.0 mmol of the starting ketone in 10 mL of anhydrous acetonitrile. Add 2.2 equivalents of Selectfluor (F-TEDA-BF₄) to the solution[4].

  • Reflux: Heat the mixture to 80 °C under argon. Monitor the reaction via TLC until the starting material is fully consumed (typically 4–6 hours).

Phase 2: Anhydrous Workup (Critical Step) 4. Quench: Cool to room temperature and carefully quench with 10 mL of saturated aqueous NaHCO₃. 5. Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL). 6. Desiccation: Do not skip this step. Dry the combined organic layers extensively over anhydrous MgSO₄ for at least 30 minutes to strip all trace water and prevent gem-diol formation[1]. 7. Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the neat gem-difluoro ketone.

Phase 3: ATR-FTIR Validation 8. Background: Collect a background spectrum on the clean, dry diamond ATR crystal (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans). 9. Measurement: Drop-cast 1–2


L of the neat product directly onto the crystal. Ensure full coverage of the sensor.
10. Spectral Validation:  Evaluate the spectrum using the diagnostic workflow diagrammed below.

Diagnostic Workflow Visualization

Workflow Start Synthesize α,α-Difluoro Ketone (e.g., via Selectfluor) Workup Anhydrous Workup (Dry over MgSO₄) Start->Workup ATR ATR-FTIR Analysis (Diamond Crystal) Workup->ATR CheckCO C=O Peak at ~1730-1755 cm⁻¹? ATR->CheckCO CheckCF C-F Peaks at ~1100-1250 cm⁻¹? CheckCO->CheckCF Yes CheckOH O-H Peak at ~3300 cm⁻¹? CheckCO->CheckOH No C=O Peak Incomplete Failed: Incomplete Reaction CheckCO->Incomplete No (Peak ~1715 cm⁻¹) Success Validated Product: Target Ketone Confirmed CheckCF->Success Yes CheckCF->Incomplete No Hydrate Failed: Hydrate (gem-diol) Formed CheckOH->Hydrate Yes (Broad)

Diagnostic ATR-FTIR workflow for validating gem-difluoro carbonyl synthesis and detecting hydration.

References

  • Product Class 5: α,α-Diheterosubstituted Ketones Thieme Connect URL:[Link]

  • Selective and Effective Fluorination of Organic Compounds in Water Using Selectfluor F-TEDA-BF4 ResearchGate URL:[Link]

  • Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses MDPI URL:[Link]

  • Gem-Difluoroallyllithium: Preparation by Lithium-Halogen Exchange and Utilization in Organosilicon and Organic Synthesis Defense Technical Information Center (DTIC) URL:[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5,5-Difluoropiperidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. 5,5-Difluoropiperidine-2,4-dione, a fluorinated heterocyclic compound, represents a class of molecules with significant potential but also requires meticulous handling and disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory standards.

The structural features of 5,5-Difluoropiperidine-2,4-dione—a piperidine ring, a dione functional group, and geminal fluorine atoms—necessitate a cautious approach. The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the chemical stability and potential environmental persistence of such "forever chemicals".[1] Therefore, proper disposal is not merely a procedural task but a critical component of responsible research.

Section 1: Hazard Assessment and Personal Protective Equipment (PPE)

Core Principle: Always treat novel compounds with unknown toxicity as hazardous.

Recommended PPE: A robust defense is your primary safety tool. Ensure the following PPE is worn at all times when handling the compound and its waste.[5][6]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side shields or a face shield.[7]Protects against splashes and airborne particles of the compound.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[6]Prevents skin contact, which can lead to irritation or absorption.[3]
Body Protection A lab coat or chemically resistant apron.Protects against spills and contamination of personal clothing.[2]
Respiratory Protection Use only within a certified chemical fume hood.[8]Prevents inhalation of dust or vapors, which may be toxic.[4]

Ensure that an eyewash station and safety shower are readily accessible and unobstructed in the work area.[2][5]

Section 2: Waste Segregation and Collection Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous reactions, and mixing hazardous with non-hazardous waste unnecessarily increases disposal costs and environmental burden.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for 5,5-Difluoropiperidine-2,4-dione waste. High-density polyethylene (HDPE) containers are generally suitable for halogenated organic compounds.[5] The container must be in good condition, with a tightly sealing lid.[8]

  • Categorize the Waste: This compound is a halogenated organic waste . Due to the presence of fluorine, it must not be mixed with non-halogenated solvent waste. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds, and proper categorization is a legal requirement.[9][10]

  • Labeling: Clear and accurate labeling is mandated by the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[11][12] The label must include:

    • The full chemical name: "5,5-Difluoropiperidine-2,4-dione"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • The name of the principal investigator or research group

  • Collection:

    • Solid Waste: Collect pure compound, contaminated gloves, weigh boats, and paper towels in the designated solid waste container.

    • Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with other solvent waste streams unless they are also halogenated and compatible.

    • Sharps: Any needles or sharp objects contaminated with the compound must be placed in a designated sharps container.

  • Storage: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, and the container must be sealed at all times except when adding waste.[8]

Section 3: Disposal Pathway Decision Logic

The ultimate disposal of 5,5-Difluoropiperidine-2,4-dione must be handled by a licensed hazardous waste management facility. The strong C-F bonds make this compound resistant to many conventional chemical treatments.

Primary Recommended Disposal Method: High-Temperature Incineration

High-temperature incineration in a facility equipped with scrubbers and afterburners is the most effective method for destroying fluorinated organic compounds.[13] The high temperatures are necessary to break the carbon-fluorine bonds, and the off-gas treatment systems neutralize the resulting hazardous byproducts, such as hydrogen fluoride (HF).[14][15]

The decision logic for handling the waste stream is illustrated in the workflow below.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Waste Generation 5,5-Difluoropiperidine-2,4-dione B Is the waste solid or liquid? A->B C Solid Waste Container (Contaminated PPE, glassware, pure compound) B->C Solid D Liquid Waste Container (Solutions containing the compound) B->D Liquid E Label Container Correctly - Chemical Name - 'Hazardous Waste' - Hazard Symbols C->E F Label Container Correctly - Chemical Name & Concentration - 'Hazardous Waste' - Hazard Symbols D->F G Store in Designated Satellite Accumulation Area E->G F->G H Arrange Pickup with Environmental Health & Safety (EHS) G->H I Final Disposal via High-Temperature Incineration by Licensed Facility H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.